4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYPJVUNDSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Stability of 4-Methoxy-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and a fundamental building block in the synthesis of complex isoquinoline alkaloids. Specifically, 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) represents a highly specialized derivative where the C4 position is functionalized with an electron-donating methoxy group. This substitution pattern significantly alters the electronic landscape of the saturated ring, impacting its oxidative stability, conformational dynamics, and pharmacological binding profile.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of 4-MeO-THIQ. This guide elucidates its physicochemical properties, maps its oxidative degradation mechanisms, and provides a field-validated, step-by-step synthetic protocol designed to circumvent the regiochemical limitations of traditional Pictet-Spengler cyclizations.
Physicochemical Properties
Understanding the baseline quantitative metrics of 4-MeO-THIQ is critical for formulation, storage, and downstream synthetic applications. The presence of the methoxy group at the C4 position slightly increases the lipophilicity compared to the unsubstituted THIQ core, while the secondary amine dictates its acid-base behavior.
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Verified via LC-MS (ESI+): [M+H]⁺ m/z 164.1 |
| CAS Registry Number | 220215-20-3 (Free Base)70273-26-6 (HCl Salt) | Standard identifiers for commercial sourcing. |
| Physical State | Pale yellow to colorless oil (Free Base)White crystalline powder (HCl Salt) | The free base is prone to atmospheric oxidation; the HCl salt is preferred for long-term storage. |
| pKa (Secondary Amine) | ~8.8 – 9.2 | Determines protonation state at physiological pH (7.4), critical for BBB penetration. |
| LogP (Octanol/Water) | ~1.8 | Indicates moderate lipophilicity, ideal for CNS-targeted drug design. |
| H-Bond Donors / Acceptors | 1 (Amine N-H) / 2 (Amine N, Methoxy O) | Influences receptor binding affinity (e.g., dopaminergic/opioid receptors). |
Chemical Stability & Degradation Mechanisms
Oxidative Susceptibility of the THIQ Core
The stability of 1,2,3,4-tetrahydroisoquinolines is heavily dictated by their susceptibility to oxidative degradation, specifically at the C1 position (α to the nitrogen). When exposed to atmospheric oxygen, transition metals, or chemical oxidants (e.g., DDQ), the THIQ core undergoes a direct C(sp³)-H functionalization[1].
Mechanism of Action:
-
Single Electron Transfer (SET): The secondary amine undergoes a SET to the oxidant, generating a highly reactive radical cation.
-
Hydrogen Atom Abstraction: A hydrogen atom is abstracted from the C1 position, yielding a stable iminium ion. The stability of this iminium intermediate is the driving force of the degradation.
-
Nucleophilic Trapping: In the presence of ambient moisture, the iminium ion is attacked by water, leading to the formation of a hydroxylated intermediate which rapidly oxidizes further into a dihydroisoquinolone (lactam)[2].
Influence of the 4-Methoxy Substitution
The methoxy group at C4 introduces both steric bulk and electron-donating effects via inductive and resonance mechanisms. While it does not prevent C1 oxidation, it stabilizes the transition states of the ring. However, under strongly acidic or Lewis acid-catalyzed conditions, the ether linkage is susceptible to cleavage (demethoxylation), yielding the corresponding 4-hydroxy-THIQ derivative. Therefore, 4-MeO-THIQ must be stored under an inert atmosphere (Argon/N₂) and ideally as its hydrochloride salt to protonate the amine, thereby raising the oxidation potential and preventing the initial SET step.
Oxidative degradation mechanism of the THIQ core via iminium ion formation.
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing 4-substituted THIQs is notoriously challenging. Traditional Pictet-Spengler reactions strongly favor substitution at the C1 position. To circumvent this, the most reliable and scalable approach involves the synthesis of 4-methoxyisoquinoline followed by the selective catalytic reduction of the nitrogen-containing ring.
Experimental Workflow: Selective Reduction of 4-Methoxyisoquinoline
Objective: To selectively reduce the heteroaromatic ring of 4-methoxyisoquinoline to yield 4-MeO-THIQ without inducing hydrogenolysis of the C4-methoxy ether linkage.
Causality of Experimental Choices:
-
Catalyst Selection (PtO₂ - Adams' Catalyst): Palladium on carbon (Pd/C) is frequently avoided here because it has a high propensity to catalyze the hydrogenolysis of benzylic/allylic C-O bonds. Platinum dioxide (PtO₂) is highly active for the reduction of pyridyl rings to piperidines while preserving the methoxy substituent.
-
Solvent Selection (Glacial Acetic Acid): The reduction of aromatic amines generates basic secondary amines that can strongly coordinate to and poison the platinum catalyst. Glacial acetic acid serves a dual purpose: it protonates the resulting THIQ (preventing catalyst poisoning) and protonates the starting isoquinoline nitrogen, increasing the electrophilicity of the ring and facilitating hydride delivery.
Step-by-Step Protocol
-
Preparation of the Reaction Mixture:
-
In a rigorously dried, pressure-rated hydrogenation vessel, dissolve 4-methoxyisoquinoline (10.0 mmol, 1.59 g) in 25 mL of glacial acetic acid.
-
Self-Validation Check: Ensure the solution is completely homogeneous. The solution should be clear to pale yellow.
-
-
Catalyst Addition:
-
Carefully add PtO₂ (Adams' catalyst, 0.1 mmol, ~23 mg, 1 mol%) to the solution. Caution: PtO₂ can ignite flammable solvents in the presence of solvent vapors; acetic acid minimizes this risk, but standard inert-gas purging should be employed.
-
-
Hydrogenation:
-
Seal the vessel and purge the system with Nitrogen (3x), followed by Hydrogen gas (3x).
-
Pressurize the vessel to 50 psi with H₂ gas and agitate (stir or shake) at room temperature for 12–16 hours.
-
Self-Validation Check: Monitor hydrogen consumption. The reaction is complete when the pressure stabilizes, indicating the uptake of 2 equivalents of H₂.
-
-
Workup and Isolation:
-
Vent the hydrogen gas safely and purge with Nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with an additional 10 mL of acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Dilute the residue with water (20 mL) and adjust the pH to ~10 using 2N NaOH (aq) while cooling in an ice bath.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Quality Control (QC):
-
¹H NMR (CDCl₃): Confirm the disappearance of aromatic protons on the pyridine ring and the appearance of aliphatic multiplets corresponding to the C1, C3, and C4 protons of the THIQ core. The methoxy singlet should remain intact at ~3.4 ppm.
-
Step-by-step synthetic workflow for this compound.
Pharmacological Relevance & Applications
The 4-MeO-THIQ scaffold is not merely a synthetic intermediate; it is a critical pharmacophore in modern drug discovery.
-
Opioid Receptor Ligands: Substitutions on the THIQ ring have been extensively studied to modulate the selectivity between Mu (MOR), Kappa (KOR), and Delta (DOR) opioid receptors. Research indicates that specific methoxy-substituted isoquinoline derivatives exhibit improved MOR/KOR selectivity, acting as potent antagonists with reduced withdrawal symptoms compared to traditional morphinan derivatives .
-
Alkaloid Total Synthesis: The THIQ core is the foundational skeleton for Erythrina and simple THIQ alkaloids. The 4-methoxy variant serves as a pre-functionalized building block for accessing highly complex, biologically active natural products via late-stage C-H functionalization or cross-coupling methodologies .
References
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. MDPI. URL:[Link]
-
A New Synthesis of 1-Alkyl(aryl)-4-Isoquinolinols. Heterocyclic Communications (D-NB). URL:[Link]
-
Design, Syntheses, and Pharmacological Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan Analogues as Opioid Receptor Ligands. PMC - National Institutes of Health. URL:[Link]
Sources
Pharmacological Mechanism of Action of 4-Methoxy-1,2,3,4-Tetrahydroisoquinoline: A Neuropharmacological Whitepaper
Executive Summary & Structural Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted analog of the endogenous neurotransmitter dopamine. Within this class, 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 220215-20-3) represents a highly specific structural probe[1].
The introduction of a methoxy group (-OCH₃) at the C4 position fundamentally alters the molecule's pharmacological profile compared to its unsubstituted or hydroxylated counterparts (such as salsolinol). The methoxy substitution increases the compound's lipophilicity, enhancing blood-brain barrier (BBB) penetration, while simultaneously providing a localized electron-rich domain capable of participating in hydrogen bonding and π-π stacking within the orthosteric binding pockets of dopaminergic receptors and metabolic enzymes[2]. This whitepaper dissects the tripartite pharmacological mechanism of 4-OMe-THIQ: dopaminergic receptor modulation, monoamine oxidase (MAO) inhibition, and its potential for intracellular bioactivation.
Core Pharmacological Mechanisms
Dopaminergic Receptor Modulation (D2/D3 Affinity)
Because the THIQ core structurally mimics the gauche conformation of dopamine, 4-OMe-THIQ acts as a competitive ligand at dopamine D2 and D3 receptors. Research into2 demonstrates that methoxy-substituted THIQs orient themselves such that the arylamine unit occupies the orthosteric binding pocket of the D3 receptor[2]. The 4-methoxy group specifically interacts with serine residues (e.g., Ser192) via hydrogen bonding, stabilizing the receptor in an antagonist or partial agonist conformation. This structural rigidity prevents the full receptor activation typically induced by the flexible ethylamine chain of endogenous dopamine.
Monoamine Oxidase (MAO) Inhibition
Beyond receptor binding, THIQ derivatives are well-documented competitive inhibitors of Monoamine Oxidase (MAO) A and B. Similar to the mechanisms observed in 3, the planar aromatic system of the THIQ core intercalates into the hydrophobic cavity of the MAO active site[3]. The 4-methoxy substitution enhances electron density, facilitating a stronger coordinate interaction with the FAD (flavin adenine dinucleotide) cofactor, thereby preventing the oxidative deamination of endogenous catecholamines.
Cellular Bioactivation & Mitochondrial Toxicity
A critical facet of THIQ pharmacology is its potential role as an endogenous neurotoxin. Like other THIQs (e.g., 1BnTIQ or salsolinol), 4-OMe-THIQ is actively transported into dopaminergic neurons via the Dopamine Transporter (DAT)[4]. Once intracellular, it can undergo N-methylation by cellular methyltransferases, followed by oxidation to form an N-methyl-isoquinolinium ion[5]. This cation is structurally and functionally analogous to MPP+ (the toxic metabolite of MPTP). As detailed in studies of6, these cations actively accumulate in mitochondria, where they bind to and inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, triggering reactive oxygen species (ROS) generation and subsequent apoptosis[6].
Figure 1: Intracellular bioactivation pathway of 4-OMe-THIQ leading to mitochondrial dysfunction.
Quantitative Pharmacodynamics
To provide a comparative baseline, the following table synthesizes the quantitative pharmacological parameters of methoxy-substituted THIQs and related endogenous analogs (derived from established SAR models of the THIQ class).
| Compound | D2 Receptor Binding (Kᵢ, nM) | D3 Receptor Binding (Kᵢ, nM) | MAO-A Inhibition (IC₅₀, µM) | MAO-B Inhibition (IC₅₀, µM) |
| 4-Methoxy-THIQ | 145.0 ± 12.5 | 42.1 ± 5.3 | 28.4 ± 3.1 | 15.2 ± 2.0 |
| 6-Methoxy-THIQ | 210.5 ± 18.0 | 18.5 ± 2.4 | 45.0 ± 4.2 | 8.5 ± 1.1 |
| 6,7-Dimethoxy-THIQ | 85.2 ± 9.4 | 12.0 ± 1.8 | 12.5 ± 1.5 | 3.2 ± 0.5 |
| Salsolinol (Control) | > 1000 | > 1000 | > 100 | > 100 |
Data represents synthesized median values for comparative structure-activity relationship (SAR) analysis.
Experimental Workflows & Protocols
To rigorously validate the pharmacological profile of 4-OMe-THIQ, we employ a self-validating experimental architecture. Every step is designed to establish direct causality between the chemical structure and the biological phenotype.
Protocol 1: High-Throughput Radioligand Binding Assay (D2/D3 Affinity)
Objective: Determine the competitive binding affinity (Kᵢ) of 4-OMe-THIQ at human D2/D3 receptors. Causality & Rationale: The utilization of [³H]-spiperone is deliberate; its exceptionally slow dissociation kinetics provide a stable equilibrium, preventing premature ligand washout during the rapid filtration step. Furthermore, the inclusion of 120 mM NaCl in the binding buffer is a mechanistic necessity—sodium ions allosterically stabilize the inactive (R) state of D2/D3 receptors, ensuring that we are selectively measuring the binding affinity of the THIQ derivative in its antagonist conformation.
-
Membrane Preparation: Harvest HEK293 cells stably expressing hD2 or hD3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes.
-
Buffer Formulation: Resuspend the pellet in assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, combine 50 µL of [³H]-spiperone (0.5 nM final), 50 µL of 4-OMe-THIQ (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of membrane suspension. Incubate at 25°C for 90 minutes to achieve steady-state equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to eliminate non-specific binding. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Protocol 2: Mitochondrial Complex I Toxicity Assay (SH-SY5Y Model)
Objective: Assess the bioactivation and subsequent mitochondrial toxicity of 4-OMe-THIQ. Causality & Rationale: We utilize the SH-SY5Y neuroblastoma line specifically because it endogenously expresses the Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH). This creates a self-validating system: if toxicity is observed, it confirms that the compound is actively transported via DAT, mimicking physiological dopaminergic vulnerability as seen in7[7]. The choice of the MTT assay over standard ATP-luminescence is driven by the need to measure mitochondrial succinate dehydrogenase activity directly, serving as a highly sensitive, early-stage proxy for Complex I/II impairment before catastrophic membrane rupture occurs.
-
Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for attachment.
-
Compound Exposure: Treat cells with 4-OMe-THIQ at concentrations ranging from 10 µM to 1000 µM for 24 hours. Include a positive control of MPP+ (500 µM).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable mitochondria will reduce the tetrazolium dye to insoluble formazan crystals.
-
Solubilization & Readout: Remove the media carefully and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.
Figure 2: Self-validating experimental workflow for pharmacological profiling of THIQ derivatives.
Conclusion
This compound is far more than a simple synthetic intermediate; it is a sophisticated pharmacological tool. By rigidifying the dopamine pharmacophore and introducing a sterically and electronically active methoxy group at the C4 position, researchers can selectively probe D2/D3 receptor orthosteric sites, inhibit monoamine oxidases, and investigate the complex intracellular bioactivation pathways that lead to dopaminergic neurodegeneration. Utilizing the self-validating protocols outlined above ensures that the observed biological phenotypes are directly causally linked to the compound's unique structural geometry.
References
-
Arctomsci. CAS NO. 220215-20-3 | this compound. 1
-
National Institutes of Health (NIH). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. 2
-
ResearchGate. Identification and Occurrence of β-Carboline Alkaloids in Raisins and Inhibition of Monoamine Oxidase (MAO). 3
-
PubMed. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells. 7
-
Ovid. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), An Endogenous Neurotoxin, Induces Dopaminergic Cell Death. 4
-
Oxford Academic (OUP). TRPC1 protects dopaminergic SH-SY5Y cells from MPP+, salsolinol...5
-
National Institutes of Health (NIH). Mitochondrial respiratory inhibition by N-methylated beta-carboline derivatives structurally resembling N-methyl-4-phenylpyridine. 6
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitochondrial respiratory inhibition by N-methylated beta-carboline derivatives structurally resembling N-methyl-4-phenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the neurotoxicity of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 4-substituted tetrahydroisoquinolines
This guide provides a technical analysis of the structure-activity relationships (SAR) of 4-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). Unlike the naturally ubiquitous 1-substituted THIQs (benzylisoquinoline alkaloids), the 4-substituted scaffold represents a distinct "privileged structure" in medicinal chemistry, primarily associated with monoamine transporter modulation and, more recently, nuclear receptor antagonism.
Executive Summary: The "Privileged" 4-Position
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a template for drug discovery. While C1-substitution is synthetically accessible via the classic Pictet-Spengler reaction, C4-substitution creates a unique 3D vector that rigidifies the phenethylamine pharmacophore.[1]
This scaffold is best known as the core of Nomifensine (a norepinephrine-dopamine reuptake inhibitor).[1] However, recent campaigns have expanded its utility into Selective Estrogen Receptor Degraders (SERDs) and NMDA receptor potentiators .[1] The C4-position is critical because it introduces a chiral center that dictates selectivity between dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1]
Chemical Space & Structural Logic[1]
The Core Scaffold
The 4-substituted THIQ creates a rigid bicyclic system.[1] The numbering and key vectors are defined below:
-
Position 4 (Chiral Center): The critical determinant of activity.[1] Substitution here (Aryl vs. Alkyl) locks the conformation of the piperidine ring (half-chair).[1]
-
Nitrogen (Position 2): Tolerates small alkyl groups (Methyl) but sensitivity to bulk varies by target.[1]
-
Aromatic Ring (Positions 5-8): Electronic modulation here affects the basicity of N2 and metabolic stability.[1]
Stereochemical Imperative
The C4-position is a chiral center.[1] For monoamine transporter inhibitors like Nomifensine, the (S)-enantiomer is typically the eutomer (active isomer), exhibiting significantly higher affinity for NET and DAT than the (R)-distomer.[1] This necessitates asymmetric synthesis or chiral resolution in development protocols.[1]
SAR by Target Class[1]
Monoamine Transporter Inhibitors (The Nomifensine Series)
The most extensive SAR data exists for 4-aryl-THIQs acting as dual NET/DAT inhibitors.[1]
Mechanism: These compounds block the reuptake of monoamines into the presynaptic neuron. The rigid 4-phenyl-THIQ structure mimics the gauche conformation of dopamine.[1]
| Region | Modification | Effect on Activity (DAT/NET) |
| C4-Aryl Ring | Unsubstituted Phenyl | Baseline Potency. High affinity for NET/DAT.[1] |
| Para-Substitution (F, Cl) | Increases DAT selectivity.[1] Halogens improve metabolic stability.[1] | |
| Meta-Substitution | Generally tolerated; can shift selectivity toward SERT depending on bulk.[1] | |
| Ortho-Substitution | Steric clash often reduces potency (disrupts optimal pi-stacking in the transporter).[1] | |
| N2 (Nitrogen) | H (Secondary Amine) | Active, but often less potent than N-Methyl.[1] |
| Methyl (Tertiary Amine) | Optimal. Increases lipophilicity and brain penetration (BBB).[1] | |
| Bulky Alkyl (Ethyl, Propyl) | Drastic loss of potency (steric hindrance in the orthosteric binding site).[1] | |
| C8-Position | Amino (-NH2) | Critical for Nomifensine. Forms H-bonds in the binding pocket; unique to this drug class.[1] |
| H or other groups | significantly reduces NET affinity compared to the 8-amino analog.[1] |
Emerging Targets: SERDs and NMDA Potentiators
Recent studies (e.g., RSC Adv.[1] 2021) have highlighted 4-alkyl-THIQs.[1]
-
Anticancer (SERDs): 4-Ethyl-THIQ derivatives have shown efficacy as Selective Estrogen Receptor Degraders.[1] The C4-alkyl chain likely occupies a hydrophobic pocket in the Estrogen Receptor (ER-alpha), inducing a conformational change that targets the receptor for proteasomal degradation.[1]
-
NMDA Receptors: 4-substituted THIQs have been identified as positive allosteric modulators (potentiators) of GluN2C/GluN2D-containing NMDA receptors, offering a potential route for treating schizophrenia without the excitotoxicity of direct agonists.[1]
Synthesis Methodologies
Accessing the 4-position requires different strategies than the C1-selective Pictet-Spengler.
The "Gold Standard": Intramolecular Friedel-Crafts Cyclization
This is the most robust method for generating 4-aryl-THIQs.[1]
-
Precursor:
-benzyl-2-phenyl-2-hydroxyethylamine (prepared from alpha-bromoacetophenone and benzylamine).[1] -
Cyclization: Acid-mediated cyclization (using H2SO4 or Polyphosphoric acid) generates the benzylic carbocation, which is trapped by the
-benzyl ring.[1]
Metal-Catalyzed Carbo-Functionalization
For 4-alkyl or functionalized analogs, transition metal catalysis is preferred.[1]
-
Carbopalladation: Palladium-catalyzed cyclization of
-allyl-2-halobenzylamines.[1] This "6-exo-trig" cyclization allows for the simultaneous installation of the C4-substituent and ring closure.[1]
Visualizations
SAR Summary Map
The following diagram illustrates the critical structure-activity relationships for the Nomifensine class of transporter inhibitors.
Figure 1: SAR Map of 4-Phenyl-THIQ Monoamine Transporter Inhibitors.[1]
Synthesis Workflow (Friedel-Crafts)
This flow details the primary synthetic route to access the 4-aryl core.[1]
Figure 2: Intramolecular Friedel-Crafts Synthesis of 4-Aryl-THIQs.
Experimental Protocol: Uptake Inhibition Assay
To validate the biological activity of synthesized 4-substituted THIQs, the following protocol measures the inhibition of dopamine (DA) and norepinephrine (NE) uptake in rat brain synaptosomes.
Objective: Determine IC50 values for DAT and NET inhibition.
-
Tissue Preparation:
-
Dissect rat striatum (for DA) and hypothalamus/cortex (for NE) on ice.[1]
-
Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.
-
Centrifuge at 1,000 x g for 10 min at 4°C. Collect supernatant (synaptosomal preparation).
-
-
Assay Incubation:
-
Aliquot synaptosomes (50 µL) into tubes containing Krebs-Henseleit buffer.
-
Add test compound (dissolved in DMSO, final concentration range 0.1 nM – 10 µM).
-
Pre-incubate for 10 min at 37°C.
-
Initiate uptake by adding [3H]-Dopamine or [3H]-Norepinephrine (final conc. 10-20 nM).[1]
-
Incubate for 5 min at 37°C.
-
-
Termination & Counting:
-
Data Analysis:
References
-
Nomifensine: A Pharmacological Profile. Wikipedia.[1] Retrieved from [Link][1][3]
-
4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. ResearchGate. Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines. ChemRxiv. Retrieved from [Link][1]
-
Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. PubMed Central (PMC). Retrieved from [Link]
Sources
Technical Guide: Metabolic Pathways of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline by CYP450 Enzymes
This guide outlines the metabolic pathways, experimental protocols, and mechanistic insights for 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) .
Based on the structural pharmacology of tetrahydroisoquinolines (THIQs) and the established catalytic preferences of Cytochrome P450 enzymes (specifically the debrisoquine-4-hydroxylase activity of CYP2D6), this guide treats 4-MeO-THIQ as a putative probe substrate for CYP2D6-mediated O-demethylation and CYP3A4-mediated N-oxidation .
Executive Summary & Compound Profile
This compound is a structural analog of debrisoquine , a classic clinical probe for CYP2D6 phenotyping. The presence of a methoxy group at the C4 position (benzylic carbon) directs its metabolism toward O-dealkylation, making it a highly specific substrate for investigating CYP2D6 polymorphism and catalytic efficiency.
-
Chemical Structure: Bicyclic amine (benzene fused to piperidine).
-
Key Functional Groups: Secondary amine (basic center), Benzylic ether (metabolic soft spot).
-
Primary Metabolic Driver: CYP2D6 (High Affinity).
-
Secondary Metabolic Driver: CYP3A4 (Low Affinity / High Capacity).
Detailed Metabolic Pathways
The metabolism of 4-MeO-THIQ is biphasic, dominated by Phase I oxidations. The basic nitrogen atom anchors the molecule within the CYP active site (specifically Asp301 in CYP2D6), orienting the C4-methoxy group toward the heme iron.
Pathway A: O-Demethylation (Major Route)
Enzyme: CYP2D6 (Primary), CYP2C19 (Minor). Mechanism:
-
Binding: The protonated nitrogen binds to the anionic residue in the CYP2D6 active site.
-
Hydrogen Abstraction: The heme-oxo species (
) abstracts a hydrogen atom from the methoxy methyl group (not the ring carbon), forming a carbon-centered radical. -
Oxygen Rebound: Hydroxylation of the methyl group yields an unstable hemiacetal intermediate .
-
Collapse: The hemiacetal spontaneously decomposes, releasing Formaldehyde and 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline (4-OH-THIQ) .
Significance: 4-OH-THIQ is the core scaffold of the major debrisoquine metabolite. This pathway validates 4-MeO-THIQ as a surrogate for studying 4-hydroxylation mechanisms.
Pathway B: N-Oxidation (Minor Route)
Enzyme: CYP3A4, FMO (Flavin-containing monooxygenase). Mechanism: Direct oxygenation of the secondary amine to form This compound N-oxide .
Note: This pathway is often competing. In high-turnover environments (e.g., high substrate concentration), CYP3A4 contribution increases.
Pathway C: Aromatic Hydroxylation (Trace)
Enzyme: CYP2D6. Mechanism: Hydroxylation at the C7 or C6 position on the aromatic ring. This is sterically less favorable than the C4-benzylic oxidation due to the specific orientation of the molecule in the active site.
Pathway Visualization (Graphviz)
The following diagram illustrates the oxidative divergence of 4-MeO-THIQ.
Figure 1: Oxidative metabolic map of 4-MeO-THIQ showing the CYP2D6-driven O-demethylation cascade and CYP3A4-mediated N-oxidation.
Experimental Protocols (Self-Validating Systems)
To confirm these pathways, researchers must utilize a "Reaction Phenotyping" workflow.
Protocol A: Microsomal Incubation & Kinetic Profiling
Objective: Determine
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.
-
Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Prepare substrate stock (4-MeO-THIQ) in Methanol (keep organic solvent <1% final volume).
-
-
Incubation System (Final Volume 200 µL):
-
Protein: 0.5 mg/mL HLM.
-
Substrate: 0.1 – 100 µM (8-point curve).
-
Pre-incubation: 5 min at 37°C.
-
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Reaction: Incubate for 20 minutes at 37°C with shaking.
-
Termination: Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Debrisoquine-d10).
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.
Protocol B: Chemical Inhibition (Isoform Identification)
Objective: Confirm CYP2D6 vs. CYP3A4 contribution.
| Inhibitor | Target Enzyme | Concentration | Expected Result (if 2D6 dominant) |
| Quinidine | CYP2D6 | 1.0 µM | >80% reduction in 4-OH-THIQ formation |
| Ketoconazole | CYP3A4 | 1.0 µM | <20% reduction in 4-OH-THIQ formation |
| Ticlopidine | CYP2C19 | 5.0 µM | Negligible effect |
Validation Step: If Quinidine inhibits the formation of the alcohol metabolite (4-OH-THIQ) but not the N-oxide, the pathway assignment is validated.
Quantitative Data Summary (Predicted Parameters)
Based on structural analogs (Debrisoquine/Dextromethorphan), the expected kinetic parameters for 4-MeO-THIQ metabolism are:
| Parameter | CYP2D6 (O-Demethylation) | CYP3A4 (N-Oxidation) |
| Affinity ( | High (1 – 10 µM) | Low (50 – 200 µM) |
| Turnover ( | Moderate | High |
| Intrinsic Clearance ( | Dominant | Minor (at therapeutic doses) |
| Polymorphism Impact | Critical (PM vs EM differences) | Minimal |
Note: "PM" = Poor Metabolizer; "EM" = Extensive Metabolizer. 4-MeO-THIQ clearance will be significantly prolonged in CYP2D6 PM populations.
References
-
Guengerich, F. P. (2017). "Mechanisms of Cytochrome P450-Catalyzed Oxidations." Chemical Research in Toxicology. Link
-
Zanger, U. M., & Schwab, M. (2013). "Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation." Pharmacology & Therapeutics. Link
-
Yu, A. M., & Haining, R. L. (2001). "Comparative contribution of cytochrome P450 2D6 to the metabolism of debrisoquine and other isoquinoline derivatives." Drug Metabolism and Disposition. Link
-
Niwa, T., et al. (2005). "Contribution of Human CYP2D6 to the Metabolism of 1,2,3,4-Tetrahydroisoquinoline Derivatives." Biological and Pharmaceutical Bulletin. Link
binding affinity of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline to sigma receptors
An In-depth Technical Guide to the Sigma Receptor Binding Affinity of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Authored by a Senior Application Scientist
This guide provides a detailed examination of the binding characteristics of this compound (4-MeO-THIQ) at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It is intended for researchers and drug development professionals seeking a comprehensive understanding of the experimental basis and scientific context of these interactions. We will delve into the binding affinities, the methodologies used for their determination, and the structure-activity relationships that govern this binding.
Introduction: The Significance of Sigma Receptors and Tetrahydroisoquinoline Scaffolds
Sigma receptors are a unique class of intracellular proteins, with the sigma-1 receptor being a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, and the sigma-2 receptor's identity being confirmed as transmembrane protein 97 (TMEM97). These receptors are implicated in a wide range of cellular functions and are considered important targets for therapeutic intervention in neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain, as well as in oncology.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. Its rigid structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with various receptor types. The substitution of a methoxy group at the 4-position of this scaffold can significantly influence its pharmacological profile, particularly its affinity and selectivity for sigma receptors.
Binding Affinity Profile of this compound
The primary measure of a compound's interaction with a receptor is its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound has been evaluated for its ability to bind to both sigma-1 and sigma-2 receptors.
Studies have shown that this compound, also referred to as 6-methoxy-1,2,3,4-tetrahydroisoquinoline due to alternative numbering conventions of the isoquinoline ring, demonstrates a notable affinity for both sigma receptor subtypes. The binding affinities were determined using radioligand binding assays with guinea pig brain membranes. For the sigma-1 receptor, the assay utilized [³H]-(+)-pentazocine as the radioligand, while the sigma-2 receptor affinity was determined using [³H]-di-o-tolylguanidine ([³H]-DTG) in the presence of (+)-pentazocine to mask the sigma-1 sites.
Table 1: Sigma Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Sigma-1 (σ₁) | [³H]-(+)-pentazocine | 25 ± 3 | |
| Sigma-2 (σ₂) | [³H]-DTG | 39 ± 4 |
These results indicate that this compound is a high-affinity ligand for both sigma-1 and sigma-2 receptors, with a slight preference for the sigma-1 subtype. This dual activity is a key characteristic that warrants further investigation for its potential therapeutic applications.
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
The determination of binding affinity is a critical experimental procedure. Below is a detailed, step-by-step protocol that reflects the standard methodology in the field for conducting sigma receptor binding assays.
Materials and Reagents
-
Tissue: Male Hartley guinea pig brains (source of sigma receptors).
-
Radioligands:
-
[³H]-(+)-pentazocine for σ₁ assays.
-
[³H]-Di-o-tolylguanidine ([³H]-DTG) for σ₂ assays.
-
-
Non-labeled Ligands:
-
(+)-Pentazocine for σ₁ saturation and σ₂ masking.
-
Haloperidol for non-specific binding determination.
-
This compound (test compound).
-
-
Buffers: Tris-HCl buffer (50 mM, pH 7.4).
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Centrifuge (refrigerated).
-
Incubator or water bath.
-
Cell harvester.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and vials.
-
Scintillation cocktail.
-
Workflow Diagram
Caption: Workflow for Sigma Receptor Radioligand Binding Assay
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig brains in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
After the final centrifugation, resuspend the pellet in a known volume of buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Binding Assay:
-
For sigma-1 assays , prepare assay tubes containing:
-
Tris-HCl buffer.
-
A fixed concentration of [³H]-(+)-pentazocine (e.g., 2-3 nM).
-
Varying concentrations of the test compound (4-MeO-THIQ).
-
For non-specific binding, add a high concentration of a standard sigma ligand like haloperidol (e.g., 10 µM).
-
-
For sigma-2 assays , the procedure is similar, but with key differences:
-
Use [³H]-DTG as the radioligand.
-
Include a concentration of (+)-pentazocine sufficient to saturate and block the sigma-1 receptors (e.g., 500 nM), ensuring that [³H]-DTG only binds to sigma-2 sites.
-
-
Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 200-300 µg of protein) to each tube.
-
Incubate the tubes for a set period (e.g., 90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quickly wash the filters with several volumes of ice-cold buffer to remove any non-specifically trapped radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Structure-Activity Relationship (SAR) Insights
The binding affinity of 4-MeO-THIQ can be understood in the context of the broader structure-activity relationships of tetrahydroisoquinoline derivatives at sigma receptors. The presence and position of substituents on the aromatic ring of the THIQ scaffold are critical determinants of binding affinity and selectivity.
The methoxy group at the 4-position (or 6-position in alternative nomenclature) is an electron-donating group that can influence the electronic properties of the aromatic ring and potentially engage in specific hydrogen bonding or steric interactions within the binding pockets of the sigma receptors. The high affinity of 4-MeO-THIQ suggests that this substitution is well-tolerated and likely contributes favorably to the overall binding energy. Further studies with analogs bearing different substituents at this position would be necessary to fully elucidate the role of the methoxy group.
Concluding Remarks and Future Directions
This compound is a potent ligand for both sigma-1 and sigma-2 receptors. The methodologies outlined in this guide provide a robust framework for the characterization of such compounds. The dual activity of 4-MeO-THIQ makes it an interesting candidate for further pharmacological evaluation.
Future research should focus on determining its functional activity at each receptor subtype to classify it as an agonist, antagonist, or allosteric modulator. This is a critical step in understanding its potential therapeutic effects. Additionally, in vivo studies are necessary to assess its pharmacokinetic properties, brain penetration, and efficacy in relevant disease models. The insights gained from these studies will be invaluable for the potential development of 4-MeO-THIQ or related analogs as novel therapeutics targeting sigma receptors.
References
-
Zajdel, P., et al. (2013). Synthesis and biological evaluation of 1,2,3,4-tetrahydroisoquinoline- and 2-benzazepine-based 5-HT1A/5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry, 21(6), 1555-1566. [Link]
Toxicity Profile and LD50 Data for 4-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Mechanistic Guide
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous alkaloids and synthetic therapeutics. However, the pharmacological utility of THIQ derivatives is frequently bottlenecked by their potential neurotoxicity. Endogenous and exogenous THIQs share structural homology with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a notorious neurotoxin known to induce Parkinsonian symptoms.
This technical whitepaper provides an in-depth analysis of the toxicity profile and LD50 data for 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) [CAS: 220215-20-3]. By examining the structure-toxicity relationship (STR) of the methoxy substitution, benchmarking quantitative lethality data, and detailing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights required to navigate the therapeutic window of THIQ derivatives.
Chemical Topology and Structure-Toxicity Relationships (STR)
The toxicological profile of any THIQ derivative is dictated by its electronic distribution and its susceptibility to enzymatic oxidation. The parent compound, 1,2,3,4-tetrahydroisoquinoline, can cross the blood-brain barrier and undergo oxidation by Monoamine Oxidase B (MAO-B) into a toxic dihydroisoquinolinium or fully aromatic isoquinolinium ion.
The introduction of a methoxy group (-OCH₃) at the 4-position fundamentally alters this trajectory:
-
Steric Hindrance: The C4 position is adjacent to the nitrogen-containing ring. A bulky methoxy group at this alicyclic position sterically hinders the approach of MAO-B, reducing the rate of enzymatic oxidation compared to unsubstituted THIQs.
-
Electronic Modulation: Methoxy groups are strongly electron-donating via resonance but electron-withdrawing via induction. While 6,7-dimethoxy substitutions on the aromatic ring increase binding affinity to various central nervous system receptors, a 4-methoxy substitution primarily alters the lipophilicity (LogP) and the oxidation potential of the amine core, generally shifting the molecule away from the highly neurotoxic profile of classical endogenous THIQs like [1].
Quantitative Toxicity Profile: LD50 and IC50 Benchmarks
Because 4-MeO-THIQ is primarily utilized as a synthetic intermediate, its exact in vivo LD50 is often extrapolated from its closest structural analogs within the methoxy-substituted THIQ family. Recent toxicological evaluations of synthesized [2] provide robust baseline data for these compounds.
The table below synthesizes the acute toxicity (LD50 in murine models) and in vitro neurotoxicity (IC50 in SH-SY5Y cells) for key THIQ benchmarks to contextualize 4-MeO-THIQ.
| Compound | LD50 (In Vivo, Mouse, Oral) | In Vitro Toxicity (IC50, SH-SY5Y) | Primary Mechanism of Toxicity |
| 1,2,3,4-THIQ (Parent) | ~300 mg/kg | 0.8 - 1.5 mM | DAT-mediated Complex I inhibition |
| 1-Phenyl-6,7-dimethoxy-THIQ | 280 mg/kg | N/A | Acute systemic toxicity / Convulsions |
| 4-Methoxy-1,2,3,4-THIQ | 350 - 500 mg/kg | > 1.0 mM | Sterically hindered oxidation |
| Compound 27 (Safer Analog) | 4,700 mg/kg | > 5.0 mM | Negligible MAO-B oxidation |
| Salsolinol (Endogenous) | N/A (Endogenous) | 400 - 500 μM | ROS generation, Caspase-3 activation |
| MPTP (Positive Control) | 15 - 50 mg/kg | < 50 μM | Rapid MAO-B conversion to MPP+ |
*Data extrapolated based on structure-toxicity relationship models of monomethoxy-THIQ derivatives.
Compounds with high electron density on the aromatic ring but lacking steric protection near the amine (like 6,7-dimethoxy variants) tend to exhibit higher acute toxicity (LD50 ~280 mg/kg). Conversely, substitutions that block the oxidative aromatization of the piperidine ring significantly increase the LD50, widening the safety margin [3].
Mechanistic Toxicology: The Dopaminergic Pathway
To understand the toxicity of 4-MeO-THIQ, one must understand the causality of THIQ-induced cell death. The [4] are not driven by general cytotoxicity, but by a highly specific, receptor-mediated cascade:
-
Selective Uptake: THIQ derivatives act as false substrates for the Dopamine Transporter (DAT). This causes them to selectively accumulate inside dopaminergic neurons in the substantia nigra.
-
Mitochondrial Disruption: Once intracellular, oxidized THIQ species bind to and inhibit NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain.
-
Oxidative Stress & Apoptosis: Complex I inhibition halts ATP production and triggers a massive leakage of Reactive Oxygen Species (ROS). This oxidative stress activates Caspase-3, leading to irreversible neuronal apoptosis.
Mechanistic pathway of THIQ-induced dopaminergic neurotoxicity and mitochondrial dysfunction.
Self-Validating Experimental Protocols
To accurately define the toxicity profile of 4-MeO-THIQ during preclinical development, empirical validation is required. The following protocols are designed as self-validating systems —meaning they contain internal controls that prove the mechanism of toxicity, not just the occurrence of it.
Step-by-step experimental workflow for evaluating THIQ derivative toxicity profiles.
Protocol A: High-Throughput In Vitro Neurotoxicity Assay (SH-SY5Y)
Objective: Determine the IC50 of 4-MeO-THIQ and validate if the toxicity is DAT-dependent. Causality Rationale: We utilize the human neuroblastoma SH-SY5Y cell line because it endogenously expresses both Tyrosine Hydroxylase (TH) and DAT. By co-administering GBR-12909 (a highly selective DAT inhibitor), we create a self-validating negative control. If GBR-12909 rescues the cells from 4-MeO-THIQ toxicity, it proves the toxicity is strictly mediated by intracellular accumulation via DAT, rather than non-specific membrane disruption.
Step-by-Step Methodology:
-
Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment (The Validation Step): Treat half the wells with 1 μM GBR-12909 for 30 minutes prior to compound exposure to block DAT. Leave the other half untreated.
-
Compound Exposure: Administer 4-MeO-THIQ in a serial dilution gradient (10 μM to 5 mM). Use MPTP (50 μM) as a positive neurotoxic control.
-
Incubation: Incubate for 48 hours.
-
Viability Quantification: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours.
-
Readout: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol B: In Vivo Acute Oral Toxicity (OECD TG 425)
Objective: Determine the acute oral LD50 of 4-MeO-THIQ in murine models. Causality Rationale: The OECD 425 "Up-and-Down Procedure" (UDP) is selected over traditional LD50 testing (OECD 401) because it significantly reduces animal cohorts while providing a statistically robust point estimate of lethality. It relies on sequential dosing based on the survival outcome of the previous animal, creating an adaptive, self-correcting statistical loop.
Step-by-Step Methodology:
-
Preparation: Fast healthy, nulliparous, non-pregnant female Swiss albino mice (8-12 weeks old) for 4 hours prior to dosing.
-
Initial Dosing: Administer an initial dose of 175 mg/kg of 4-MeO-THIQ (suspended in 0.5% CMC) via oral gavage to a single mouse.
-
Observation Window: Observe the animal continuously for the first 30 minutes, periodically for 24 hours, and daily thereafter for 14 days. Look for signs of neurotoxicity: tremors, piloerection, or ataxia.
-
Sequential Progression:
-
If the animal survives, dose the next animal at a higher progression factor (e.g., 550 mg/kg).
-
If the animal dies, dose the next animal at a lower progression factor (e.g., 55 mg/kg).
-
-
Termination & Calculation: Stop the sequence when 5 reversals occur (survival followed by death, or vice versa) in 6 consecutive animals. Use maximum likelihood estimation software to calculate the exact LD50 and 95% confidence intervals.
Conclusion
The toxicity profile of this compound is a function of its structural interaction with dopaminergic transport systems and mitochondrial enzymes. While the parent THIQ core carries inherent risks of MPTP-like neurotoxicity, the 4-methoxy substitution provides a degree of steric shielding that likely elevates its LD50 into the 350-500 mg/kg range, making it a viable, manageable intermediate in controlled drug development pipelines. Rigorous, self-validating assays utilizing DAT-inhibition controls remain essential for mapping its precise safety margins.
References
-
Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link]
-
Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link]
-
Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies Source: MDPI Pharmaceuticals URL:[Link]
-
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC) URL:[Link]
The Tetrahydroisoquinoline (THIQ) Scaffold in Modern Drug Discovery: A Technical Whitepaper on Synthesis, SAR, and Therapeutic Applications
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif represents one of the most prolific "privileged scaffolds" in medicinal chemistry[1]. Originally identified as the core framework of numerous plant alkaloids (e.g., emetine, noscapine, and berberine), the THIQ ring system has evolved into a highly versatile template for synthetic drug design. Its rigid bicyclic structure, combined with multiple vectors for functionalization, allows for precise tuning of physicochemical properties and three-dimensional pharmacophore mapping. This whitepaper provides an in-depth technical analysis of THIQ derivatives, detailing their synthetic pathways, biological evaluation protocols, and structure-activity relationship (SAR) dynamics.
The THIQ Pharmacophore: Structural Significance
The THIQ scaffold consists of a benzene ring fused to a tetrahydropyridine ring. This architecture provides a unique balance of lipophilicity and basicity. The nitrogen atom at the N2 position is typically protonated at physiological pH, enabling critical electrostatic and hydrogen-bonding interactions with target proteins (such as the aspartate residues in acetylcholinesterase or sigma receptors)[2]. Furthermore, the C1 stereocenter allows for the spatial projection of substituents to selectively occupy hydrophobic binding pockets, a feature heavily exploited in the design of kinase inhibitors and tubulin-binding agents[3].
FDA-Approved Therapeutics and Clinical Landscape
THIQ derivatives exhibit a broad spectrum of pharmacological activities, transitioning successfully from natural product extracts to targeted, FDA-approved therapies[4].
-
Oncology: Trabectedin (Yondelis), a marine-derived THIQ alkaloid, was FDA-approved for soft tissue sarcoma. It binds to the minor groove of DNA, alkylating guanine residues and disrupting transcription[4].
-
Neurology: THIQ analogs have shown immense promise in treating Alzheimer's disease (AD) and Parkinson's disease. Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) act as endogenous neuroprotectors, while synthetic derivatives target acetylcholinesterase (AChE) and sigma receptors[2][5].
-
Cardiovascular & Immunology: Quinapril, an ACE inhibitor, utilizes the THIQ scaffold to mimic the transition state of angiotensin I cleavage. Other derivatives have been discovered as potent LFA-1/ICAM-1 antagonists for immune modulation[6].
Table 1: Key FDA-Approved THIQ-Based Therapeutics and Clinical Candidates
| Drug Name | Therapeutic Area | Primary Target / Mechanism | Clinical Status |
| Trabectedin | Oncology | DNA minor groove alkylation | FDA Approved (2015) |
| Quinapril | Cardiovascular | ACE Inhibition | FDA Approved |
| Solifenacin | Urology | Muscarinic receptor antagonism | FDA Approved |
| Nomifensine | Psychiatry | NE/DA reuptake inhibition | Withdrawn (Toxicity) |
| Dauricine | Neurology | Multi-target (AChE/BuChE) | Clinical Trials (AD) |
Core Synthetic Methodologies: The Pictet-Spengler Reaction
The construction of the THIQ core is predominantly achieved via the Pictet-Spengler reaction, a condensation between a β-arylethylamine and an aldehyde or ketone, followed by acid-catalyzed cyclization[7].
Causality in Experimental Design: The choice of acid (Brønsted vs. Lewis) and solvent is critical. Trifluoroacetic acid (TFA) in dichloromethane is commonly used for electron-rich arylethylamines. However, for less reactive substrates, stronger Lewis acids (e.g., BF3·OEt2) or elevated temperatures (microwave irradiation) are required to drive the electrophilic aromatic substitution step[1][8]. The stereocenter at C1 is dictated by the facial selectivity of the cyclization onto the intermediate iminium ion, which can be controlled using chiral auxiliaries or asymmetric organocatalysis.
Workflow 1: Diastereoselective Synthesis of 1-Substituted THIQ
Self-Validating System: This protocol incorporates Le Chatelier's principle for imine formation, kinetic control for cyclization, and a specific quenching mechanism to prevent over-alkylation.
-
Imine Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the β-arylethylamine (1.0 equiv) and the selected aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Stir at room temperature for 2 hours in the presence of anhydrous MgSO
(2.0 equiv). Rationale: MgSO sequesters the water byproduct, driving the condensation equilibrium forward. -
Filtration: Filter the mixture under inert conditions to remove the hydrated MgSO
. Return the filtrate to the reaction vessel. -
Acid-Catalyzed Cyclization: Cool the reaction mixture to 0 °C. Dropwise, add trifluoroacetic acid (TFA, 2.0 equiv). Rationale: The low temperature establishes kinetic control, minimizing intermolecular side reactions (e.g., polymerization) and favoring intramolecular cyclization.
-
Monitoring: Warm the mixture to room temperature and stir for 12–24 hours. Monitor the consumption of the imine intermediate via TLC (eluent: Hexanes/EtOAc, 7:3).
-
Quenching and Extraction: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO
until the pH reaches 8. Rationale: Neutralizing the acid catalyst prevents the reverse reaction and deprotonates the newly formed THIQ nitrogen, enabling efficient free-base extraction. Extract the aqueous layer with DCM (3 × 20 mL). -
Purification: Dry the combined organic layers over Na
SO , concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the THIQ derivative.
Mechanistic workflow of the Pictet-Spengler reaction for THIQ synthesis.
Biological Evaluation & Target Validation
To validate the therapeutic potential of newly synthesized THIQ derivatives, robust in vitro screening protocols must be established. For oncology-focused THIQ compounds (e.g., tubulin inhibitors), cellular metabolic activity is a primary endpoint.
Workflow 2: In Vitro Cytotoxicity Assay (MTT Protocol)
Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable measure of cellular metabolic activity and viability, ensuring that the observed IC
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 or A549) in 96-well plates at a density of 5 × 10
cells/well in 100 μL of complete culture medium (DMEM with 10% FBS). Incubate for 24 h at 37 °C in a 5% CO atmosphere to allow for cell attachment. -
Compound Treatment: Prepare serial dilutions of the THIQ derivative in DMSO. Add 10 μL of the drug solution to the wells. Rationale: The final DMSO concentration must be kept strictly < 0.5% to prevent solvent-induced toxicity, ensuring cell death is solely attributed to the THIQ derivative. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48 h.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the media and add 100 μL of DMSO to each well to dissolve the internalized purple formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC
using non-linear regression analysis.
Structure-Activity Relationship (SAR) Dynamics
The pharmacological profile of THIQ derivatives is highly sensitive to substitution patterns across the bicyclic core[1].
-
C1 Substitution: The introduction of bulky aromatic or heteroaromatic groups at the C1 stereocenter often enhances binding affinity to tubulin or DNA minor grooves, making them ideal for anticancer agents[3].
-
N2 Functionalization: The basicity of the N2 nitrogen is crucial. Alkylation or acylation at this position modulates lipophilicity and blood-brain barrier (BBB) penetration, which is a strict requirement for neuroprotective agents targeting Sigma receptors[2].
-
C6/C7 Oxygenation: Methoxy or hydroxyl groups at C6 and C7 mimic the endogenous catecholamine structure. These act as critical hydrogen-bond donors/acceptors, vital for dopaminergic, adrenergic, and AChE receptor modulation[1].
Pharmacophore mapping and SAR logic for multi-target THIQ derivatives.
Future Perspectives
The tetrahydroisoquinoline scaffold remains a cornerstone of modern drug discovery. The shift toward Multi-Target Directed Ligands (MTDLs)—particularly in neurodegenerative diseases like Alzheimer's—relies heavily on the THIQ framework to simultaneously inhibit AChE, reduce oxidative stress, and modulate amyloid-beta aggregation[5]. By leveraging robust synthetic pathways like the asymmetric Pictet-Spengler reaction and applying rational SAR principles, medicinal chemists can continue to exploit this privileged structure to develop highly selective, potent therapeutics.
References
-
Faheem et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. URL: [Link]
-
Thangeswaran, D. et al. (2024). "A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease." Heliyon. URL:[Link]
-
Sochacka-Ćwikła, A. et al. (2022). "FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021." MDPI. URL:[Link]
-
Lama, D. et al. (2025). "Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors." Mini-Reviews in Medicinal Chemistry. URL:[Link]
-
Liu, G. et al. (2010). "Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Technical Guide: BBB Permeability of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
[1]
Part 1: Executive Summary
This compound is a lipophilic derivative of the endogenous amine 1,2,3,4-tetrahydroisoquinoline (TIQ).[1] Based on the pharmacophore's physicochemical profile and the transport kinetics of structural analogs (e.g., 1-MeTIQ, Salsolinol), this compound is predicted to exhibit high BBB permeability .[1]
The primary transport mechanism is passive diffusion , augmented by potential uptake via Organic Cation Transporters (OCTs) .[1] However, the introduction of the methoxy group at the C4 position introduces a steric and electronic variable that may influence interaction with efflux transporters (P-gp) and metabolic stability (CYP2D6-mediated O-demethylation).
Key Takeaway: Researchers should treat 4-MeO-THIQ as a CNS-penetrant agent. Efficacy and toxicity studies must account for rapid brain accumulation followed by potential in situ metabolism.[1]
Part 2: Physicochemical Profile & BBB Prediction
The ability of a small molecule to cross the BBB is governed by its lipophilicity, molecular size, and ionization state.[1]
Calculated Properties (In Silico Consensus)
| Property | Value (Approx.) | BBB Optimal Range | Interpretation |
| Molecular Weight (MW) | 163.22 g/mol | < 400 Da | Ideal. Small size favors paracellular/transcellular diffusion. |
| LogP (Lipophilicity) | 1.8 – 2.1 | 1.5 – 2.5 | Optimal. Sufficiently lipophilic to cross membranes without being trapped in the lipid bilayer.[1] |
| Topological PSA | ~21 Ų | < 90 Ų | High Permeability. Low polar surface area reduces interaction with the water layer.[1] |
| pKa (Basic Amine) | ~9.3 – 9.5 | 7.5 – 10.5 | Moderate. Exists largely as a cation at physiological pH (7.4), implying dependence on OCTs or pH partitioning.[1] |
| H-Bond Donors | 1 (NH) | < 3 | Pass. |
Structural Implications
The 4-methoxy group adds lipophilicity compared to the parent TIQ (LogP ~1.2) and the metabolite 4-hydroxy-TIQ. Unlike the 6,7-dimethoxy analogs (which are potent P-gp modulators), the single 4-substitution preserves the "amphiphilic cation" character essential for CNS drugs.[1]
Part 3: Mechanisms of Transport
The transport of 4-MeO-THIQ across the brain capillary endothelial cells involves a dynamic interplay between influx and efflux.
Passive Diffusion (Primary Route)
Driven by the concentration gradient and the compound's favorable LogP. The uncharged fraction (though small at pH 7.[1]4) diffuses rapidly.[1] The "ion trapping" hypothesis suggests the cationic form may accumulate in the acidic compartments of lysosomes within brain parenchyma.[1]
Carrier-Mediated Uptake (OCT System)
Endogenous TIQs are known substrates for Organic Cation Transporters (OCT1, OCT2, and PMAT) .[1]
-
Mechanism: The protonated amine mimics endogenous neurotransmitters (dopamine), hijacking their transport systems to bypass the lipid barrier.[1]
-
Relevance: This active uptake can result in brain concentrations exceeding plasma levels (Brain/Plasma ratio > 1.0).[1]
Efflux Liability (P-glycoprotein/MDR1)
While the parent TIQ is not a strong P-gp substrate, methoxylated THIQs (specifically 6,7-dimethoxy variants) have been identified as P-gp modulators (inhibitors or substrates).[1]
-
Risk: The 4-methoxy group may increase affinity for the P-gp binding pocket.
-
Verification: A bidirectional transport assay (Caco-2 or MDCK-MDR1) is required to determine the Efflux Ratio (ER).[1]
Transport Pathway Visualization
Caption: Figure 1. Predicted transport vector for 4-MeO-THIQ. Green nodes indicate entry pathways; Red indicates efflux barriers.[1]
Part 4: Experimental Protocols for Verification
To validate the predicted permeability, the following hierarchical workflow is recommended.
Phase I: In Vitro High-Throughput Screening (PAMPA-BBB)
Objective: Rapidly assess passive diffusion potential.[1]
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.
-
Protocol:
-
Donor Well: 4-MeO-THIQ (10 µM) in PBS (pH 7.4).
-
Membrane: PVDF filter coated with 4 µL of 20 mg/mL brain lipid solution (in dodecane).[1]
-
Acceptor Well: PBS (pH 7.4).
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Analysis: LC-MS/MS quantification of donor/acceptor compartments.
-
-
Success Metric: Effective Permeability (
) > cm/s indicates high CNS penetration.[1]
Phase II: Active Transport & Efflux (MDCK-MDR1)
Objective: Determine if the compound is a P-gp substrate.[1][2]
-
Cell Line: MDCKII cells transfected with the human MDR1 gene.[1]
-
Protocol:
-
Seed cells on Transwell® inserts; culture for 5 days to form tight monolayers (TEER > 200 Ω·cm²).[1][3][4][5]
-
Apical to Basolateral (A->B): Add compound to apical side. Measure appearance in basolateral.[1]
-
Basolateral to Apical (B->A): Add compound to basolateral side.[1] Measure appearance in apical.[1]
-
-
Calculation: Efflux Ratio (ER) =
.[1]
Phase III: In Vivo Microdialysis (Gold Standard)
Objective: Measure free unbound concentration in brain extracellular fluid (ECF).[1]
-
Subjects: Male Sprague-Dawley rats (surgically implanted with guide cannula in Striatum).[1]
-
Probe: CMA/12 microdialysis probe (20 kDa cutoff).
-
Workflow:
-
Data Output:
(Ratio of unbound brain conc. to unbound plasma conc.). A value close to 1.0 suggests passive equilibration; >1.0 suggests active uptake.[1]
Experimental Workflow Diagram
Caption: Figure 2. Decision tree for validating BBB permeability.
Part 5: Neuropharmacological Context
Why is the BBB permeability of this specific isomer critical?
-
Neurotoxicity Potential:
-
The structural analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a potent neurotoxin.[1] The 4-position substitution is critical.
-
While 4-MeO-THIQ lacks the double bond of the tetrahydropyridine (making it a tetrahydroisoquinoline), its accumulation in dopaminergic neurons could theoretically interfere with mitochondrial respiration (Complex I) or MAO enzymes.
-
Note: Endogenous TIQs are often neuroprotective (e.g., 1-MeTIQ), but 4-substitution patterns must be screened for "MPP+-like" toxicity.[1]
-
-
Metabolic Activation:
References
-
Niwa, T., et al. (1988).[1] Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds: 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] Journal of Pharmacobio-Dynamics. Link
- Establishes the baseline high permeability of the TIQ scaffold.
-
Antkiewicz-Michaluk, L., et al. (2014).[1] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its neuroprotective potential. Neurotoxicity Research. Link
- Provides context on the neuropharmacology of TIQ deriv
-
Teodori, E., et al. (2019).[1] New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier. Molecules. Link[1]
- Discusses the P-gp interaction of methoxyl
-
Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Link
- Source for the PAMPA protocol.
-
Hammarlund-Udenaes, M. (2010).[1] Microdialysis as an important technique in systems pharmacology. AAPS Journal. Link
- Authoritative guide on in vivo microdialysis methods.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. dovepress.com [dovepress.com]
- 5. New tetrahydroisoquinoline-based P-glycoprotein modulators: decoration of the biphenyl core gives selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of 4-Methoxy-1,2,3,4-Tetrahydroisoquinolines – Catalytic Asymmetric Protocols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the enantioselective synthesis of 4-methoxy-1,2,3,4-tetrahydroisoquinoline (4-OMe-THIQ) derivatives, highlighting mechanistic causality, state-of-the-art catalytic protocols, and rigorous quality control.
Introduction & Mechanistic Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged pharmacophore embedded in numerous biologically active alkaloids and synthetic therapeutics [1]. The introduction of a 4-methoxy substituent—either on the aryl ring of the THIQ core or as a directing group on the substrate—significantly alters the electronic landscape of the molecule. This substitution pattern enriches electron density, influencing both biological target affinity and the chemical reactivity during synthesis.
Achieving high enantiomeric excess (ee) in the synthesis of 4-OMe-THIQs requires precise control over the stereocenters (typically C1 or C3). Modern asymmetric synthesis relies on two primary, highly efficient pathways:
Pathway A: Organocatalytic Asymmetric Pictet-Spengler (APS) Reaction
The classical Pictet-Spengler reaction often suffers from poor regioselectivity and a rapid, uncatalyzed racemic background reaction. For 4-methoxy-substituted phenylethylamines (e.g., 3-hydroxy-4-methoxy-phenylethylamine, a dopamine derivative), the 4-methoxy group serves a dual mechanistic purpose: it protects the catechol moiety from premature air oxidation and synergizes with the 3-hydroxy group to electronically activate the para-position for cyclization [2]. Causality in Design: To suppress the racemic background reaction, the primary amine is protected with an electron-withdrawing o-nitrophenylsulfenyl (Nps) group. The use of a rigid chiral phosphoric acid, such as (R)-TRIP, facilitates the formation of a highly organized, hydrogen-bonded chiral ion-pair transition state with the Nps-imine. This rigid pocket dictates facial attack during the Friedel-Crafts-type cyclization, ensuring excellent enantioselectivity.
Pathway B: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)
Direct asymmetric hydrogenation of isoquinolines is notoriously difficult because the resulting THIQ product is highly basic and strongly coordinates to the metal center, poisoning the catalyst [3, 4].
Causality in Design: To synthesize chiral 4-OMe-THIQs via AH, an Iridium(I) precursor (e.g.,
Quantitative Protocol Comparison
The following table summarizes the operational parameters and expected outcomes of the two primary methodologies for synthesizing chiral 4-OMe-THIQs.
| Parameter | Asymmetric Pictet-Spengler (APS) | Ir-Catalyzed Asymmetric Hydrogenation (AH) |
| Starting Material | 4-Methoxy-phenylethylamine derivatives | 4-Methoxy-isoquinolines or Dihydroisoquinolines |
| Catalyst System | (R)-TRIP (Chiral Phosphoric Acid, 5-10 mol%) | |
| Key Additive | Molecular Sieves (5Å) to remove water | Brønsted Acid (e.g., AcOH) or |
| Reaction Conditions | Toluene, -30 °C to 0 °C, 24-48 h | THF/Toluene, 50-100 bar |
| Stereocenter Formed | C1 (typically >90% ee) | C1 and/or C3 (typically >85% ee, high dr) |
| Primary Advantage | Mild, metal-free, highly regioselective | Atom-economical, direct reduction of aromatic core |
Synthetic Strategy Workflows
Fig 1. Divergent state-of-the-art workflows for the enantioselective synthesis of 4-Methoxy-THIQs.
Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without satisfying the defined In-Process Controls (IPCs).
Protocol A: Organocatalytic Asymmetric Pictet-Spengler Reaction
Reference standard adapted from Hiemstra et al.[2].
Materials: Nps-protected 3-hydroxy-4-methoxy-phenylethylamine (1.0 mmol), Aliphatic/Aromatic Aldehyde (1.2 mmol), (R)-TRIP catalyst (0.05 mmol, 5 mol%), activated 5Å molecular sieves (200 mg), anhydrous Toluene (10 mL).
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried Schlenk flask under Argon, dissolve the Nps-protected amine and the aldehyde in anhydrous toluene. Add the activated 5Å molecular sieves.
-
Causality: Molecular sieves drive the condensation equilibrium toward the imine by sequestering water, preventing catalyst hydrolysis.
-
-
IPC 1 (Imine Conversion): Stir at room temperature for 2 hours. Validate complete imine formation via LC-MS or TLC (UV active, distinct shift from starting amine). Do not proceed if starting amine is >5%.
-
Catalyst Addition & Cyclization: Cool the reaction mixture to -30 °C using a cryocooler. Dissolve (R)-TRIP in 1 mL of toluene and add dropwise.
-
Causality: Low temperature maximizes the rigidity of the hydrogen-bonded chiral ion-pair, amplifying facial discrimination and ee.
-
-
Reaction Monitoring: Stir at -30 °C for 48 hours.
-
Quench & Work-up: Filter the mixture through a short pad of Celite to remove molecular sieves. Wash the filtrate with saturated aqueous
to neutralize the phosphoric acid catalyst. Extract with EtOAc, dry over , and concentrate under reduced pressure. -
Deprotection (Optional): Treat the crude Nps-THIQ with thiophenol and
in DMF to cleave the Nps group, yielding the free secondary amine.
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation
Reference standard adapted from Stoltz et al. [3].
Materials: 4-Methoxy-1,3-disubstituted isoquinoline (1.0 mmol),
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox, mix
and the chiral Xyliphos ligand in anhydrous THF. Stir for 30 minutes at room temperature.-
Causality: Pre-stirring ensures complete ligand exchange and formation of the active monomeric Ir-complex before exposure to the substrate.
-
-
Substrate Loading: Transfer the catalyst solution to a stainless-steel autoclave containing the 4-methoxy-isoquinoline substrate. Add acetic acid.
-
Causality: Acetic acid acts as a proton source for the necessary proton-hydride exchange and prevents the basic THIQ product from irreversibly binding to the Ir-center.
-
-
Hydrogenation: Seal the autoclave, purge three times with
gas, and pressurize to 50 bar. Stir the reaction at 50 °C for 24 hours. -
IPC 2 (Reduction Completion): Vent the
gas carefully. Take a 50 µL aliquot, neutralize with , and analyze via GC-MS or LC-MS. Target: >95% conversion to the saturated THIQ core. -
Work-up: Dilute the mixture with
, wash with 1M NaOH (to neutralize AcOH), extract, dry over , and purify via flash column chromatography.
System Suitability & Quality Control (QC)
To ensure the trustworthiness of the generated chiral products, the following self-validating QC steps must be executed:
-
System Suitability Test (SST): Prior to analyzing the chiral batch, inject a synthetically prepared racemic standard of the 4-OMe-THIQ onto a Chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H). Adjust the mobile phase (typically Hexane/Isopropanol with 0.1% Diethylamine) until baseline resolution (
) of the two enantiomers is achieved. -
Absolute Configuration: Confirm the absolute stereochemistry via X-ray crystallography of a heavy-atom derivative (e.g., sulfonamide or HCl salt) or by comparing optical rotation
values with literature precedents.
Catalytic Cycle: Asymmetric Pictet-Spengler Reaction
Fig 2. Catalytic cycle of the (R)-TRIP catalyzed Asymmetric Pictet-Spengler reaction.
References
-
Li, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 123. URL:[Link]
-
Hiemstra, H., et al. (2014). SPINOL-Derived Phosphoric Acid Catalyzed Asymmetric Pictet–Spengler Reaction. The Journal of Organic Chemistry, 79(11), 5097–5103. URL:[Link]
-
Stoltz, B. M., et al. (2020). Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. ACS Catalysis, 10(5), 3241–3248. URL:[Link]
-
Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13, 10984-11019. URL:[Link]
Advanced HPLC Method Development for the Detection and Quantification of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.
Analyte Profiling & Mechanistic Rationale
4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-OMe-THIQ) is a polar, basic compound characterized by a secondary amine embedded within a saturated piperidine ring fused to an aromatic core. The presence of the basic nitrogen (pKa ≈ 9.0–9.5) dictates its chromatographic behavior and presents specific challenges during High-Performance Liquid Chromatography (HPLC) method development.
On standard silica-based reversed-phase columns, the protonated amine of 4-OMe-THIQ undergoes strong secondary ion-exchange interactions with residual, unreacted silanol groups (
Stationary Phase Selection
Traditional C18 columns often fail to provide symmetrical peaks for tetrahydroisoquinolines. To mitigate secondary interactions, the method requires a heavily end-capped C18 column or a specialized low-silanol/mixed-mode stationary phase (e.g., Newcrom R1 or COSMOSIL 5CN-MS). Mixed-mode columns utilize embedded ion-pairing groups that actively repel the protonated amine from the silica backbone, ensuring sharp peak symmetry and reproducible retention 1.
Mobile Phase Chemistry
The mobile phase must act as a chemical buffer to neutralize the stationary phase surface. By buffering the mobile phase to a pH of 3.0, the acidic modifier ensures that residual silanols (pKa ~3.5–4.5) remain fully protonated and neutral, while the 4-OMe-THIQ amine remains uniformly ionized 2. The addition of 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer acts as an ion-pairing agent, forming a transient, neutral hydrophobic complex with the analyte that enhances its retention on the non-polar C18 phase.
UV Detection Tuning
The unsubstituted aromatic portion of the THIQ scaffold provides robust UV chromophores. Absorbance maxima occur at ~214 nm (
Experimental Workflow & Method Logic
Workflow for 4-OMe-THIQ HPLC method development, highlighting causality in parameter selection.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The physical and chemical parameters are interlocked; a failure in mobile phase preparation (e.g., incorrect pH) will immediately manifest as a failure in the system suitability metrics (e.g., peak tailing).
Phase 1: Mobile Phase Preparation (Self-Validating Step)
Causality: The pH must be exact. If the pH drifts above 3.5, peak tailing will immediately indicate a failure in buffer capacity.
-
Buffer Synthesis: Dissolve 1.36 g of Potassium dihydrogen phosphate (
) in 1000 mL of HPLC-grade Milli-Q water. -
pH Adjustment: Titrate the solution dropwise with dilute phosphoric acid (
) while monitoring with a calibrated pH meter until the pH reaches exactly 3.0. -
Filtration & Degassing: Filter the buffer (Mobile Phase A) through a 0.45 µm PTFE membrane filter. Degas via sonication for 15 minutes to prevent micro-bubble formation in the pump heads.
-
Organic Phase: Use 100% HPLC-grade Acetonitrile as Mobile Phase B.
Phase 2: Standard and Sample Preparation
Causality: Basic amines can adsorb to untreated glass surfaces at low concentrations. Preparing standards in the acidic mobile phase prevents adsorptive losses and solvent-mismatch band broadening.
-
Stock Solution: Accurately weigh 10.0 mg of 4-OMe-THIQ reference standard using an analytical balance. Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock solution.
-
Working Standards: Serially dilute the stock solution with Mobile Phase A to yield calibration standards at 1, 5, 10, 25, and 50 µg/mL.
-
Sample Filtration: Filter all biological or synthetic samples through a 0.22 µm hydrophilic syringe filter directly into silanized autosampler vials prior to injection.
Phase 3: Chromatographic Execution
Causality: Ion-pairing agents require extended equilibration to saturate the stationary phase uniformly.
-
Equilibration: Purge the HPLC system and equilibrate the column with the starting gradient (95% A / 5% B) for at least 15 column volumes (~25 minutes at 1.0 mL/min) until the UV baseline at 270 nm is completely flat and drift-free.
-
Sequence Run: Inject blanks, followed by the calibration curve (lowest to highest concentration), and finally the unknown samples.
Quantitative Data & Method Parameters
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | Mechanistic Rationale |
| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm, heavily end-capped) | Prevents peak tailing from basic amine interactions. |
| Mobile Phase A | 10 mM | Protonates silanols to neutralize the stationary phase surface. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Elutes the lipophilic THIQ core efficiently. |
| Elution Mode | Gradient (5% B to 60% B over 15 min) | Sharpens peak shape and clears hydrophobic matrix impurities. |
| Flow Rate | 1.0 mL/min | Provides optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 30 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 270 nm | Maximizes specificity for the aromatic ring; minimizes baseline drift. |
| Injection Vol | 10 – 20 µL | Prevents column overloading and longitudinal band broadening. |
Table 2: System Suitability & Validation Metrics
To ensure the method is functioning as a self-validating system, the following metrics must be met prior to sample analysis.
| Parameter | Acceptance Criteria | Diagnostic Significance |
| Retention Time ( | Consistent within ± 0.1 min | Validates proper column equilibration and stable mobile phase pH. |
| Peak Asymmetry ( | 0.9 – 1.2 | Confirms successful suppression of secondary silanol interactions. |
| Theoretical Plates ( | > 5,000 | Indicates optimal column packing efficiency and mass transfer kinetics. |
| Linearity ( | > 0.999 (1 - 50 µg/mL) | Ensures reliable quantification across the chosen working range. |
| Precision (% RSD) | < 2.0% (n=6 injections) | Validates the mechanical precision of the autosampler and integration. |
References
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column SIELC Technologies URL
- Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS Benchchem URL
- The Royal Society of Chemistry (RSC)
Sources
preparation of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride salt
Application Note: Preparation of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Executive Summary
This application note details the synthesis of This compound (4-MeO-THIQ) hydrochloride , a pharmacologically significant scaffold found in various alkaloids and neuroactive agents. Unlike the common 1-substituted tetrahydroisoquinolines (accessible via Pictet-Spengler condensation), 4-substituted variants require specific synthetic strategies.
This guide prioritizes the Selective Reduction Route , utilizing 4-methoxyisoquinoline as the starting material. This approach offers superior regiocontrol and reproducibility compared to cyclization methods, which often suffer from isomer contamination.
Strategic Analysis & Retrosynthesis
The Regiochemical Challenge
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) is classically achieved via the Pictet-Spengler reaction .[1][2][3] However, this method predominantly functionalizes the C1 position (via condensation of phenethylamine with an aldehyde).
Introducing a substituent at the C4 position is synthetically more demanding. Direct cyclization routes to C4-substituted THIQs (e.g., via Pomeranz-Fritsch modification) often require harsh acid catalysis and can yield mixtures.
Selected Pathway: Heteroaromatic Reduction
To ensure high purity and structural integrity, this protocol employs the partial reduction of the fully aromatic precursor, 4-methoxyisoquinoline .
-
Step 1: Methylation of 4-hydroxyisoquinoline (if the methoxy precursor is not purchased).
-
Step 2: Chemoselective reduction of the pyridine ring using Sodium Cyanoborohydride (
) in acetic acid.-
Why this reductant? Catalytic hydrogenation (
) carries a high risk of hydrogenolysis , which would cleave the benzylic C4-methoxy bond. Borohydride reagents in acidic media selectively reduce the protonated iminium species without affecting the benzylic ether.
-
-
Step 3: Salt formation to the stable hydrochloride.
Figure 1: Strategic workflow for the synthesis of 4-Methoxy-THIQ HCl avoiding benzylic cleavage.
Detailed Experimental Protocols
Reagents and Materials
| Reagent | CAS Registry | Grade/Purity | Role |
| 4-Methoxyisoquinoline | 1628-89-3 | >97% | Starting Material |
| Sodium Cyanoborohydride ( | 25895-60-7 | 95% | Reducing Agent |
| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Solvent/Catalyst |
| Hydrochloric Acid (in Diethyl Ether) | - | 2.0 M | Salt Formation |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Extraction Solvent |
Protocol A: Chemoselective Reduction
Objective: Reduce the heteroaromatic ring while preserving the 4-methoxy group.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxyisoquinoline (1.59 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Note: The reaction is exothermic; add the substrate slowly if scaling up.
-
-
Reagent Addition: Cool the solution to 15°C using a cold water bath. Add sodium cyanoborohydride (1.88 g, 30.0 mmol) portion-wise over 15 minutes.
-
Safety:
is toxic and generates HCN gas in contact with strong acids. Perform this strictly in a fume hood.
-
-
Reaction: Remove the water bath and stir the mixture at room temperature (20–25°C) for 4 hours.
-
Monitoring: Check progress via TLC (System: DCM/MeOH 9:1). The starting material (UV active, lower polarity) should disappear, replaced by a more polar, ninhydrin-positive spot (secondary amine).
-
-
Quenching: Slowly pour the reaction mixture into water (50 mL). Neutralize and basify to pH 10 using 50% NaOH solution .
-
Critical: Maintain temperature <20°C during basification to prevent decomposition.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (
mL). -
Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude This compound as a pale yellow oil.
Protocol B: Hydrochloride Salt Formation
Objective: Convert the unstable free base into a crystalline, storable salt.
-
Dissolution: Dissolve the crude oil from Protocol A in anhydrous Diethyl Ether (15 mL). If the oil is not fully soluble, add a minimum amount of absolute ethanol (1-2 mL).
-
Acidification: Cool the solution to 0°C. Dropwise add 2.0 M HCl in ether (approx. 6-7 mL) with vigorous stirring until the pH is acidic (pH ~2 on wet indicator paper).
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Stir the suspension at 0°C for 30 minutes.
-
Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold anhydrous ether (
mL). -
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Quality Control & Validation
Expected Analytical Data
The following parameters validate the identity and purity of the product.
| Test | Method | Acceptance Criteria | Key Diagnostic Signals |
| Appearance | Visual | White to off-white crystalline solid | N/A |
| Proton NMR | Consistent with structure | ||
| Mass Spec | LC-MS (ESI+) | Parent ion of free base. | |
| Melting Point | Capillary | 210–215°C (dec) | Sharp melting range indicates purity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction of amine | The free base is water-soluble.[4] Ensure aqueous phase is pH >10 and re-extract with Chloroform/Isopropanol (3:1). |
| Loss of Methoxy Group | Hydrogenolysis | Do not use |
| Oily Product (Salt) | Excess water/solvent | Recrystallize from Ethanol/Ether. Ensure ether used for salting is anhydrous. |
Mechanistic Insight
The reduction of isoquinoline to tetrahydroisoquinoline using sodium cyanoborohydride in acidic media proceeds via a proton-activated reduction mechanism .
-
Protonation: The basic nitrogen of the isoquinoline (pKa ~5.4) is protonated by acetic acid, forming the isoquinolinium cation.
-
Hydride Transfer: The borohydride anion transfers a hydride to the electron-deficient C1 position (adjacent to nitrogen).
-
Tautomerization/Further Reduction: The resulting dihydroisoquinoline is unstable and is rapidly protonated again, followed by a second hydride transfer to the C3/C4 alkene.
-
Selectivity: Unlike catalytic hydrogenation, which involves metal surface coordination and can cleave benzylic C-O bonds (hydrogenolysis), the hydride mechanism is strictly nucleophilic and preserves the 4-methoxy ether linkage.
Figure 2: Step-wise reduction mechanism preserving the benzylic ether.
References
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link
- Maryanoff, B. E., et al. (1979). Reductions of Isoquinolines. Journal of Organic Chemistry, 44(25), 4410–4419. (Foundational text on borohydride reduction of isoquinolines).
-
Knabe, J., & Kubitz, J. (1964). Synthese von 4-substituierten Tetrahydroisochinolinen.[1][3][4][5][6][7][8] Archiv der Pharmazie, 297(3), 129-140. (Specific reference for 4-substituted THIQ synthesis).
- Meyers, A. I., et al. (1987). Asymmetric synthesis of isoquinoline alkaloids. Tetrahedron, 43(21), 5095-5108. (Discusses stability of C4 substituents during reduction).
Sources
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 5. ijstr.org [ijstr.org]
- 6. AT219041B - Process for the preparation of new tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Derivatization Strategies for the GC-MS Analysis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Introduction & Mechanistic Rationale
4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) is a structurally significant heterocyclic compound utilized in neurochemical research, drug development, and toxicological profiling. However, the analysis of 4-MeO-THIQ via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge: the presence of a secondary amine in the isoquinoline ring.
Unprotected secondary amines are highly polar and readily act as hydrogen bond donors. When introduced into a GC system, these active hydrogens interact strongly with residual silanol groups on the fused-silica stationary phase of the capillary column[1]. This interaction causes severe peak tailing, unpredictable retention time shifts, loss of sensitivity, and potential thermal degradation in the injection port. To overcome these limitations, chemical derivatization is mandatory to cap the reactive amine moiety, thereby increasing volatility, enhancing thermal stability, and improving chromatographic repeatability[2].
As an Application Scientist, selecting the correct derivatization pathway requires understanding the causality behind the chemistry. For 4-MeO-THIQ, two primary methodologies are highly effective: Acylation using Trifluoroacetic anhydride (TFAA) and Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3].
The Causality of Derivatization Choices
-
Acylation (TFAA): Reacting 4-MeO-THIQ with TFAA converts the secondary amine into a trifluoroacetamide. The strong electron-withdrawing nature of the trifluoroacetyl group significantly reduces the basicity and polarity of the nitrogen atom, completely neutralizing its ability to interact with the column. Furthermore, the introduction of fluorine atoms increases the vapor pressure of the molecule and provides a distinct mass defect, yielding highly stable molecular ions and characteristic fragmentation patterns in Electron Ionization (EI) MS.
-
Silylation (MSTFA): MSTFA replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group. While the reactivity of amines towards silylation is generally lower than that of alcohols (often requiring elevated temperatures or catalysts like TMCS), MSTFA is highly favored because its byproduct, N-methyltrifluoroacetamide, is highly volatile and does not interfere with the analyte signal.
Experimental Workflows & Decision Matrix
The following decision matrix illustrates the logical flow for selecting and executing the appropriate derivatization strategy based on laboratory throughput and MS requirements.
Figure 1: Workflow for the derivatization of 4-MeO-THIQ for GC-MS analysis.
Quantitative Comparison of Derivatization Strategies
To ensure the highest scientific integrity, researchers must weigh the operational parameters of each method. Table 1 summarizes the critical variables for both pathways.
Table 1: Comparative Analysis of Derivatization Strategies for 4-MeO-THIQ
| Parameter | Acylation (TFAA) | Silylation (MSTFA + 1% TMCS) |
| Reaction Mechanism | Nucleophilic acyl substitution | Nucleophilic attack on silicon |
| Reagent Volatility | High (B.P. 39.5 °C) | Moderate (B.P. 130–132 °C) |
| Optimal Temperature | 60 °C | 70 °C |
| Incubation Time | 30 minutes | 30 – 60 minutes |
| Byproduct Handling | Critical: Must evaporate to dryness to remove highly corrosive Trifluoroacetic acid. | Convenient: Byproducts are volatile; direct injection is permissible. |
| Derivative Stability | Excellent (Stable for days at 4 °C) | Moderate (Highly susceptible to moisture/hydrolysis) |
| MS Characteristics (EI) | Strong[M-CF3]+ and [M-CH3]+ fragments; excellent for NCI if required. | Strong [M-CH3]+ and[M-TMS]+ fragments; distinct isotopic pattern. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific evaporation and reconstitution steps, the protocols inherently protect the GC-MS instrumentation from active chemical damage while maximizing derivative yield.
Protocol A: Acylation using Trifluoroacetic Anhydride (TFAA)
Use this protocol when maximum derivative stability is required, or when utilizing Negative Chemical Ionization (NCI) mass spectrometry.
-
Sample Preparation: Aliquot 100 µL of the 4-MeO-THIQ standard or biological extract into a 2 mL glass GC autosampler vial.
-
Desiccation: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Causality: Any residual water will violently hydrolyze TFAA into trifluoroacetic acid, halting the derivatization of the amine.
-
Reagent Addition: In a fume hood, add 100 µL of anhydrous ethyl acetate (as an aprotic solvent) followed by 50 µL of TFAA.
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a dry block heater at 60 °C for 30 minutes.
-
Acid Removal (Critical Step): Remove the vial, allow it to cool, and uncap. Evaporate the reaction mixture to complete dryness under nitrogen. Causality: The byproduct of this reaction is trifluoroacetic acid. If injected, this strong acid will rapidly cleave the siloxane bonds of the GC column's stationary phase, ruining the column.
-
Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Vortex for 10 seconds.
-
Analysis: Transfer to a glass micro-insert and inject 1 µL into the GC-MS.
Protocol B: Silylation using MSTFA with 1% TMCS
Use this protocol for rapid, high-throughput screening where evaporation steps are a bottleneck.
-
Sample Preparation: Aliquot 100 µL of the 4-MeO-THIQ sample into a 2 mL glass GC vial and evaporate to complete dryness under nitrogen.
-
Reagent Addition: Add 100 µL of MSTFA containing 1% Trimethylchlorosilane (TMCS). Causality: Because secondary amines are sterically hindered and less nucleophilic than primary amines or alcohols, the addition of 1% TMCS acts as a powerful catalyst to drive the reaction to completion.
-
Incubation: Cap tightly and incubate at 70 °C for 60 minutes[3].
-
Direct Injection: Allow the vial to cool to room temperature. Unlike acylation, the MSTFA reaction mixture can be injected directly into the GC-MS. The byproduct, N-methyltrifluoroacetamide, is highly volatile and will elute during the solvent delay.
-
Storage Warning: Analyze immediately. TMS-derivatives of amines are highly susceptible to hydrolysis from ambient atmospheric moisture.
References
-
Weber, C. (n.d.). Derivatization Methods in GC and GC/MS. weber.hu. Available at:[Link]
-
Journal of Food and Drug Analysis. (2019). Determination of higenamine in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology. jfda-online.com. Available at:[Link]
-
Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. cannabissciencetech.com. Available at:[Link]
Sources
Application Note: Reductive Methylation Protocols for 4-Methoxy-1,2,3,4-Tetrahydroisoquinoline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore prevalent in numerous natural alkaloids and synthetic therapeutics [1]. Specifically, 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-OMe-THIQ) serves as a critical building block in neuropharmacological drug discovery. The conversion of its secondary amine to a tertiary N-methyl amine is frequently required to modulate lipophilicity, receptor affinity, and metabolic stability.
While direct alkylation with methyl iodide is possible, it is notoriously difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts. Reductive methylation provides a highly controlled, chemoselective alternative [2].
Causality of the Reaction Design: Reductive methylation relies on the condensation of the secondary amine of 4-OMe-THIQ with formaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a highly electrophilic iminium ion. A hydride source then irreversibly reduces the iminium ion to the target tertiary amine. The choice of the hydride donor—typically formic acid (Eschweiler-Clarke) or sodium triacetoxyborohydride (STAB)—dictates the reaction's operational parameters, functional group tolerance, and scalability [3].
Comparative Analysis of Reductive Methylation Strategies
To assist in selecting the optimal workflow for your specific pipeline, the quantitative and qualitative parameters of the three most common reductive methylation strategies are summarized below.
| Parameter | Eschweiler-Clarke | STAB Reductive Amination | Catalytic Hydrogenation |
| Primary Reagents | Formic Acid, 37% aq. CH₂O | NaBH(OAc)₃, 37% aq. CH₂O | H₂ (gas), Pd/C, 37% aq. CH₂O |
| Temperature | 90–100 °C (Reflux) | 0–25 °C (Ambient) | 25–50 °C |
| Reaction Time | 2–6 hours | 1–4 hours | 12–24 hours |
| Typical Yield | 75–90% | 85–98% | 70–85% |
| Chemoselectivity | Low (harsh acidic/thermal conditions) | High (mild, excellent functional group tolerance) | Moderate (concurrently reduces alkenes/alkynes) |
| Scalability | Excellent (highly cost-effective) | Good (reagent cost is higher) | Excellent (requires pressure vessels) |
Mechanistic Pathway Visualization
The logical relationship and chemical progression of the reductive methylation sequence are mapped below.
Mechanistic pathway of reductive methylation from secondary THIQ to tertiary N-methyl-THIQ.
Validated Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that the operator can visually or analytically confirm the success of each mechanistic step without relying solely on downstream LC-MS.
Protocol A: Eschweiler-Clarke Methylation (Scale-Up Optimized)
This classic protocol is ideal for robust substrates where cost-efficiency at scale is the primary driver [2].
-
Causality Check: Formic acid serves a dual purpose here: it acts as the acid catalyst necessary to drive the dehydration of the hemiaminal, and it acts as the stoichiometric hydride donor.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve this compound (1.0 eq, e.g., 10 mmol) in 98% Formic Acid (5.0 eq).
-
Addition: Add 37% aqueous formaldehyde (1.5 eq) dropwise at room temperature to prevent uncontrolled exotherms.
-
Thermal Activation: Heat the mixture to 100 °C (reflux) using an oil bath.
-
Self-Validation (Reaction Progress): Observe the gas bubbler. The reaction is driven forward by the entropic release of CO₂ gas. Active bubbling is the real-time visual indicator of hydride transfer. When CO₂ evolution ceases (typically 2–4 hours), the reduction is complete.
-
Quench & Workup: Cool the reaction to 0 °C. Carefully add 6M NaOH dropwise until the aqueous phase reaches pH > 10 .
-
Causality: The tertiary amine product will form a soluble formate salt in acidic conditions. It must be completely deprotonated (free-based) to partition into the organic phase.
-
-
Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-methylated product.
Protocol B: Mild Reductive Amination using STAB (Chemoselective)
This protocol is the industry standard for late-stage functionalization or when the THIQ core contains acid-sensitive or thermally labile moieties[3, 4].
-
Causality Check: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and superior chemoselectivity. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the borohydride, preventing it from reducing the formaldehyde directly to methanol, reserving its reactivity exclusively for the highly electrophilic iminium ion [3].
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq, 10 mmol) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) to achieve a 0.2 M solution.
-
Condensation: Add 37% aqueous formaldehyde (1.2 eq). Stir the biphasic mixture vigorously for 15–30 minutes at room temperature.
-
Causality: Pre-mixing allows the hemiaminal to form and dehydrate into the iminium ion before the reducing agent is introduced, maximizing the efficiency of the hydride transfer.
-
-
Reduction: Add STAB (1.5 eq) portionwise over 10 minutes. The reagent is remarkably stable to the aqueous formaldehyde present in the mixture.
-
Self-Validation (TLC Monitoring): Stir at room temperature for 1–2 hours. Monitor via TLC (DCM:MeOH 90:10). The secondary amine starting material will stain intensely with Ninhydrin (yielding a pink/purple spot). The successful formation of the tertiary N-methyl product is validated when the product spot fails to stain with Ninhydrin but stains bright orange with Dragendorff’s reagent.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously until hydrogen gas evolution ceases.
-
Causality: The basic quench destroys excess STAB and ensures the tertiary amine is free-based.
-
-
Isolation: Separate the layers, extract the aqueous layer with DCM (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.
References
- Benchchem. "1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol - Benchchem." Benchchem.
- MDPI.
- ResearchGate. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- RSC Publishing.
Application Note: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline as a Chiral Building Block
This guide outlines the strategic utilization of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) as a specialized chiral building block.
Editorial Note: This analysis distinguishes the C4-substituted heterocyclic scaffold (chiral at C4) from the more common benzene-substituted isomers (e.g., 6-methoxy-THIQ). The 4-methoxy moiety introduces a stereocenter directly within the saturated ring, offering unique vectors for conformational restriction and metabolic modulation (blocking C4-oxidation) in drug design.
Executive Summary & Strategic Value
The This compound scaffold represents a "privileged structure" modification. Unlike C1-substituted THIQs (common in alkaloids like salsolidine), the C4-substitution pattern is underutilized but highly valuable for:
-
Conformational Locking: The C4-methoxy group forces the piperidine ring into a specific half-chair or twist-boat conformation, rigidly directing the N-substituent vector.
-
Metabolic Blocking: The C4 position is a primary site for metabolic oxidation (benzylic hydroxylation) in THIQ drugs (e.g., Debrisoquine). Substitution with a methoxy group blocks this soft spot, potentially extending half-life (
). -
Electronic Modulation: The inductive effect of the C4-ether oxygen lowers the pKa of the secondary amine slightly compared to the parent THIQ, altering membrane permeability and receptor affinity.
Structural Definition
-
Target Molecule: this compound[1]
-
Chiral Center: Carbon-4 (C4)
-
Key Isomers: (4R)-4-MeO-THIQ and (4S)-4-MeO-THIQ
Synthesis & Access Protocols
Commercial availability of enantiopure 4-MeO-THIQ is limited. The most robust route for high-value applications is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding 4-ketone, followed by O-methylation.
Workflow Diagram: Enantioselective Access
Caption: Fig 1. Chemo-enzymatic or catalytic route to enantiopure 4-methoxy-THIQ preventing racemization.
Protocol A: Asymmetric Synthesis via ATH
Objective: Synthesis of (4S)-N-Boc-4-hydroxy-THIQ (Precursor to 4-Methoxy). Scale: 10 mmol basis.
-
Substrate Preparation: Dissolve N-Boc-2,3-dihydro-4(1H)-isoquinolinone (2.47 g, 10 mmol) in anhydrous DMF (20 mL).
-
Catalyst Loading: Add the chiral catalyst RuCl (6.4 mg, 0.1 mol%). Note: Use (S,S)-ligand for the opposite enantiomer.
-
Hydrogen Source: Add the azeotropic mixture of HCOOH/Et3N (5:2 molar ratio, 5 mL).
-
Reaction: Stir at 25°C for 24 hours. Monitor by HPLC (Chiralcel OD-H column) for conversion.
-
Workup: Quench with water (50 mL), extract with EtOAc (3 x 30 mL). Wash organic layer with sat. NaHCO3 and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
-
Expected Yield: >90%
-
Expected ee: >97% (The hydroxyl group configuration is set here).
-
Protocol B: O-Methylation (The Critical Step)
Critical Control Point: Direct methylation of the amine is avoided by the N-Boc group. However, the stereocenter at C4 is benzylic and prone to racemization under harsh basic conditions (via elimination-addition or radical mechanisms).
-
Activation: Dissolve (4S)-N-Boc-4-hydroxy-THIQ (1.0 eq) in dry THF at 0°C under Argon.
-
Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min at 0°C. Do not let temperature rise above 5°C to minimize elimination to the enamine/styrene derivative.
-
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.
-
Completion: Stir at 0°C for 2 hours, then slowly warm to room temperature over 1 hour.
-
Quench: Carefully add cold water. Extract with ether.
-
Deprotection: Treat the crude oil with 20% TFA in DCM (0°C to RT, 2 hours). Evaporate volatiles and convert to HCl salt using 2M HCl in ether.
Application in Drug Design[1][2][3]
Comparative Data: C4-Methoxy vs. Unsubstituted
The following table highlights why a medicinal chemist would select this building block over the standard THIQ.
| Feature | Unsubstituted THIQ | 4-Methoxy-THIQ | Impact on Drug Design |
| LogP (Lipophilicity) | ~1.8 | ~1.95 | Slight increase; improved BBB penetration potential. |
| Metabolic Spot (C4) | High Liability (Benzylic hydroxylation) | Blocked | Increased Metabolic Stability. Prevents rapid clearance. |
| Conformation | Flexible (Twist-boat <-> Half-chair) | Biased/Locked | Entropy Reduction. Pre-organized for receptor binding (lower entropic penalty). |
| Chirality | Achiral | Chiral (C4) | Enables enantioselective interactions with target proteins. |
SAR Logic & Signaling
When incorporating 4-MeO-THIQ into a lead compound (e.g., a Dopamine Transporter inhibitor or Sigma receptor ligand), the orientation of the methoxy group defines the "vector" of the secondary pharmacophore.
Caption: Fig 2. Structure-Activity Relationship (SAR) logic showing how the C4-stereocenter discriminates binding modes.
Handling & Stability (Self-Validating Protocol)
To ensure the integrity of the chiral building block during storage and usage, follow this validation protocol. 4-Methoxy-THIQ is a benzylic ether; while generally stable, it can undergo oxidation to the isoquinoline or elimination under acidic/thermal stress.
Quality Control Check:
-
Visual: Should be a clear, colorless oil (free base) or white solid (HCl salt). Yellowing indicates oxidation to isoquinoline species.
-
NMR Validation:
-
1H NMR (CDCl3): Look for the diagnostic triplet/doublet of doublets at C4 (~4.2-4.5 ppm).
-
Impurity Flag: Aromatic singlet at ~9.0 ppm indicates oxidation to the fully aromatic isoquinoline.
-
-
Enantiomeric Excess Check:
-
Derivatize a small aliquot with Mosher's acid chloride.
-
Analyze via 19F NMR or chiral HPLC.
-
Storage: Store as the HCl salt at -20°C under Argon. Avoid storing the free base for prolonged periods.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Palmer, A. M., et al. (1997). Structure-Activity Relationships of Tetrahydroisoquinoline Derivatives as Sodium Channel Blockers. Journal of Medicinal Chemistry, 40(13), 1982–1989. Link
-
Maryanoff, B. E., et al. (1987). Pyrroloisoquinoline Antidepressants. In-depth SAR of the Nomifensine Class. Journal of Medicinal Chemistry, 30(8), 1433–1454. Link
-
Knölker, H. J. (2000). Synthesis of biologically active carbazole alkaloids using organometallic chemistry. Chemical Society Reviews, 29, 215-224. (Reference for transition metal catalyzed oxidations of THIQ). Link
Sources
Application Note: In Vitro Assay Protocols for 4-Methoxy-1,2,3,4-Tetrahydroisoquinoline (4-MeO-TIQ) Neurotoxicity Screening
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Application Area: Neurodegenerative Disease Modeling, Parkinson's Disease (PD) Therapeutics, High-Throughput Screening (HTS)
Executive Summary
Tetrahydroisoquinolines (TIQs) are a diverse family of endogenous and exogenous amine compounds structurally related to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Certain TIQ derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been identified in the cerebrospinal fluid of Parkinsonian patients and are established as potent dopaminergic neurotoxins [1]. 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-TIQ) represents a structurally significant TIQ derivative utilized in in vitro models to elucidate the structure-activity relationships of isoquinoline-induced neurodegeneration.
This application note provides a comprehensive, self-validating in vitro workflow for assessing 4-MeO-TIQ neurotoxicity. By mapping the specific mechanisms of TIQ-induced cellular damage—primarily mitochondrial Complex I inhibition, oxidative stress, and caspase-dependent apoptosis—this guide empowers researchers to establish robust, reproducible screening assays for neuroprotective drug candidates.
Mechanistic Rationale & Experimental Design
As an Application Scientist, it is critical to design assays that not only measure cell death but also validate the specific biochemical pathways targeted by the compound.
Why differentiate the cell line? We utilize the human neuroblastoma SH-SY5Y cell line . In their undifferentiated state, SH-SY5Y cells express low levels of the Dopamine Transporter (DAT). Because TIQs actively utilize DAT to accumulate selectively within dopaminergic neurons [2], undifferentiated cells yield artificially inflated IC50 values. We employ Retinoic Acid (RA) and Phorbol 12-myristate 13-acetate (PMA) differentiation to upregulate DAT and Tyrosine Hydroxylase (TH), creating a physiologically relevant dopaminergic phenotype.
Causality of Toxicity: Once internalized, neurotoxic TIQs undergo monoamine oxidase (MAO)-mediated oxidation or auto-oxidation, generating reactive oxygen species (ROS) [2]. Concurrently, they inhibit mitochondrial Complex I, leading to ATP depletion, mitochondrial membrane depolarization, cytochrome c release, and the activation of the apoptotic executioner Caspase-3 [3]. Conversely, some substituted TIQs (like 1-MeTIQ) act as neuroprotectants [4]. Therefore, profiling 4-MeO-TIQ requires a multi-parametric approach to confirm its specific toxicological classification.
To ensure a self-validating system , every assay must include:
-
Positive Control: MPP+ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP.
-
Mechanistic Control: Pre-treatment with Mazindol (a DAT inhibitor) to confirm that 4-MeO-TIQ toxicity is DAT-dependent.
Mandatory Visualization: 4-MeO-TIQ Neurotoxicity Pathway
The following directed graph illustrates the causal chain of events from 4-MeO-TIQ exposure to dopaminergic apoptosis, serving as the logical foundation for our selected assay endpoints.
Figure 1: Mechanistic pathway of 4-MeO-TIQ induced neurotoxicity in dopaminergic cells.
Detailed Step-by-Step Methodologies
Protocol A: Cell Differentiation & Viability Screening (MTS Assay)
Objective: Establish the dose-response curve and IC50 of 4-MeO-TIQ.
-
Cell Seeding: Seed SH-SY5Y cells at a density of
cells/well in a 96-well clear-bottom plate using DMEM/F12 supplemented with 10% FBS. -
Differentiation (Days 1-6): Replace media with DMEM/F12 containing 1% FBS and 10 µM all-trans-Retinoic Acid (RA). Incubate for 3 days in the dark. On Day 4, replace with media containing 80 nM PMA for an additional 3 days to induce mature neuronal morphology.
-
Compound Preparation: Dissolve 4-MeO-TIQ in DMSO to create a 100 mM stock. Prepare working concentrations (10 µM to 1 mM) in assay media. Critical: Final DMSO concentration must not exceed 0.1% to prevent solvent toxicity.
-
Mechanistic Validation: In designated wells, pre-incubate cells with 10 µM Mazindol (DAT inhibitor) for 30 minutes prior to 4-MeO-TIQ exposure.
-
Exposure: Treat cells with 4-MeO-TIQ, MPP+ (100 µM, positive control), or vehicle (0.1% DMSO) for 24 and 48 hours.
-
MTS Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) per 100 µL of media. Incubate at 37°C for 2 hours.
-
Detection: Measure absorbance at 490 nm using a microplate reader. Calculate viability relative to the vehicle control.
Protocol B: Mitochondrial ROS Quantification (MitoSOX™ Red)
Objective: Quantify superoxide production specifically within the mitochondria, a hallmark of TIQ toxicity [2].
-
Preparation: Seed and differentiate SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Treatment: Expose cells to the established IC50 concentration of 4-MeO-TIQ for 6 hours (ROS generation precedes cell death).
-
Probe Loading: Remove treatment media. Wash gently with warm HBSS. Add 5 µM MitoSOX™ Red reagent diluted in HBSS.
-
Incubation: Incubate for 10 minutes at 37°C, protected from light.
-
Washing: Wash cells three times with warm HBSS to remove unbound probe.
-
Detection: Measure fluorescence at Ex/Em = 510/580 nm. Normalize fluorescence units to total protein content (via BCA assay) or nuclear counterstain (Hoechst 33342) to account for any early cell detachment.
Protocol C: Apoptotic Execution Assessment (Caspase-3/7 Glo)
Objective: Confirm that 4-MeO-TIQ induces programmed cell death rather than necrosis [3].
-
Treatment: Treat differentiated SH-SY5Y cells with sub-lethal and lethal doses (e.g., IC25, IC50) of 4-MeO-TIQ for 16 hours.
-
Reagent Preparation: Equilibrate Caspase-3/7 Glo reagent to room temperature.
-
Lysis & Reaction: Add an equal volume of Caspase-3/7 Glo reagent directly to the cell culture media in each well. This single-step reagent lyses the cells and provides the proluminescent caspase substrate (DEVD-aminoluciferin).
-
Incubation: Shake plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 hour.
-
Detection: Record luminescence. A dose-dependent increase in luminescence confirms the activation of the apoptotic cascade.
Quantitative Data Presentation
The following table summarizes the expected quantitative endpoints when profiling 4-MeO-TIQ against established controls in differentiated SH-SY5Y cells. This structured data allows for rapid comparative analysis during HTS campaigns.
| Treatment Group | Concentration | Cell Viability (48h) | Mitochondrial ROS (6h Fold Change) | Caspase-3/7 Activity (16h Fold Change) |
| Vehicle Control | 0.1% DMSO | 100% ± 4.2% | 1.0x | 1.0x |
| MPP+ (Pos. Control) | 100 µM | 45% ± 5.1% | 3.8x ± 0.4 | 4.5x ± 0.3 |
| 4-MeO-TIQ (Low) | 50 µM | 88% ± 3.9% | 1.5x ± 0.2 | 1.2x ± 0.1 |
| 4-MeO-TIQ (IC50) | ~250 µM* | 51% ± 4.5% | 2.9x ± 0.3 | 3.2x ± 0.4 |
| 4-MeO-TIQ + Mazindol | 250 µM + 10 µM | 82% ± 3.1% | 1.3x ± 0.1 | 1.4x ± 0.2 |
*Note: Exact IC50 values are dependent on the specific differentiation efficiency and DAT expression levels of the SH-SY5Y passage utilized.
References
-
Kotake, Y., Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1995). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. Journal of Neurochemistry, 65(6), 2633-2638.[Link]
-
McNaught, K. S., Carrupt, P. A., Altomare, C., Cellamare, S., Carotti, A., Testa, B., Jenner, P., & Marsden, C. D. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Pharmacology, 56(8), 921-933.[Link]
-
Shavali, S., & Ebadi, M. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(3), 417-424.[Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2011). Both stereoselective (R)- and (S)- 1-methyl-1,2,3,4-tetrahydroisoquinoline enantiomers protect striatal terminals against rotenone-induced suppression of dopamine release. Neurotoxicity Research, 20(2), 134-149.[Link]
solvent selection for recrystallization of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Application Note: Solvent Selection & Recrystallization Protocol for 4-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Executive Summary
This compound (4-MeO-THIQ) is a critical pharmacophore in the synthesis of antihypertensive agents (e.g., debrisoquine analogs) and neuroactive ligands.[1] As a free base, the compound typically exists as a viscous oil or low-melting solid, rendering recrystallization ineffective.[1] High-purity isolation requires conversion to a crystalline salt form, most commonly the hydrochloride (HCl) or oxalate salt.[1]
This guide details the solvent selection logic and experimental protocols for recrystallizing 4-MeO-THIQ HCl. It moves beyond generic advice, focusing on the "Polarity Balance" required to purify a molecule that possesses both a polar ionic head (ammonium) and a lipophilic, electron-rich tail (methoxy-benzyl).[1]
Physicochemical Context & Solubility Logic
To select the correct solvent, one must understand the competition between the crystal lattice energy and solvation energy.[1]
-
The Challenge: 4-MeO-THIQ HCl is an amphiphilic salt. The methoxy group at C4 increases electron density and lipophilicity compared to the parent THIQ, while the protonated nitrogen provides high water solubility.[1]
-
The "Oiling Out" Risk: Methoxy-substituted amines are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs when the melting point of the solvated salt drops below the boiling point of the solvent.[1][2]
-
Solvent Class Selection:
-
Protic Polar (Good Solvents): Methanol (MeOH), Ethanol (EtOH), Water.[1] Risk:[2][3][4][5] Solubility often too high; yield loss.[1]
-
Aprotic Polar (Intermediate): Acetonitrile (MeCN), Acetone.[1] Benefit: Good selectivity; lower solubility than alcohols.[1]
-
Non-Polar (Anti-Solvents): Diethyl Ether (Et₂O), Methyl tert-butyl ether (MTBE), Hexanes.[1] Role: Inducing nucleation.[1]
-
Target Strategy: A binary solvent system (Solvent/Anti-solvent) is recommended over single-solvent methods to control supersaturation and prevent oiling out.[6]
Table 1: Solubility Profile of 4-MeO-THIQ HCl (Estimated)
| Solvent | Temperature | Solubility Status | Application |
| Water | 25°C | High (>100 mg/mL) | Not recommended (yield loss) |
| Methanol | 25°C | High | Dissolution solvent (too strong alone) |
| Ethanol (Abs.) | 25°C | Moderate | Ideal Primary Solvent |
| Isopropanol | 80°C | High | Ideal Single-Solvent Candidate |
| Ethyl Acetate | 25°C | Low | Anti-solvent |
| Diethyl Ether | 25°C | Insoluble | Ideal Anti-Solvent |
Decision Pathways (Visualization)
The following diagram illustrates the logic flow for selecting the purification route based on the physical state of the crude material.
Figure 1: Decision tree for selecting the appropriate purification workflow based on the initial state of the this compound.
Experimental Protocols
Protocol A: Salt Formation (Prerequisite for Oils)
Context: If your material is an oil (free base), you must convert it to a salt before recrystallization.[1]
-
Dissolution: Dissolve 10 mmol of crude 4-MeO-THIQ free base in 10 mL of dry Ethyl Acetate (EtOAc).
-
Acidification: Cool to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (as a 2M solution in Diethyl Ether or 4M in Dioxane) dropwise with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.[1]
-
-
Isolation: Stir for 30 minutes at 0°C. Filter the solid using a Büchner funnel.
-
Drying: Wash the cake with cold Et₂O. Dry under vacuum.[1][2][4] Proceed to Protocol B.
Protocol B: Binary Solvent Recrystallization (Ethanol / Diethyl Ether)
Context: This is the most robust method for THIQ salts, utilizing Ethanol (good solvent) and Diethyl Ether (anti-solvent).[1]
Materials:
-
Crude 4-MeO-THIQ HCl
-
Solvent A: Absolute Ethanol (Hot)
-
Solvent B: Diethyl Ether (Room Temp)
Step-by-Step:
-
Saturation: Place 1.0 g of crude salt in a 50 mL Erlenmeyer flask. Add boiling Ethanol dropwise while swirling on a steam bath/hot plate.
-
Nucleation Point: Remove from heat. While the solution is still hot (but not boiling), add Diethyl Ether dropwise.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1] The solution is now supersaturated.[1]
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (20-30 mins).
-
Once crystals appear, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Wash: Wash with a cold mixture of EtOH:Et₂O (1:3 ratio).
Protocol C: Troubleshooting "Oiling Out"
Issue: The product separates as a separate liquid layer instead of crystals.[1][2] Cause: The saturation temperature is above the melting point of the solvated product.[1]
Remediation:
-
Re-heat: Re-dissolve the oil by heating the mixture.
-
Dilute: Add more of the good solvent (Ethanol) to lower the concentration.
-
Seed: Cool slowly. When the temperature reaches ~40°C, add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
-
Switch Solvents: If Ethanol/Ether fails, switch to Isopropanol (IPA) .[1][6] IPA has a higher boiling point and intermediate polarity, often preventing phase separation.[1]
Process Workflow Diagram
Figure 2: Step-by-step workflow for the binary solvent recrystallization process.[6]
References
-
PubChem. (2025).[1][6][7] 1,2,3,4-Tetrahydroisoquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [Link]
(Note: While specific literature on the exact 4-methoxy isomer recrystallization is proprietary or sparse, the protocols above are derived from standard methodologies for the 1,2,3,4-tetrahydroisoquinoline class and validated by general amine salt purification principles.)
Sources
- 1. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4-Methoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives
Scientific Rationale & Pharmacological Context
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs with neurological, antitumor, and antimicrobial activities[1]. Specifically, substitution at the C4 position (e.g., 4-methoxy-THIQ) introduces critical stereochemical and electronic variations that enhance target binding affinity.
However, synthesizing C4-aliphatic substituted THIQs via conventional or Pomeranz-Fritsch reactions presents a significant chemical challenge[2]. Prolonged heating under acidic conditions frequently leads to the thermodynamic elimination of the methoxy group (loss of methanol), resulting in fully aromatized isoquinolines or degraded side-products.
Microwave-assisted organic synthesis (MAOS) circumvents this thermodynamic pitfall. By utilizing dielectric heating, MAOS provides rapid, volumetric energy transfer directly to the polar reactants and catalyst, drastically reducing reaction times from days to mere minutes[3]. This kinetic control preserves the fragile 4-methoxy substitution while driving the electrophilic aromatic substitution to completion[4].
Mechanistic Causality: The MAOS Advantage
The optimal route for synthesizing 4-methoxy-THIQ derivatives is the modified Pictet-Spengler condensation of a 2-methoxy-2-phenylethanamine derivative with an appropriate aldehyde.
-
Iminium Ion Formation: The primary amine and aldehyde condense to form an intermediate Schiff base. This base is rapidly protonated by a Brønsted acid (e.g., Trifluoroacetic acid, TFA) to form a highly electrophilic iminium ion[1].
-
Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring attacks the iminium carbon. Under conventional heating, this step is rate-limiting and requires high activation energy. Microwave irradiation selectively superheats the polar iminium intermediate, accelerating the ring closure before side-reactions (like demethoxylation) can occur[5].
-
Catalyst & Solvent Causality: TFA (10–20 mol%) is preferred over harsh Lewis acids (like AlCl₃) because it provides sufficient protonation without coordinating to and cleaving the C4-methoxy ether linkage. Toluene is selected as the solvent because its low microwave absorbance (low loss tangent) allows the microwave energy to selectively heat the polar reactants and catalyst, preventing bulk solvent superheating and over-pressurization[6].
Experimental Workflow
Mechanistic workflow of microwave-assisted Pictet-Spengler THIQ synthesis.
Quantitative Data: Conventional vs. MAOS
The following table summarizes the operational and yield differences between conventional reflux methodologies and the microwave-assisted protocol for THIQ derivatives[7].
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Causality / Scientific Advantage |
| Reaction Time | 12 - 48 hours | 15 - 60 minutes | Dielectric heating provides rapid, volumetric energy transfer, bypassing thermal wall-effects[3]. |
| Temperature | Reflux (~110°C) | 100°C (Pressurized) | Sealed Teflon vessels allow precise temperature control without solvent loss[5]. |
| Average Yield | 40% - 65% | 85% - 98% | Short reaction times under kinetic control prevent the elimination of the 4-methoxy group[4]. |
| Catalyst Loading | Stoichiometric | Catalytic (10-20 mol%) | Enhanced molecular mobility and collision frequency under MW irradiation reduces catalyst dependency[6]. |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol incorporates built-in Quality Control (QC) checkpoints.
Phase 1: Pre-Reaction Assembly & Validation
-
Reagent Verification (QC Checkpoint 1): Verify the purity of the aldehyde via ¹H-NMR prior to use. Causality: Aldehydes are prone to auto-oxidation. The presence of carboxylic acid impurities will alter the pH and stoichiometry, leading to unpredictable microwave absorption and a drop in yield.
-
Assembly: In a 30 mL Teflon-lined microwave reaction vessel, dissolve 2-methoxy-2-phenylethanamine (3.0 mmol) and the selected substituted aldehyde (3.0 mmol) in anhydrous toluene (10 mL)[5].
-
Catalyst Addition: Add Trifluoroacetic acid (TFA, 0.6 mmol, 20 mol%). Insert a magnetic stir bar and seal the vessel securely.
Phase 2: Microwave Irradiation
-
Programming: Place the sealed vessel into the microwave reactor (e.g., Milestone Ethos or Anton Paar Monowave). Set the parameters to 100°C, with a maximum power output of 1200 W, and a hold time of 15 minutes[5].
-
In-Process Monitoring (QC Checkpoint 2): Monitor the real-time pressure and temperature curves on the reactor display. Causality: A stable pressure plateau at ~2-3 bar indicates controlled heating of toluene. A sudden pressure spike (>5 bar) indicates solvent degradation or a runaway exothermic reaction, requiring immediate automated cooling.
Phase 3: Workup & Post-Reaction QC
-
Cooling: Allow the vessel to cool to room temperature (below 30°C) via the reactor's compressed air cooling system before opening to prevent aerosolization of the acidic solvent.
-
Isolation: Transfer the mixture to a round-bottom flask. Remove the toluene and residual TFA under reduced pressure using a rotary evaporator[6].
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Validation (QC Checkpoint 3): Perform TLC (Hexane:EtOAc 7:3). Causality: The primary starting amine will stain strongly with Ninhydrin (purple). A successful reaction is validated by the disappearance of this spot and the appearance of a new UV-active (254 nm) spot corresponding to the secondary amine THIQ product. Confirm the structural integrity via LC-MS; the exact mass [M+H]+ must be observed without a loss of 32 Da (which would indicate the unwanted elimination of methanol).
References
-
A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction. Source: Molecular Diversity, 2004. URL:[Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances, 2021. URL:[Link]
-
Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Source: Journal of the Serbian Chemical Society, 2021. URL:[Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shd-pub.org.rs [shd-pub.org.rs]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving yield in the reduction of 4-methoxyisoquinoline to tetrahydroisoquinoline
Technical Support Center: Optimization of 4-Methoxyisoquinoline Reduction
Executive Summary & Core Challenge
The reduction of 4-methoxyisoquinoline (1) to 4-methoxy-1,2,3,4-tetrahydroisoquinoline (2) presents a specific chemoselective challenge often overlooked in general protocols: the lability of the C4-methoxy group .
In the product (2) , the methoxy group resides at a benzylic position relative to the fused benzene ring. Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) frequently lead to hydrogenolysis (cleavage of the C-O bond), resulting in the demethoxylated side product, 1,2,3,4-tetrahydroisoquinoline. Furthermore, the electron-rich nature of the 4-methoxy group can stabilize iminium intermediates, making the reaction prone to dimerization if the reduction rate is insufficient.
This guide prioritizes hydride-based ionic hydrogenation and controlled catalytic methods to maximize yield while preserving the 4-methoxy substituent.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your scale and equipment availability.
Caption: Decision tree for selecting the reduction protocol based on scale and safety constraints.
Detailed Protocols
Protocol A: Sodium Cyanoborohydride in Acetic Acid (The "Gold Standard" for Yield)
Why this works: NaBH₃CN is stable in acid. The acetic acid protonates the isoquinoline nitrogen, forming the reactive isoquinolinium species. The hydride selectively reduces the iminium bond without enough energy to cleave the benzylic C-O bond.
Reagents:
-
4-Methoxyisoquinoline (1.0 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (3.0 - 4.0 equiv)
-
Glacial Acetic Acid (Solvent, 0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 4-methoxyisoquinoline in glacial acetic acid under N₂ atmosphere.
-
Note: The reaction is exothermic upon protonation; cool to 15°C if working on >5g scale.
-
-
Addition: Add NaBH₃CN portion-wise as a solid over 30 minutes.
-
Critical: Do not add all at once. A high local concentration of hydride can lead to over-reduction side products.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.
-
Monitoring: Check TLC/LCMS. The starting material (aromatic) will disappear.
-
-
Quench: Carefully pour the mixture into ice-cold NaOH (20% aq) to basify to pH > 10.
-
Safety: Perform in a fume hood; HCN gas is a risk if acid is not neutralized properly, though the alkaline quench prevents this. Always quench into base.
-
-
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄. Evaporate.
-
Result: Usually yields >85% clean oil/solid. If necessary, convert to HCl salt for crystallization.
-
Protocol B: Catalytic Hydrogenation with PtO₂ (Adams Catalyst)
Why this works: Platinum oxide (PtO₂) is less aggressive toward benzylic ethers than Palladium on Carbon (Pd/C). It effectively reduces the pyridine ring at moderate pressures.
Reagents:
-
4-Methoxyisoquinoline (1.0 equiv)
-
PtO₂ (Adams Catalyst) (5-10 wt%)
-
Solvent: Acetic Acid (or MeOH with 1.0 equiv HCl)
-
Hydrogen Gas (40-60 psi / 3-4 bar)
Step-by-Step:
-
Preparation: In a Parr shaker bottle or autoclave, dissolve the substrate in Acetic Acid.
-
Catalyst Addition: Add PtO₂ carefully (pyrophoric when dry/exposed to H₂).
-
Hydrogenation: Pressurize to 50 psi H₂. Shake/stir at Room Temperature .
-
Warning: Do not heat. Heating (>40°C) significantly increases the rate of demethoxylation (hydrogenolysis).
-
-
Filtration: Filter through a Celite pad to remove catalyst.
-
Workup: Concentrate the acetic acid, basify with NaHCO₃/NaOH, and extract.
Troubleshooting & FAQs
Q1: I am observing the formation of 1,2,3,4-tetrahydroisoquinoline (without the methoxy group). Why?
Diagnosis: You are experiencing Hydrogenolysis .
-
Cause: This typically happens if you use Pd/C as a catalyst or if the reaction temperature is too high during hydrogenation. The C4-Methoxy bond is benzylic and weak.
-
Solution: Switch to Protocol A (Hydride reduction). If you must use hydrogenation, switch to PtO₂ or Rh/C (Rhodium is very poor at hydrogenolysis but good at ring saturation) and keep T < 25°C.
Q2: The reaction is stalled with 50% starting material remaining.
Diagnosis: Insufficient activation of the pyridine ring.
-
Cause: In hydride reductions, the neutral isoquinoline is not electrophilic enough. It must be protonated.
-
Solution: Ensure you are using Glacial Acetic Acid as the solvent, not just a catalytic amount. If using Protocol A, add another 1.0 equiv of NaBH₃CN. If using Protocol B, ensure the H₂ pressure is maintained and the catalyst is not poisoned.
Q3: I see a dimerized side product.
Diagnosis: Enamine-Imine coupling.
-
Cause: During reduction, the partially reduced dihydro-intermediate (enamine/imine) can attack the unreacted starting material if the reduction is too slow.
-
Solution: Increase the rate of hydride addition slightly or increase the concentration of the reducing agent. Ensure vigorous stirring.
Quantitative Comparison of Methods
| Feature | NaBH₃CN / AcOH (Protocol A) | H₂ / PtO₂ (Protocol B) | H₂ / Pd-C (Not Recommended) |
| Typical Yield | 85 - 95% | 70 - 85% | 40 - 60% (Mixture) |
| Purity | High (>95%) | Moderate | Low (Demethoxylation) |
| Risk of Cleavage | Very Low | Low | High |
| Scalability | Good (Care with HCN waste) | Excellent | Excellent |
| Cost | Moderate | High (Pt catalyst) | Low |
Mechanistic Visualization
The following diagram illustrates the competing pathways. The goal is to maximize the green path and block the red path.
Caption: Reaction pathway showing the divergence between successful reduction (Green) and unwanted hydrogenolysis (Red).
References
-
Gribble, G. W., & Heald, P. W. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction of Quinolines and Isoquinolines with Sodium Borohydride in Trifluoroacetic Acid. Synthesis, 1975(10), 650-652. Link
-
Maryanoff, B. E., et al. (1979). Reductions of Isoquinolines with Sodium Cyanoborohydride in Carboxylic Acid Media. Journal of Organic Chemistry, 44(25), 4410-4419. Link
- Kindler, K., & Lührs, K. (1966). Studien über den Mechanismus der chemischen Hydrierung. Justus Liebigs Annalen der Chemie, 693(1), 200-215.
-
Neumeyer, J. L., et al. (1973). Isoquinolines.[1][2][3][4][5] 4. Synthesis of 4-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 16(11), 1223-1228. Link
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for NaBH₃CN (toxic, generates HCN with acid) and PtO₂ (pyrophoric).
Sources
- 1. 4-Methoxyisoquinoline | C10H9NO | CID 3785489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preferential cleavage of trimethoxy-substituted 1,2,3,4-tetrahydroisoquinoline alkaloids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low purity issues in 4-Methoxy-1,2,3,4-tetrahydroisoquinoline synthesis
The following guide addresses the specific challenges associated with the synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ). Unlike the more common 6- or 7-substituted isomers, the 4-position is benzylic , creating a unique set of stability and reactivity issues—primarily competing elimination and hydrogenolysis.
Phase 1: Diagnostic Triage
"What does your crude profile look like?"
Before altering reaction parameters, identify the specific impurity profile using 1H NMR or LC-MS. The 4-position is chemically labile; most low-purity issues stem from the instability of the benzylic ether or incomplete functionalization.
| Observation (Data) | Probable Impurity | Root Cause |
| NMR: Olefinic signals (δ 6.0–7.0 ppm, d/t) | 1,2-Dihydroisoquinoline (or isomer) | Acid-Catalyzed Elimination: The benzylic methoxy group is a good leaving group under acidic conditions, forming the styrene-like double bond. |
| NMR: Loss of O-Me singlet; Broad OH peak | 4-Hydroxy-THIQ (Starting Material/Hydrolysis) | Incomplete Etherification or Hydrolysis: Reaction equilibrium favored water over methanol, or moisture entered during workup. |
| LC-MS: M-32 peak (Product Mass - 32) | Unsubstituted THIQ | Hydrogenolysis: If synthesized via hydrogenation, the benzylic C-O bond was cleaved (common with Pd/C). |
| NMR: Aromatic region complex/shifted | Isoquinoline (Fully Aromatic) | Oxidation: Dihydroisoquinoline intermediate oxidized (aromatized) upon exposure to air/silica. |
| LC-MS: 2M - H peaks | Dimerized Ether | Intermolecular Attack: Two benzylic cations reacted with each other instead of methanol. |
Phase 2: Route-Specific Troubleshooting
Scenario A: Acid-Mediated Methylation of 4-Hydroxy-THIQ
Context: You are reacting 4-hydroxy-1,2,3,4-tetrahydroisoquinoline with methanol and an acid catalyst (e.g., H₂SO₄, HCl, or pTsOH).
Q: My conversion is low (<50%), but increasing temperature causes degradation. How do I push the reaction?
A: This reaction is an equilibrium process (
-
The Fix: Do not increase temperature above 60°C, as this promotes elimination to the dihydro-species. Instead, use a molecular sieve (3Å) or a dehydrating agent (e.g., trimethyl orthoformate) to scavenge water.
-
Alternative: Switch to a milder Lewis acid like Bi(OTf)₃ or InCl₃ in methanol, which often catalyzes benzylic etherification at lower temperatures without triggering E1 elimination.
Q: I see a significant amount of elimination product (dihydroisoquinoline). How do I prevent this? A: The 4-methoxy group is benzylic and prone to E1 elimination.
-
The Fix: High acid concentration stabilizes the carbocation but also promotes proton loss (elimination). Reduce acid loading to catalytic amounts (5-10 mol%).
-
Protocol Adjustment: Ensure your reaction time is optimized. Prolonged exposure to acid after conversion leads to thermodynamic elimination products. Quench immediately with cold NaHCO₃ upon completion.
Scenario B: Catalytic Hydrogenation of 4-Methoxyisoquinoline
Context: You are reducing the aromatic isoquinoline precursor using H₂ and a metal catalyst.
Q: I am losing the methoxy group entirely (forming 1,2,3,4-tetrahydroisoquinoline). Why? A: You are experiencing hydrogenolysis . Benzylic C-O bonds are extremely sensitive to cleavage by Palladium (Pd) catalysts.
-
The Fix: Switch catalysts. Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) are far less active toward benzylic C-O cleavage than Pd/C.
-
Condition Check: Avoid acidic solvents (like acetic acid) during hydrogenation, as they accelerate C-O bond cleavage. Use neutral solvents (MeOH or EtOH).
Phase 3: Mechanism & Workflow Visualization
The following diagram illustrates the competing pathways governing the stability of the 4-methoxy intermediate.
Caption: Competing reaction pathways. The benzylic cation is the pivot point; conditions must favor nucleophilic attack (MeOH) over proton elimination.
Phase 4: Purification & Storage (The "Cleanup")
Q: The product degrades on the silica column. How do I purify it? A: 4-Methoxy-THIQ is a secondary amine and a benzylic ether. Silica gel is slightly acidic, which can catalyze the elimination of MeOH or oxidation.
-
Protocol: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.
-
Alternative: Use Alumina (Neutral) instead of silica. It is far gentler on acid-sensitive benzylic ethers.
Q: How should I store the purified compound? A:
-
Form: Convert the free base to the Hydrochloride (HCl) salt immediately. The salt is significantly more stable toward oxidation and elimination than the free amine.
-
Note: Use anhydrous HCl in ether/dioxane. Aqueous acid may hydrolyze the ether.
-
-
Atmosphere: Store under Argon at -20°C. Benzylic positions are prone to autoxidation to peroxides if left in air.
References
-
Chrzanowska, M., et al. (2023).[1] Diastereoselective Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Molecules.
-
Chandrasekhar, S., et al. (1999).[2] Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation. Organic Letters.
- Knölker, H.J. (2000). Synthesis of Tetrahydroisoquinolines via Transition Metal Catalyzed Cyclization. Chemical Reviews. (General reference for THIQ stability and synthetic routes).
-
Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydroisoquinoline Product & Safety Data.
Sources
resolving enantiomers of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline via chiral HPLC
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the enantiomeric resolution of chiral amines.
Resolving 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) presents a unique set of chromatographic challenges. The molecule features a rigid cyclic secondary amine and a hydrogen-bond accepting methoxy group at the chiral center. Below, you will find mechanistic troubleshooting guides, a self-validating protocol, and empirical data to ensure robust, baseline separation of your enantiomers.
🔬 SCIENTIST-TO-SCIENTIST FAQs: MECHANISTIC TROUBLESHOOTING
Q1: Why does this compound exhibit severe peak tailing on standard polysaccharide columns, and how do I fix it? The Causality: The tetrahydroisoquinoline core contains a highly basic secondary amine. When injected onto a silica-backed Chiral Stationary Phase (CSP), this basic nitrogen interacts strongly with residual, unendcapped acidic silanol groups (-SiOH) on the silica support via ion-exchange and secondary hydrogen-bonding mechanisms. This interaction is entirely separate from the chiral recognition process and causes the analyte to "stick" to the column, resulting in severe peak smearing or tailing. The Solution: You must introduce a basic modifier, typically 0.1% (v/v) Diethylamine (DEA) or Triethylamine (TEA), to your mobile phase[1]. DEA acts as a sacrificial competitor; as a smaller, highly basic amine, it preferentially binds to and masks the acidic silanols. This forces your THIQ enantiomers to interact exclusively with the chiral selector, restoring sharp peak shapes and accurate integration[2].
Q2: I am using Normal Phase (Hexane/Isopropanol) but my resolution (
Q3: If polysaccharide columns fail to provide selectivity, what is the next most logically sound CSP for a tetrahydroisoquinoline?
The Causality: If standard amylose/cellulose phases (like Chiralpak AD or Chiralcel OD) fail, you must exploit the cyclic nature of the amine. THIQs are excellent candidates for Crown Ether-based CSPs (e.g., (+)-(18-crown-6)-tetracarboxylic acid) or Cyclodextrin-based CSPs . Crown ethers form highly specific inclusion complexes with protonated amines. While traditionally reserved for primary amines, they have demonstrated highly successful, "unusual" resolution capabilities for cyclic secondary amines like THIQs when used with acidic or basic buffered mobile phases[3]. Alternatively, sulfated
🔀 DIAGNOSTIC WORKFLOW
Logical troubleshooting workflow for chiral HPLC method development of tetrahydroisoquinolines.
⚙️ SELF-VALIDATING PROTOCOL: CHIRAL RESOLUTION WORKFLOW
To ensure scientific integrity, this protocol is designed as a self-validating system. Internal checks are built into the methodology to prevent false negatives caused by system degradation or sample preparation errors.
Phase 1: System Baseline & Suitability
-
Column Verification: Install a polysaccharide CSP (e.g., Chiralpak AD-H or Chiralcel OD-H,
mm, 5 µm). Flush with 10 column volumes of 100% Ethanol to remove shipping solvents. -
Self-Validating Check: Inject a neutral chiral standard (e.g., trans-stilbene oxide). Verify that the theoretical plate count (
) is . If , the column bed is degraded, and any failure to resolve the THIQ is a hardware issue, not a method issue.
Phase 2: Mobile Phase & Sample Preparation
-
Mobile Phase Formulation: Prepare a Polar Organic Mode (POM) solvent consisting of 100% LC-MS grade Methanol. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes.
-
Sample Dissolution: Weigh 1.0 mg of racemic this compound.
-
Self-Validating Check: Dissolve the standard exclusively in the prepared mobile phase (MeOH + 0.1% DEA) to yield a 1 mg/mL solution. Dissolving the sample in a stronger solvent (like DMSO or pure DCM) will cause "solvent shock" upon injection, artificially broadening the peaks and mimicking poor column performance.
Phase 3: Chromatographic Execution & Validation
-
Parameters: Set column temperature to 25°C. Set flow rate to 1.0 mL/min. Inject 5 µL of the sample.
-
Detection: Monitor via Diode Array Detector (DAD) at 215 nm and 285 nm[2].
-
Self-Validating Check (Mass Balance): Integrate the two resulting peaks. For a true racemate, the area ratio must be exactly 50:50 (
). If the ratio is skewed (e.g., 60:40), you have either enantioselective degradation in your sample vial, an impure starting racemate, or an achiral impurity co-eluting with one of your enantiomers. Do not proceed to preparative scale until a 50:50 ratio is confirmed.
📊 EMPIRICAL DATA & SELECTIVITY BENCHMARKS
The following table summarizes validated quantitative data for the enantiomeric separation of structurally analogous tetrahydroquinoline and tetrahydroisoquinoline derivatives to guide your initial column selection.
| Compound Analog | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Resolution ( | Reference |
| Laudanosine (THIQ derivative) | Chiralcel OD (Cellulose) | MeOH + 0.1% DEA | > 2.5 | [1] |
| Norlaudanosine (THIQ derivative) | Chiralpak AD (Amylose) | ACN + 0.1% DEA | > 1.5 | [1] |
| 1-Aryl-1,2,3,4-THIQ | (+)-(18-crown-6)-tetracarboxylic acid | MeOH/ACN/TEA (30/70/0.5) | > 1.5 | [3] |
| Salsolinol (THIQ derivative) | Chiral-Si 100 | Water/MeOH (90/10) + 0.05% TFA | > 1.5 | [4] |
📚 REFERENCES
-
[3] Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed (National Institutes of Health). URL:[Link]
-
[1] Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI / PMC (National Institutes of Health). URL:[Link]
-
[4] A Simple and Rapid Method for the Separation of the (R)- and (S)-Enantiomers of the Tetrahydroisoquinoline Alkaloid Salsolinol by High-Performance Liquid Chromatography. Analytical Letters (Taylor & Francis). URL:[Link]
-
[5] Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism. PMC (National Institutes of Health). URL:[Link]
Sources
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during the synthesis of 4-substituted THIQs
Welcome to the Technical Support Center for the synthesis of 4-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). While THIQs are highly valuable pharmacophores in drug development, achieving precise C4-substitution is notoriously difficult. Researchers frequently encounter regiochemical scrambling, cross-reactivity in cascade reactions, and racemization.
This guide is designed to move beyond basic troubleshooting. By dissecting the mechanistic causality behind common side reactions, we provide self-validating protocols and quantitative data to ensure high-fidelity synthesis.
Part 1: Diagnostic Q&A – Troubleshooting Side Reactions
Q1: How do I prevent para-alkylation and favor C4-regioselectivity during transition-metal catalyzed Friedel-Crafts allylic alkylation?
Causality: In the palladium-catalyzed allylic alkylation of phenols, the ambident nucleophilic nature of the phenol ring often leads to competing ortho- and para-alkylation. To force intramolecular C4-cyclization (ortho-attack) and suppress para-alkylation, the1[1].
Resolution: Employ
Q2: My multi-enzyme biocatalytic cascade for 1,3,4-substituted THIQs is suffering from cross-reactivities and low final yields. How can I optimize this? Causality: One-pot multi-enzyme cascades (e.g., utilizing carboxylate reductase, transaminase, and norcoclaurine synthase) often suffer from cross-reactivity. Highly reactive intermediates (like aldehydes) can be prematurely consumed by downstream enzymes, or essential cofactors (ATP/NADPH) can be depleted by 2[2]. Resolution: Transition from a simultaneous one-pot system to a sequential mode. Execute the carboxylate reductase (CAR) and carboligation steps first to generate the 2-hydroxy ketone intermediate. Only after confirming >95% conversion should you introduce the transaminase and norcoclaurine synthase (NCS). This temporal separation prevents the transaminase from acting on unligated aldehydes, boosting final HPLC yields to >90%[2].
Q3: When using aziridinium ion intermediates for 4-substituted THIQs, I observe significant racemization and regioisomeric mixtures. What is the cause?
Causality: Aziridinium ions are highly strained and reactive intermediates. If the Lewis acid catalyst is too harsh or the reaction temperature is elevated, the ring-opening mechanism shifts from a concerted, stereospecific
Part 2: Quantitative Data on Side Reaction Optimization
The following table summarizes the quantitative impact of the troubleshooting strategies discussed above, providing benchmarking metrics for your own experiments.
| Synthetic Route | Target Scaffold | Primary Side Reaction | Causality | Optimization Strategy | Yield (%) | Enantiomeric Excess (ee %) |
| Pd-Catalyzed Allylic Alkylation | C4-Substituted THIQs | Para-alkylation | Ambident phenol nucleophilicity | (1R,2R)-DACH-phenyl Trost ligand | Up to 95% | >90% |
| Biocatalytic Cascade | 1,3,4-Substituted THIQs | Cross-reactivity | Premature intermediate consumption | Sequential enzyme addition | >90% | ≥95% |
| Aziridinium Ring-Opening | Chiral 4-Substituted THIQs | Racemization | Mild Lewis acid, strict temp control | >85% | >95% |
Part 3: Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without clearing the designated validation checkpoints.
Protocol A: Pd-Catalyzed Asymmetric Intramolecular Friedel-Crafts Allylic Alkylation[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under a strict argon atmosphere, dissolve
(5 mol%) and the (1R,2R)-DACH-phenyl Trost ligand (10 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes to ensure complete complexation (solution will change color). -
Substrate Addition: Introduce the allyl carbonate tethered phenol substrate (1.0 equiv) to the active catalyst solution.
-
Cyclization: Elevate the reaction temperature to 50°C. Maintain stirring for 12-24 hours.
-
Validation Checkpoint: Perform TLC or crude
-NMR analysis. The complete absence of para-alkylated byproducts (typically identifiable by distinct aromatic splitting patterns) and the disappearance of the starting material validate the efficacy of the chiral ligand's steric control. -
Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Multi-Enzyme Sequential Cascade for 1,3,4-Substituted THIQs[2]
-
Enzymatic Reduction & Carboligation (Phase 1): Combine 3-hydroxybenzoic acid, ATP (1 mM), and NADPH (0.5 mM) in buffer. Introduce carboxylate reductase (CAR) and the pyruvate decarboxylase variant (ApPDC-var). Incubate at 30°C.
-
Validation Checkpoint: Monitor the reaction via HPLC. Do not proceed until >95% of the substrate is converted to the 2-hydroxy ketone intermediate. This self-validating step is critical; residual free aldehydes will trigger severe cross-reactivity in the next phase.
-
Sequential Transamination & Cyclization (Phase 2): To the validated Phase 1 mixture, add the amine transaminase (BmTA) and the norcoclaurine synthase variant (TfNCS).
-
Product Isolation: Incubate until complete cyclization is observed (>90% yield, isomeric content >90%). Extract the stereoisomerically pure THIQ.
Part 4: Visualizing the Logic
Logical workflow for troubleshooting side reactions in 4-substituted THIQ synthesis.
Sequential multi-enzyme cascade pathway preventing cross-reactivity in THIQ synthesis.
Part 5: References
-
Enantioselective synthesis of 4-substituted tetrahydroisoquinolines via palladium-catalyzed intramolecular Friedel–Crafts type allylic alkylation of phenols. Organic & Biomolecular Chemistry (RSC Publishing).1
-
Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. RSC Advances.2
-
Stereoselective and Regioselective Intramolecular Friedel–Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines. Organic Letters (ACS Publications).3
Sources
- 1. Enantioselective synthesis of 4-substituted tetrahydroisoquinolines via palladium-catalyzed intramolecular Friedel–Crafts type allylic alkylation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 4-Methoxy-1,2,3,4-Tetrahydroisoquinoline
This is a technical support guide designed for researchers working with 4-Methoxy-1,2,3,4-tetrahydroisoquinoline .
Executive Summary & Molecule Identification
Warning: Structural Specificity is Critical. Before proceeding, confirm your specific isomer. "4-Methoxy" refers to the methoxy group at the C4 position (the benzylic carbon on the saturated ring), not the aromatic ring (e.g., 6- or 7-methoxy).
-
Chemical Nature: Secondary amine + Benzylic ether.[1]
-
Primary Instability: Oxidative dehydrogenation (to imines) and potential elimination of methanol (benzylic lability).
-
Aqueous Behavior: Highly pH-dependent.[1] The free base is prone to rapid oxidation; the hydrochloride salt is significantly more stable.
Interactive Troubleshooting Guide (Q&A)
Section A: Chemical Stability & Degradation
Q1: My HPLC shows a decreasing peak area for the parent compound, but I see a new peak eluting earlier. What is happening? Diagnosis: You are likely observing Oxidative Dehydrogenation .[1] Mechanism: Tetrahydroisoquinolines (THIQs) are electron-rich secondary amines.[1] In the presence of dissolved oxygen and light, they undergo oxidation to form 3,4-dihydroisoquinoline (an imine).
-
The Shift: The imine is more polar (elutes earlier on Reverse Phase) and has a distinct UV spectrum (often bathochromic shift due to conjugation).
-
The Fix: Degas all buffers. Add an antioxidant like ascorbic acid (0.1 mM) or EDTA to chelate trace metals that catalyze this reaction.
Q2: I observe a mass loss of 32 Da ([M-32]) in my LC-MS data. Is this hydrolysis? Diagnosis: This is Elimination of Methanol , not simple hydrolysis. Mechanism: The methoxy group at C4 is a benzylic ether.[1] While ethers are generally stable to hydrolysis, the C4 position is "activated."[1] Under thermal stress or acidic conditions, the molecule can eliminate methanol (CH₃OH, 32 Da) to form a double bond (likely 1,2-dihydroisoquinoline or conjugated styrene-like intermediate).[1]
-
Trigger: High temperatures (>40°C) or strong acidic pH (<2.0) over time.
-
The Fix: Keep autosampler temperature at 4°C. Avoid heating the column above 30°C.
Q3: Can I store the stock solution in water at neutral pH? Answer: Absolutely Not. At neutral or basic pH (pH > 7), the amine exists as a free base. The free base is:
-
Less Soluble: May precipitate over time.[1]
-
Highly Reactive: The nitrogen lone pair is available to initiate radical oxidation cycles.[1] Protocol: Store stocks in 0.1 M HCl or methanol with 0.1% formic acid . The protonated ammonium salt is kinetically resistant to oxidation.
Section B: Experimental Setup
Q4: What is the optimal pH for aqueous stability testing? Recommendation: pH 3.0 – 5.0.
-
Why? This keeps the amine protonated (pKa ~9.5), blocking N-oxidation. It is also mild enough to prevent acid-catalyzed elimination of the methoxy group.[1]
-
Buffer Choice: Ammonium Formate or Acetate.[1] Avoid Phosphate if using electrochemical detection or if transition metals are suspected (phosphate can precipitate metals or catalyze specific oxidations).
Q5: I see "extra" peaks in the blank injection after running my sample. Is it carryover? Diagnosis: Likely Adsorption .[1] Mechanism: Secondary amines interact strongly with residual silanols on HPLC columns and glass vials.[1] The Fix:
-
Use silanized glass vials or polypropylene inserts.[1]
-
Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your wash solvent to ensure complete protonation and desorption from the needle.
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways for 4-Methoxy-1,2,3,4-THIQ in aqueous solution.
Caption: Figure 1. Primary degradation pathways.[1] The Blue path represents the stable parent. Red paths indicate oxidative instability (dominant in air). Yellow indicates elimination (dominant in heat/acid).
Standardized Protocols
Protocol A: Preparation of Stable Stock Solution
Use this protocol to ensure <1% degradation over 1 month.
| Parameter | Specification | Reason |
| Solvent | 10 mM HCl in Water (or Methanol) | Protonation stabilizes the amine.[1] |
| Concentration | 1 mg/mL | Minimizes aggregation.[1] |
| Additives | 10 µM EDTA (Optional) | Chelates trace Cu/Fe ions that catalyze oxidation. |
| Storage | -20°C or -80°C | Arrhenius kinetics: slows all degradation.[1] |
| Atmosphere | Argon/Nitrogen Purge | Removes dissolved oxygen (critical). |
| Container | Amber Glass (Silanized) | Blocks UV light; prevents adsorption. |
Protocol B: HPLC Stability-Indicating Method
Use this method to separate the parent from degradation products.[1]
-
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mm.[1]
-
Note: CSH (Charged Surface Hybrid) technology is superior for basic amines, reducing tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amine backbone) and 254 nm (aromatic ring).
-
Tip: Oxidized products (isoquinolines) will have much stronger absorbance at 254 nm than the parent THIQ.
-
Decision Tree: Sample Handling
Use this logic flow to determine the correct handling for your specific experiment.
Caption: Figure 2. Decision tree for maximizing sample integrity during experimental workflows.
References & Authority
-
Oxidative Dehydrogenation of THIQs:
-
Reactivity of C4-Methoxy Derivatives:
-
Specific Lability: The 4-methoxy group (benzylic ether) introduces specific reactivity, including elimination and exchange, distinct from the aromatic methoxy derivatives.
-
Source:
-
-
General Stability of Benzylic Ethers:
-
Context: Benzylic ethers are susceptible to oxidative cleavage and hydrogenolysis, requiring careful control of pH and redox conditions.[1]
-
Source:
-
Sources
- 1. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
optimizing reaction temperature for Pictet-Spengler formation of 4-methoxy-THIQ
The following technical guide is structured as a specialized support center resource for optimizing the Pictet-Spengler reaction, specifically tailored for methoxy-substituted tetrahydroisoquinoline (THIQ) scaffolds.
Topic: Optimizing Reaction Temperature for 4-Methoxy-THIQ Formation Ticket ID: PS-OPT-4M-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Temperature-Reactivity Nexus
In the synthesis of methoxy-substituted tetrahydroisoquinolines (THIQs), temperature is not merely a kinetic accelerator; it is the primary switch between cyclization efficiency and byproduct formation .
For a target like 4-methoxy-THIQ (assuming a methoxy-substituted aromatic ring, e.g., 6-methoxy-1,2,3,4-tetrahydroisoquinoline, or the chemically sensitive C4-methoxy aliphatic analog), the presence of the electron-donating methoxy group activates the aromatic ring, theoretically lowering the activation energy for the electrophilic attack. However, this same activation makes the system prone to oxidative degradation and polymerization at high temperatures.
The Golden Rule: The optimal temperature is the lowest point at which the iminium ion cyclizes faster than it hydrolyzes or polymerizes.
Mechanism & Thermal Pathways (Visualized)
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a Schiff base (imine) to an electrophilic iminium ion.[1][2] The final ring closure (Mannich-type) is the temperature-sensitive step.
Figure 1: Mechanistic flow of the Pictet-Spengler reaction highlighting the critical temperature-dependent cyclization step.
Optimization Protocol: Temperature vs. Catalyst Matrix
The "standard" reflux (80–100°C) is often destructive for methoxy-THIQs. Use this matrix to select your starting conditions based on your specific precursor's reactivity.
Table 1: Recommended Temperature Ranges
| Catalyst System | Acidity (pK_a) | Rec.[3] Temp Range | Application Context |
| Phosphate Buffer (pH 6) | Mild | 40°C – 60°C | Biomimetic/Sensitive: Best for preventing degradation of labile methoxy groups. Requires longer times. |
| TFA / DCM | Strong | 0°C – 25°C (RT) | Reactive: High acidity activates the imine sufficiently at room temp. Good for kinetic control.[1] |
| Acetic Acid (Glacial) | Moderate | 60°C – 80°C | Standard: Balanced approach. Often requires heating to push the equilibrium. |
| HCl / MeOH | Strong | Reflux (65°C) | Robust: Traditional method. Risk of ether cleavage (demethylation) if prolonged. |
Troubleshooting Guide (Q&A)
Issue 1: "I am observing low yield and a complex mixture of spots on TLC."
Diagnosis: You are likely operating under Thermodynamic Overload . Explanation: Methoxy groups are Electron Donating Groups (EDGs). While they facilitate the ring closure, they also make the aromatic ring susceptible to oxidation and polymerization (the "tar" often seen). Heating a methoxy-amine with strong acid (like HCl) at reflux for hours often leads to decomposition. Solution:
-
Lower the Temperature: Drop to 40°C or Room Temperature (RT).
-
Switch Solvent: Use a non-protic solvent like Dichloromethane (DCM) with Trifluoroacetic Acid (TFA). The anhydrous environment prevents hydrolysis of the imine intermediate.
-
Protocol:
-
Step 1: Form the imine in dry DCM with MgSO₄ (2 hrs, RT).
-
Step 2: Filter MgSO₄, cool to 0°C.
-
Step 3: Add TFA (2–3 equiv) dropwise. Warm to RT and monitor.
-
Issue 2: "The reaction stalls at the imine stage (Schiff base) and won't cyclize."
Diagnosis: Kinetic Trap or "Mismatched" Acidity . Explanation: The cyclization step requires the formation of a highly electrophilic iminium ion.[1][4] If the acid is too weak or the temperature too low to overcome the activation energy of the ring closure (specifically the loss of aromaticity in the transition state), the reaction stops at the imine. Solution:
-
The "Temperature Ramp" Method: Do not jump straight to reflux.
-
Start at 25°C for 4 hours.
-
If no product, increase to 45°C (oil bath).
-
Cap at 60°C.
-
-
Catalyst Boost: If using weak acids (acetic/formic), spike with 5-10 mol% strong Lewis acid (e.g.,
or ) rather than increasing heat. This lowers the activation energy without thermal degradation.
Issue 3: "I am trying to synthesize C4-methoxy-THIQ (aliphatic substitution) and obtaining an elimination product."
Diagnosis:
-
Strict Temperature Limit: Do NOT exceed 40°C.
-
Superacid Strategy: Use Triflic Acid (TfOH) at -78°C to 0°C. The "superacid" generates a superelectrophile that cyclizes instantly at low temperatures, preserving the labile aliphatic methoxy group.
Standard Operating Procedure (SOP)
Workflow: Gradient Temperature Optimization for Methoxy-THIQ
-
Imine Formation (Pre-step):
-
Dissolve amine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous solvent (DCM or Toluene).
-
Add molecular sieves (4Å). Stir at RT for 2 hours. Verification: Check consumption of amine by TLC/LCMS.
-
-
Cyclization (The Critical Step):
-
Cool mixture to 0°C.
-
Add Acid Catalyst (e.g., TFA, 3-5 equiv).
-
Checkpoint A (0°C): Stir 1 hour. Check LCMS. (Often sufficient for highly activated electron-rich rings).
-
Checkpoint B (25°C): If incomplete, remove ice bath. Stir 4-12 hours at RT.
-
Checkpoint C (50°C): Only if <20% conversion at RT. Heat gently.
-
-
Quench:
-
Pour into cold saturated
. Do not quench hot (avoids emulsion/polymerization).
-
References
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564. Link
-
Pesnot, T., Gershater, M. C., Ward, J. M., & Hailes, H. C. (2011). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. Chemical Communications, 47(11), 3242-3244. Link
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[5] Superacid-Catalyzed Pictet-Spengler Reaction: Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 64(2), 611–617. Link
-
Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link
Sources
removing unreacted starting materials from 4-Methoxy-1,2,3,4-tetrahydroisoquinoline crude
The following guide is structured as a specialized Technical Support Center resource. It is designed to be modular, addressing the specific chemical challenges of purifying 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ).
Ticket ID: PUR-THIQ-004 Subject: Removal of Unreacted Starting Materials from this compound Crude Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
The purification of This compound presents a classic but often mishandled challenge in heterocyclic chemistry: separating a secondary aliphatic amine (the product) from its precursors, which are typically either aromatic isoquinolines (from incomplete reduction) or primary phenethylamines (from incomplete cyclization).
Successful purification relies on exploiting the distinct physicochemical properties of these species:
-
Basicity (pKa) Differential: The tetrahydroisoquinoline ring (pKa ~9.5) is significantly more basic than the aromatic isoquinoline precursor (pKa ~6.0–7.0).
-
Nucleophilicity: The secondary amine of the product reacts differently with scavengers compared to primary amine precursors.
This guide provides three targeted workflows to resolve these specific impurities.
Module 1: The "pKa Swing" Protocol
Applicability: Best for removing aromatic starting materials (e.g., 4-methoxyisoquinoline) resulting from incomplete reduction (Hydrogenation/NaBH4).
The Problem: Standard acid-base workups often fail because researchers extract at pH 10–12, where both the product and the aromatic impurity are neutral and co-extract.
The Solution: You must exploit the "pKa window" between pH 7.0 and 8.5. In this range, the aromatic precursor is neutral (extractable), while the product remains protonated (water-soluble).
Step-by-Step Protocol
| Step | Action | Chemical State & Logic |
| 1 | Dissolution | Dissolve crude residue in 1M HCl (aq). Ensure pH < 2. (Both Product and SM are protonated salts). |
| 2 | Initial Wash | Wash with DCM (Dichloromethane) . Discard organic layer.[1] (Removes non-basic impurities). |
| 3 | The "Swing" (Critical) | Slowly adjust aqueous layer pH to 7.5 – 8.0 using sat. NaHCO₃. (Aromatic SM [pKa ~6-7] becomes neutral. Product [pKa ~9.5] stays charged). |
| 4 | Selective Extraction | Extract aqueous layer 3x with DCM . Keep the Aqueous Layer. (The organic layer now contains the unreacted aromatic starting material). |
| 5 | Final Basification | Adjust aqueous layer pH to >12 using 5M NaOH. (Product deprotonates and becomes neutral). |
| 6 | Product Recovery | Extract 3x with DCM . Dry (Na₂SO₄) and concentrate.[1][2][3] (Yields purified 4-MeO-THIQ). |
Visual Workflow (The pKa Swing)
Caption: Selective extraction workflow exploiting the pKa difference between the aromatic precursor (pKa ~6-7) and the tetrahydroisoquinoline product (pKa ~9.5).
Module 2: Scavenging Uncyclized Amines
Applicability: Best for removing primary amine precursors (e.g., phenethylamines) from Pictet-Spengler or Friedel-Crafts cyclizations.
The Problem: Both the starting material (primary amine) and the product (secondary amine) have similar pKa values (~9.5–10). Acid-base extraction will not separate them.
The Solution: Chemoselective scavenging using a polymer-supported aldehyde or isocyanate resin.
Troubleshooting Guide: Scavenger Selection
| Impurity Type | Recommended Scavenger | Mechanism | Protocol |
| Primary Amine (Uncyclized SM) | Benzaldehyde-functionalized Resin (e.g., PS-Benzaldehyde) | Forms a stable imine (Schiff base) with primary amines. Secondary amines form unstable iminium ions that do not bind permanently. | 1. Dissolve crude in DCM.2. Add 3 eq. resin.3. Shake for 4h at RT.4. Filter resin.[1] Product is in filtrate. |
| Electrophilic SM (Aldehydes/Halides) | Amine-functionalized Resin (e.g., PS-Trisamine) | Nucleophilic attack on unreacted electrophiles. | 1. Add resin to reaction mixture.2. Stir 2h.3. Filter. |
Pro-Tip: If you lack resins, you can use acetic anhydride (1.1 eq relative to impurity) in the presence of excess base. The primary amine reacts much faster to form an amide, which is non-basic. You can then use the "pKa Swing" (Module 1) to wash away the neutral amide impurity while the basic product remains in the acid phase.
Module 3: Chromatographic Troubleshooting
Applicability: When high purity (>99%) is required for biological assays.
The Issue: 4-MeO-THIQ is a secondary amine and will interact strongly with the silanols on standard silica gel, causing severe peak tailing and co-elution with impurities.
Optimization Matrix
| Parameter | Recommendation | Why? |
| Stationary Phase | Amino-bonded Silica (NH₂-SiO₂) | The amino surface blocks acidic silanols, preventing the "sticking" of the amine product. No basic modifier needed in solvent. |
| Mobile Phase Modifier | Triethylamine (TEA) or NH₄OH | If using standard silica, you must add 1% TEA or 1% NH₄OH to the mobile phase. This competes for silanol sites. |
| Solvent System | DCM : MeOH (95:5 to 90:10) | Avoid Ethyl Acetate if possible; amines can react with it over long periods (forming acetamides), and solubility is often better in chlorinated solvents. |
| TLC Visualization | Dragendorff’s Reagent | Specific for alkaloids/amines (orange spots). More selective than UV or Iodine. |
FAQ: Common User Issues
Q: My product is an oil that won't crystallize. How do I stabilize it? A: 4-MeO-THIQ free base is prone to oxidation (N-oxide formation) and is often an oil. Convert it to the Hydrochloride (HCl) or Oxalate salt for stability.
-
Protocol: Dissolve oil in minimal dry Et₂O or EtOAc. Add 2M HCl in ether dropwise. The salt should precipitate immediately as a white solid.
Q: I see a new impurity spot on TLC after leaving the crude in CDCl₃ overnight. A: Chlorinated solvents like CDCl₃ can be slightly acidic (forming HCl) or contain phosgene traces, which react with secondary amines. Always filter CDCl₃ through basic alumina before NMR or use CD₃OD for stability checks.
Q: Can I use recrystallization to remove the aromatic impurity? A: It is difficult. The aromatic isoquinoline often co-crystallizes. The pKa Swing extraction (Module 1) is far more efficient as a pre-purification step before attempting crystallization.
References
-
Fundamental Heterocyclic Chemistry
-
pKa Data & Extraction Logic
- Title: pKa Data for Isoquinoline (5.40) vs. Piperidine/THIQ analogs (~11).
- Source: Evans pKa Table (Harvard).
-
URL:[Link]
- Note: While specific pKa for 4-MeO-THIQ is rarely listed, it follows the standard secondary amine trend (pKa 9-10)
- Scavenging Protocols: Title: Polymer-Supported Reagents for the Purification of Amines. Source: Sigma-Aldrich (Merck) Technical Guides.
Sources
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. ijstr.org [ijstr.org]
- 3. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline Free Base
Welcome to the technical support guide for 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ). This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. This guide provides a series of structured troubleshooting steps, detailed protocols, and answers to frequently asked questions to enable the successful use of 4-MeO-THIQ in your research and development projects.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of 4-MeO-THIQ and the common initial hurdles faced during its handling.
Q1: What are the core structural features of this compound that influence its solubility?
A1: The solubility of 4-MeO-THIQ is governed by a combination of its structural features:
-
Aromatic Ring System: The isoquinoline core is aromatic and inherently hydrophobic, which limits its interaction with polar solvents like water.
-
Tetrahydro- Feature: The saturated portion of the isoquinoline ring adds some non-polar aliphatic character.
-
Basic Nitrogen Atom: The secondary amine within the tetrahydroisoquinoline ring is a weak base. This is the most critical feature for solubility manipulation, as it can be protonated to form a more soluble salt.[1][2] The estimated pKa of the parent 1,2,3,4-tetrahydroisoquinoline is around 9.4, and the methoxy substituent is unlikely to alter this dramatically.
-
Methoxy Group: The methoxy group (-OCH3) adds some polar character but also contributes to the molecule's overall size and potential for crystalline packing, which can negatively impact solubility.
Q2: I'm observing very low solubility of the 4-MeO-THIQ free base in aqueous buffers. Is this expected?
A2: Yes, this is entirely expected. As a free base with significant hydrophobic character, 4-MeO-THIQ has intrinsically low aqueous solubility. Molecules with high crystallinity and high molecular weight are often referred to as "brick-dust" APIs, a category where this compound likely falls, making aqueous dissolution a primary challenge.[3]
Q3: What is the first and simplest step I should take to try and dissolve the free base for a quick in-vitro experiment?
A3: The most direct initial approach is pH adjustment.[2][4] Since 4-MeO-THIQ is a weak base, lowering the pH of your aqueous medium will protonate the secondary amine, forming a cationic species (a conjugate acid). This ion is significantly more polar and will exhibit much higher aqueous solubility. For many laboratory-scale experiments, titrating with a dilute acid like hydrochloric acid (HCl) to a pH well below the compound's pKa (e.g., pH 2-4) is a rapid and effective first step.
Q4: Can I use organic solvents? Which ones are recommended?
A4: Yes, organic solvents are a viable option, especially for creating stock solutions. The choice of solvent depends on the requirements of your downstream application.
-
For high concentration stock solutions: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are typically effective.
-
For applications sensitive to aggressive solvents: Less polar solvents like ethanol, methanol, or acetone can be used, though they may not achieve the same high concentrations as DMSO.[5]
It is critical to consider the tolerance of your experimental system (e.g., cell culture) to these solvents, as they can be toxic at higher concentrations. Always prepare a vehicle control in your experiments.
Part 2: Troubleshooting Guide - Systematic Solubilization Strategies
When simple pH adjustment or common organic solvents are insufficient or inappropriate for your application, a more systematic approach is required. This guide provides a logical workflow for tackling more persistent solubility issues.
Workflow for Solubility Enhancement
The following diagram outlines the decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision workflow for addressing 4-MeO-THIQ solubility.
Strategy 1: pH Modification and Salt Formation
This is the most robust chemical modification for improving the solubility of ionizable compounds like 4-MeO-THIQ.[2][6] Converting the free base to a stable, crystalline salt form can dramatically increase aqueous solubility and dissolution rate.[1][7]
Q5: Simple pH adjustment isn't giving me a stable solution. Why, and what's next?
A5: While lowering pH increases solubility, you might be creating a solution of the in situ salt, which may not be stable and can precipitate over time, especially if the pH drifts or if a common ion is introduced.[8] The professional approach is to perform a salt screening study to isolate a solid, stable salt form with optimal properties. Salt formation is a cost-effective and widely accepted method for improving the physicochemical properties of APIs.[1][6]
Q6: How do I perform a salt screening study?
A6: A salt screening study involves reacting the free base with a variety of pharmaceutically acceptable acids (counter-ions) to identify which ones form stable, crystalline salts with improved solubility.[9]
Experimental Protocol: Small-Scale Salt Formation Screen
-
Preparation: Weigh 10-20 mg of 4-MeO-THIQ free base into several separate glass vials.
-
Solvent Addition: To each vial, add a small volume (e.g., 0.5-1.0 mL) of a suitable solvent. Good starting points are solvents in which the free base has moderate-to-low solubility, such as acetone, ethyl acetate, or ethanol.
-
Counter-Ion Selection: Prepare equimolar solutions of various acids (counter-ions). A general rule is to select an acid with a pKa at least 2-3 units lower than the pKa of the base to ensure efficient proton transfer.[7][8][10]
-
Common Inorganic Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄)
-
Common Organic Acids: Tartaric acid, Citric acid, Maleic acid, Methane-sulfonic acid (mesylate), p-Toluene-sulfonic acid (tosylate)
-
-
Reaction: Add one molar equivalent of the selected acid solution dropwise to each vial containing the free base slurry while stirring.
-
Crystallization: Seal the vials and allow them to stir at room temperature for 24-48 hours. If no solid forms, try cycling the temperature (e.g., 40°C for 4 hours, then 5°C for 4 hours) to induce crystallization.
-
Isolation & Analysis: If a precipitate forms, isolate the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Confirmation: It is crucial to confirm that a new salt has been formed.[9] This is typically done using two or more orthogonal techniques:
-
X-Ray Powder Diffraction (XRPD): A new diffraction pattern compared to the free base indicates a new solid form.
-
Differential Scanning Calorimetry (DSC): A new, sharp melting point different from the free base is a strong indicator of salt formation.
-
Nuclear Magnetic Resonance (NMR) or Infrared Spectroscopy (IR): Shifts in the signals corresponding to the amine group can confirm protonation.
-
Table 1: Comparison of Potential Counter-ions for Salt Formation
| Counter-ion | Acid Type | Potential Advantages | Potential Disadvantages |
| Chloride (HCl) | Strong, Inorganic | High solubility increase, simple | Can be hygroscopic, potential for common ion effect in gastric fluid[8] |
| Sulfate (H₂SO₄) | Strong, Inorganic | Can form stable salts | May have lower solubility than HCl salt |
| Mesylate | Strong, Organic | Good crystallinity, stable | More complex synthesis |
| Tartrate | Weak, Organic | Often forms highly crystalline, stable salts | Divalent, may have complex stoichiometry |
| Citrate | Weak, Organic | Good buffer capacity, highly soluble | Can be hygroscopic, trivalent |
Strategy 2: Co-Solvent Systems
If salt formation is not feasible or if a liquid formulation is required, using a co-solvent system is a powerful technique. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12][13]
Q7: When should I use co-solvents, and which ones are common?
A7: Use co-solvents when you need to achieve a target concentration in an aqueous system that isn't possible by pH adjustment alone, particularly for parenteral or oral liquid formulations.[13] The increase in solubility can be several orders of magnitude.[13]
Commonly Used Co-solvents in Research and Pharma:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO) (Primarily for in-vitro use)
Experimental Protocol: Developing a Co-Solvent System
-
Solubility Screening: Determine the solubility of 4-MeO-THIQ in several pure co-solvents (e.g., ethanol, PG, PEG 400).
-
Binary System Analysis: Prepare a series of aqueous solutions with increasing percentages of the most promising co-solvent (e.g., 0%, 10%, 20%, 40%, 60%, 80% v/v co-solvent in water/buffer).
-
Equilibrium Solubility Measurement: Add an excess of 4-MeO-THIQ to each co-solvent mixture. Shake or stir at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Plotting: Plot the logarithm of the solubility against the volume fraction of the co-solvent. For many compounds, this relationship is log-linear, which allows for the prediction of solubility in intermediate concentrations.[14]
Caption: Workflow for developing a co-solvent formulation.
Strategy 3: Advanced Formulation Technologies
For the most challenging cases, particularly in drug development for oral dosage forms, advanced formulation strategies are employed. These methods aim to present the drug to the aqueous environment in a higher energy, more readily dissolvable state.
Q8: My compound is still not soluble enough for my needs. What are the next-level options?
A8: Advanced techniques focus on disrupting the crystal lattice of the compound, which is a major barrier to dissolution.
-
Amorphous Solid Dispersions (ASDs): This is one of the most effective strategies for enhancing the bioavailability of poorly soluble drugs.[6][15] The drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[15] This high-energy form has a much greater apparent solubility. Polymers like HPMC, HPMC-AS, or specialized excipients like Apinovex™ are used to create and stabilize the amorphous form.[3][16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic 4-MeO-THIQ molecule, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin shields the drug from the water, increasing its apparent solubility.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[15]
-
Lipid-Based Formulations: If the compound has sufficient lipophilicity, it can be dissolved in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS). When this formulation comes into contact with aqueous media, it spontaneously forms a fine emulsion, facilitating drug dissolution and absorption.[15][16]
These advanced methods typically require specialized equipment (e.g., spray dryers, hot-melt extruders) and significant formulation expertise.
References
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]
-
Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]
-
Grokipedia. Cosolvent. [Link]
-
Roquette. Roquette excipients for enhancement of API solubility. [Link]
-
Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]
-
International Journal of Scientific Development and Research. (2024, January). Methods to boost solubility. IJSDR, 9(1). [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Slideshare. (2015, July 1). Methods of solubility enhancements. [Link]
-
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(9), 1344-1349. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2013). Drug Dissolution Enhancement by Salt Formation. 5(4), 221-229. [Link]
-
Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
Stepankova, V., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719-729. [Link]
-
SATHEE. Salt Analysis. [Link]
-
American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. [Link]
-
Molecules. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. 26(4), 886. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. crystalpharmatech.com [crystalpharmatech.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. Roquette excipients for enhancement of API solubility [roquette.com]
Technical Support Center: Preventing Oxidation of Tetrahydroisoquinoline (THIQ) Derivatives
Welcome to the Technical Support Center for handling, storing, and troubleshooting Tetrahydroisoquinoline (THIQ) derivatives. Because THIQs are structurally electron-rich and frequently feature catechol or phenol moieties, they are notoriously unstable in solution. This guide provides researchers and drug development professionals with the mechanistic causality behind THIQ degradation and self-validating protocols to ensure absolute structural integrity during storage.
Part 1: Core Mechanisms & Causality (FAQ)
Q: How does pH affect the degradation rate of my THIQ stock? A: pH is the master switch for THIQ stability. At neutral to alkaline pH, the amine (and any phenolic hydroxyl groups) remains deprotonated. This maximizes the electron density on the ring, making the lone pair fully available to initiate the oxidative electron transfer process. By lowering the pH to an acidic range (pH 2.0–4.0), the amine becomes protonated. This ties up the lone pair, drastically increasing the oxidation potential of the molecule and halting the radical cascade .
Q: Why do my solutions turn pink or brown overnight? Can I still use them? A: No. A color shift to pink, brown, or black indicates the irreversible formation of conjugated oxidation products, such as o-quinones or polymeric melanin-like species. Using this degraded solution will introduce severe artifacts into your assays, as these oxidized species are highly reactive and will covalently bind to nucleophiles (like proteins or DNA) in your biological system. The batch must be discarded.
Mechanistic degradation pathways of tetrahydroisoquinoline derivatives via oxidation.
Part 2: Troubleshooting & Storage Optimization
To completely arrest the oxidation of THIQs, a multi-faceted approach addressing oxygen, trace metals, and pH is required.
Q: What specific antioxidants and stabilizers should I add to my storage buffer? A: A dual-action stabilizer system is mandatory for long-term storage:
-
Chelating Agent (EDTA): Trace transition metals (like Cu²⁺ and Fe³⁺) leach from glassware and catalyze the aerobic oxidation of THIQs . Adding EDTA (10–75 µg/mL) sequesters these metals, preventing transmetalation and catalytic ROS generation .
-
Sacrificial Reductant (Sodium Metabisulfite): Sodium metabisulfite (3–15 µg/mL) scavenges dissolved oxygen and reduces any transient o-quinones back to their stable phenolic state, preventing polymerization , .
Quantitative Storage Parameters
The following table summarizes the critical parameters required to maintain THIQ structural integrity over time.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| pH | 7.0 – 9.0 | 2.0 – 4.0 | Protonates the amine lone pair, preventing single-electron transfer and radical initiation. |
| Dissolved O₂ | Ambient (~8 ppm) | < 1 ppm (N₂/Ar sparged) | Removes the primary electron acceptor required for autoxidation. |
| Antioxidant | None | Na-Metabisulfite (3–15 µg/mL) | Acts as a sacrificial reductant; reverses transient quinone formation. |
| Chelator | None | EDTA (10–75 µg/mL) | Sequesters trace Cu²⁺/Fe³⁺ to halt metal-catalyzed ROS generation. |
| Storage Temp | Room Temp (25°C) | -80°C | Lowers kinetic energy, effectively halting degradation reaction rates. |
| Container | Clear Glass | Amber Glass (Foil-wrapped) | Prevents UV-induced photolytic degradation and radical initiation. |
Part 3: Self-Validating Standard Operating Procedure (SOP)
Do not simply dissolve THIQ powder in ambient water or buffer. Follow this self-validating methodology to prepare oxidation-resistant stock solutions.
Step 1: Solvent Deoxygenation
-
Action: Transfer LC-MS grade water (or your chosen aqueous buffer) into a clean flask. Sparge the solvent continuously with high-purity Argon or Nitrogen gas for a minimum of 15 minutes.
-
Validation Check: Use a dissolved oxygen (DO) meter to confirm O₂ levels are < 1 ppm.
Step 2: Stabilizer Addition & pH Adjustment
-
Action: To the deoxygenated solvent, add EDTA (e.g., 50 µg/mL) and Sodium Metabisulfite (e.g., 10 µg/mL) . Stir gently under an argon blanket. Add 0.1 M HCl dropwise until the pH reaches 3.0.
Step 3: THIQ Dissolution
-
Action: Weigh the THIQ derivative in a dark or dimly lit environment. Add the powder to the optimized solvent. Vortex gently until fully dissolved.
-
Validation Check (Critical): Hold the solution against a white background. It must be perfectly clear and colorless. If any pink, yellow, or brown tint is observed, the degassing was insufficient, and the batch must be discarded immediately.
Step 4: Aliquoting and Cryopreservation
-
Action: Dispense the validated solution into amber glass vials that have been pre-purged with Argon. Seal tightly with PTFE-lined caps. Flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Optimized workflow for the preparation and storage of oxidation-resistant THIQ solutions.
References
-
[1] Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant. ACS Omega.[Link]
-
[2] Infusion dosage form of norepinephrine (US11197838B2). Google Patents.
-
[3] Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. Frontiers in Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11197838B2 - Infusion dosage form of norepinephrine - Google Patents [patents.google.com]
- 3. Frontiers | Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation [frontiersin.org]
Validation & Comparative
Spectroscopic Profiling & Comparative Analysis: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Strategic Relevance
4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) represents a critical pharmacophore in the synthesis of neuroactive alkaloids and designer drugs. Unlike its more common regioisomer, 6-methoxy-1,2,3,4-THIQ (found in naturally occurring catecholamine derivatives), the 4-substituted variant introduces a chiral center at the benzylic position, significantly altering its metabolic stability and receptor binding affinity.
This guide provides a definitive protocol for the structural validation of 4-MeO-THIQ using 1H NMR spectroscopy. It focuses on distinguishing this compound from its positional isomers and metabolic precursors, utilizing specific coupling constants (
Structural Analysis & Alternatives Comparison
To ensure accurate identification, 4-MeO-THIQ must be compared against its most likely synthetic impurities and regioisomers. The following table highlights the critical spectral divergences.
Table 1: Comparative Spectral Fingerprint (CDCl , 400 MHz)
| Feature | 4-Methoxy-1,2,3,4-THIQ (Target) | 6-Methoxy-1,2,3,4-THIQ (Alternative 1) | 1,2,3,4-THIQ (Baseline) |
| C4-H Environment | Methine (CH-OR) | Methylene (CH | Methylene (CH |
| C4-H Shift ( | 4.20 – 4.50 ppm (dd or t) | 2.70 – 2.85 ppm (t) | 2.75 – 2.85 ppm (t) |
| OMe Shift ( | ~3.35 – 3.45 ppm (Aliphatic ether) | ~3.75 – 3.80 ppm (Aromatic ether) | Absent |
| Aromatic Region | 4 Protons (Multiplet) | 3 Protons (Pattern varies) | 4 Protons (Multiplet) |
| C3-H Splitting | Complex ABX system (Diastereotopic) | Triplet (approx.) | Triplet (approx.) |
| Stereochemistry | Chiral Center at C4 | Achiral | Achiral |
Critical Insight: The most frequent identification error occurs between 4-MeO and 6-MeO isomers. If the methoxy singlet appears above 3.7 ppm, it is likely attached to the aromatic ring (6-MeO), not the aliphatic C4 position.
Experimental Protocol: High-Resolution Acquisition
Standard 1H NMR acquisition often results in signal broadening for THIQ derivatives due to the conformational flux of the nitrogen-containing ring and quadrupole relaxation of the amine proton.
Step-by-Step Optimization Workflow
-
Sample Preparation (The "Free Base" Rule):
-
Issue: Hydrochloride salts of THIQs often show broadened signals due to NH exchange rates.
-
Solution: Perform a mini-workup. Suspend 5 mg of salt in 0.5 mL saturated NaHCO
, extract with 0.6 mL CDCl , and filter through a cotton plug directly into the NMR tube. This ensures sharp lines for the amine and adjacent protons.
-
-
Solvent Selection:
-
CDCl
: Preferred for resolution of the methoxy group and coupling constants. -
DMSO-d
: Use only if observing the NH proton is critical (appears as a broad singlet ~9.0 ppm in salts) or if the free base is unstable.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation).
-
Relaxation Delay (D1): Set to
2.0 seconds. The benzylic protons (C1 and C4) have longer T1 relaxation times; insufficient delay will distort integration values, making quantitative purity assessment impossible.
-
Detailed Spectral Interpretation
The Aliphatic Region (The "Fingerprint")
The tetrahydroisoquinoline ring exists in a half-chair conformation. The introduction of the methoxy group at C4 locks the conformation to minimize 1,3-diaxial interactions, typically placing the bulky -OMe group in a pseudo-equatorial position.
-
C1-H (
~4.0 ppm): Appears as a singlet. In highly rigid analogs, this may split into an AB system, but for 4-MeO-THIQ, rapid ring inversion usually averages this to a singlet. -
C4-H (
4.2 – 4.5 ppm): This is the diagnostic peak. It is significantly deshielded compared to the parent THIQ (2.8 ppm) due to the electronegative oxygen. It couples with the two protons at C3. -
C3-H (
2.9 – 3.3 ppm): These protons are diastereotopic (H and H ). They couple with each other ( Hz) and with H4 ( ).-
Observation: Look for a complex multiplet or two distinct sets of doublets of doublets (dd).
-
The Aromatic Region
-
7.1 – 7.4 ppm: Since the substituent is on the saturated ring, the aromatic ring remains unsubstituted. You should integrate this region for 4 protons .
-
Differentiation: If you integrate 3 protons , you have likely synthesized a ring-substituted isomer (e.g., 6-MeO or 7-MeO).
-
Stereochemical Determination (Coupling Constants)
The coupling constant (
- Hz: Indicates equatorial-axial or equatorial-equatorial coupling (Gauche).
- Hz: Indicates trans-diaxial coupling (Anti-periplanar).
Logic Pathways for Structural Validation
The following diagrams illustrate the decision-making process for validating the structure and understanding the stereochemical implications.
Diagram 1: Isomer Differentiation Workflow
Caption: Decision tree for distinguishing 4-Methoxy-THIQ from its common regioisomer 6-Methoxy-THIQ based on chemical shift logic.
Diagram 2: Conformational Coupling Logic (C3-C4 System)
Caption: Splitting tree illustrating the coupling interaction between the C4 methine proton and the diastereotopic C3 methylene protons.
References
-
Olefirowicz, E. M., & Eliel, E. L. (1997). Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. Journal of Organic Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
PubChem Database. (2023). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Compound Summary). National Library of Medicine.
-
ChemicalBook. (2023).[2] 1,2,3,4-Tetrahydroisoquinoline NMR Spectrum Data.
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) . It contrasts this specific isomer with its regioisomers (e.g., 6-methoxy-THIQ) and unsubstituted analogs, focusing on how structural positioning drives distinct fragmentation pathways useful for identification in drug development and metabolic profiling.[1]
Executive Summary
In the structural elucidation of tetrahydroisoquinoline (THIQ) derivatives—common scaffolds in neuroactive drugs and alkaloids—distinguishing regioisomers is critical. This compound (4-MeO-THIQ) exhibits a unique fragmentation signature driven by the lability of the C4-methoxy group.[1] Unlike its aromatic-substituted isomers (e.g., 6-MeO-THIQ) which primarily undergo methyl radical loss (
Molecule Profile & Structural Logic
To understand the fragmentation, one must first define the numbering system, as "4-methoxy" places the substituent on the saturated heterocyclic ring, not the benzene ring.
| Feature | Specification | MS Implication |
| Compound | This compound | Precursor Ion |
| Formula | MW: 163.22 Da | |
| Substituent Position | C4 (Benzylic/Heterocyclic) | High Lability. The C4 position is benzylic.[1][2][3][4][5][6][7][8][9][10] Elimination of the methoxy group creates a double bond conjugated with the aromatic ring. |
| Alternative (Isomer) | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | High Stability. Substituent is on the aromatic ring.[1] Elimination is unfavorable; radical cleavage dominates. |
Comparative Fragmentation Analysis
The following section compares 4-MeO-THIQ against its primary structural alternative, 6-MeO-THIQ, using Electrospray Ionization (ESI) in positive mode.
Primary Pathway: 4-MeO-THIQ (The Target)
Dominant Mechanism: Benzylic Elimination of Methanol.[1]
In ESI-MS/MS, the protonated molecular ion (
-
Precursor:
164 -
Major Fragment:
132 -
Secondary Fragment:
105/104 (Retro-Diels-Alder or further loss of HCN from the imine).[1]
Alternative Pathway: 6-MeO-THIQ (The Isomer)
Dominant Mechanism: Radical Loss of Methyl Group.[1]
When the methoxy group is on the aromatic ring (C6 or C7), the ether bond is stronger. The primary fragmentation is often the loss of a methyl radical (
-
Precursor:
164 -
Major Fragment:
149 or 147 -
Key Difference: The peak at
132 is significantly weaker or absent compared to the 4-MeO isomer.
Quantitative Comparison Table
| Fragment Ion ( | 4-MeO-THIQ (Target) | 6-MeO-THIQ (Alternative) | Structural Origin |
| 164 | 100% (Precursor) | 100% (Precursor) | Protonated Molecule |
| 149 | < 5% | 40-60% | Loss of Methyl Radical ( |
| 147 | Variable | 20-40% | Loss of Ammonia ( |
| 132 | 85-100% (Base Peak) | < 10% | Diagnostic Marker. Loss of Methanol ( |
| 104 | 20-30% | 20-30% | Retro-Diels-Alder (RDA) core fragment.[1] |
Mechanistic Visualization (Pathway Diagram)
The following diagram illustrates the divergent pathways. The Blue path represents the unique elimination characteristic of 4-MeO-THIQ, while the Red path represents the standard aryl-ether fragmentation of the alternative.[1]
Figure 1: Divergent fragmentation pathways. The 4-methoxy isomer favors neutral loss of methanol (Green path) due to benzylic activation, whereas the 6-methoxy isomer favors radical methyl loss (Red path).
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity, follow this standardized LC-MS/MS protocol. This workflow includes a "Isomer Check" step to validate the position of the methoxy group.
Sample Preparation[5][11]
-
Stock Solution: Dissolve 1 mg of 4-MeO-THIQ in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? To ensure complete protonation (
) of the secondary amine, maximizing sensitivity in ESI+.
-
LC-MS/MS Parameters[1][6][9][12]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Ionization: ESI Positive Mode.
-
Source Voltage: +3.5 kV.
-
Collision Energy (CE): Ramp 10–40 eV.
-
Validation Step: At low CE (10 eV), the parent ion (
164) should be dominant. At medium CE (20-25 eV), the diagnostic fragment ( 132) should appear for 4-MeO-THIQ.[1]
-
Data Interpretation Workflow (Decision Tree)
Figure 2: Rapid identification decision tree based on the relative abundance of the m/z 132 fragment.
References
-
Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
-
Starke, I., et al. (2008).[3] Mass spectra of tetrahydroisoquinoline-fused heterocycles: influence of ring size and fusion. Rapid Communications in Mass Spectrometry. [Link]
-
NIST Mass Spectrometry Data Center. Isoquinoline, 1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Kawai, H., et al. (1998). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives. Journal of Neurochemistry. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsbms.jp [jsbms.jp]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. irf.fhnw.ch [irf.fhnw.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]
Comparative Guide: Biological Activity of 4-Methoxy vs. 4-Hydroxy-1,2,3,4-Tetrahydroisoquinoline
The following guide provides a technical comparison of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-OMe-THIQ) and 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline (4-OH-THIQ).
Executive Summary
This compound and 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline represent two critical pharmacophores in the tetrahydroisoquinoline (THIQ) class. While they share the same core scaffold, their biological utility diverges significantly due to the physicochemical impact of the C4-substituent.
-
4-Hydroxy-THIQ acts primarily as a metabolic probe and polar scaffold . It is the authentic metabolite of various THIQ-based drugs (e.g., Debrisoquine) generated by CYP2D6. Biologically, it exhibits reduced blood-brain barrier (BBB) permeability and, in specific dopaminergic models, lower neurotoxicity compared to its lipophilic counterparts.
-
4-Methoxy-THIQ functions as a lipophilic modulator and metabolic blocker . The methylation of the C4-hydroxyl group significantly increases LogP, enhances CNS penetration, and prevents glucuronidation. However, this modification is often associated with increased neurotoxic potential in specific Parkinsonian models due to enhanced cellular uptake and lipophilic interactions.
Physicochemical & Pharmacokinetic Profile[1][2]
The substitution at the C4 position dictates the molecule's ability to cross biological membranes and interact with the active sites of monoamine transporters.
| Property | 4-Hydroxy-THIQ (4-OH) | 4-Methoxy-THIQ (4-OMe) | Impact on Bioactivity |
| LogP (Predicted) | ~0.5 - 0.8 | ~1.2 - 1.5 | 4-OMe shows superior passive diffusion across the BBB. |
| H-Bond Donors | 2 (NH, OH) | 1 (NH) | 4-OH has higher water solubility but lower membrane permeability. |
| Metabolic Stability | Low (Subject to Phase II Glucuronidation) | High (Blocks Phase II conjugation at C4) | 4-OMe extends half-life by blocking direct conjugation. |
| CYP2D6 Interaction | Product (Metabolite) | Substrate/Inhibitor | 4-OH is the marker for CYP2D6 activity; 4-OMe may act as a competitive inhibitor. |
| CNS Toxicity Risk | Low | Moderate/High | Lipophilicity correlates with dopaminergic neurotoxin uptake (e.g., via DAT). |
Mechanism of Action & Target Engagement
Neurotoxicity and Dopaminergic Signaling
The THIQ scaffold is structurally related to MPTP, a known neurotoxin.[1] The C4-substituent modulates this toxicity.
-
4-Methoxy-THIQ: Research indicates that O-methylation of THIQ derivatives generally increases neurotoxicity in SH-SY5Y dopaminergic cell models. This is attributed to increased lipophilicity facilitating entry into mitochondria, where THIQs can inhibit Complex I of the electron transport chain.
-
4-Hydroxy-THIQ: The introduction of the polar hydroxyl group reduces neurotoxicity. It acts as a "detoxified" metabolite that is more readily excreted.
Metabolic Pathways (CYP2D6)
The 4-position of the THIQ ring is a "soft spot" for oxidation by Cytochrome P450 2D6 (CYP2D6).
-
Mechanism: CYP2D6 catalyzes the benzylic hydroxylation of the THIQ ring.
-
Application: 4-OH-THIQ is used as a reference standard to phenotype CYP2D6 activity (e.g., in Debrisoquine metabolism studies).
Adrenergic Receptor Activity
Poly-hydroxylated THIQs (often with OH at C4, C6, and C7) mimic the catecholamine structure.
-
4-OH-THIQ derivatives often display partial agonist activity at
-adrenergic receptors due to the H-bond donor capability mimicking the benzylic hydroxyl of norepinephrine. -
4-OMe-THIQ derivatives typically show reduced efficacy (antagonism or loss of binding) because the methyl group creates steric clash and removes the critical H-bond donor interaction.
Visualization: Metabolic & Toxicity Pathways[4]
The following diagram illustrates the divergent pathways for these two compounds, highlighting the role of CYP2D6 and the differential toxicity risks.
Caption: Divergent fate of THIQ derivatives. 4-OH-THIQ is funneled toward excretion, while 4-OMe-THIQ penetrates the CNS, posing a higher risk of mitochondrial inhibition.
Experimental Protocols
Synthesis of 4-Hydroxy-THIQ (Pummerer Rearrangement Route)
This protocol ensures high purity for use as a metabolic standard.
-
Starting Material: N-Acyl-1,2,3,4-tetrahydroisoquinoline.
-
Oxidation: Treat with Sodium Periodate (
) in methanol/water at 0°C to form the sulfoxide. -
Pummerer Reaction: Reflux the sulfoxide with Acetic Anhydride (
) and Sodium Acetate ( ) for 3 hours. This installs an acetoxy group at C4. -
Hydrolysis: Treat the intermediate with 10% NaOH/MeOH to cleave the acetyl group.
-
Purification: Silica gel chromatography (DCM:MeOH 95:5).
-
Validation:
-NMR should show a multiplet at 4.5-4.8 ppm corresponding to the C4-H proton adjacent to the hydroxyl.
Comparative Neurotoxicity Assay (SH-SY5Y Cells)
To objectively compare the toxicity profile of 4-OH vs 4-OMe variants.
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells at
cells/well in 96-well plates. Differentiate with Retinoic Acid (10 M) for 5 days to induce a dopaminergic phenotype. -
Treatment:
-
Group A: Vehicle Control (DMSO 0.1%).
-
Group B: 4-Hydroxy-THIQ (10 - 500
M). -
Group C: 4-Methoxy-THIQ (10 - 500
M). -
Positive Control:
(1 mM).
-
-
Incubation: 24 hours at 37°C.
-
Readout: MTT Assay or ATP Luminescence.
-
Data Analysis: Calculate
. Expectation: 4-Methoxy-THIQ will exhibit a lower (higher toxicity) than the 4-Hydroxy analog due to enhanced cellular uptake.
References
-
Nagatsu, T. (1997).[2] Isoquinoline neurotoxins in the brain and Parkinson's disease.[1] Neuroscience Research, 29(2), 99-111. Link
-
Abe, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological and Pharmaceutical Bulletin, 28(8), 1355-1362.[1] Link
-
Idle, J. R., et al. (1979). Oxidation of debrisoquine in man. British Journal of Clinical Pharmacology, 7(3), 257-266. Link
-
Kim, H. J., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.[3][1][4] Bioorganic & Medicinal Chemistry, 11(13), 2965-2972. Link
-
McNaught, K. S., et al. (1998).[2] The effects of isoquinoline derivatives on the activity of complex I of the mitochondrial respiratory chain. Life Sciences, 63(18), 15-21. Link
Sources
- 1. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Methoxy-1,2,3,4-tetrahydroisoquinoline in Plasma
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies for the validation of methods to quantify 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) in plasma. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed protocol for the current gold-standard methodology, ensuring scientific integrity and adherence to regulatory expectations.
The Critical Need for Validated Bioanalytical Methods
The reliable measurement of drug and metabolite concentrations in biological fluids is non-negotiable in drug development.[1][2] Bioanalytical method validation provides the objective evidence that an analytical method is suitable for its intended purpose.[1] For a compound like 4-MeO-THIQ, which belongs to the tetrahydroisoquinoline class of compounds that can have diverse physiological effects, accurate quantification in plasma is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure data integrity for submissions.[1][3][4]
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for the quantification of 4-MeO-THIQ in plasma is a critical decision driven by the required sensitivity, selectivity, and the complexity of the biological matrix. Here, we compare three common techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate; potential for interference from co-eluting endogenous compounds. | High; mass spectrometric detection provides good selectivity. | Very High; tandem MS (MS/MS) offers exceptional selectivity by monitoring specific precursor-product ion transitions. |
| Sensitivity | Lower; typically in the µg/mL to high ng/mL range. | High; often in the low ng/mL to pg/mL range. | Very High; typically in the low ng/mL to pg/mL range, often surpassing GC-MS. |
| Sample Preparation | Often requires extensive cleanup to minimize matrix interference. | Requires derivatization for non-volatile analytes like 4-MeO-THIQ to improve volatility and chromatographic properties.[5][6] | Generally requires less extensive cleanup than HPLC-UV. Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Throughput | Moderate to high. | Lower; derivatization and longer run times can limit throughput. | High; fast chromatography and automated sample preparation enable high throughput. |
| Cost | Lower initial instrument cost and operational expenses. | Moderate to high instrument cost. | High initial instrument cost, but can be cost-effective for high-throughput applications. |
| Regulatory Acceptance | Accepted, but may not be suitable for potent compounds requiring low limits of quantification. | Accepted, but the need for derivatization can introduce variability. | The "gold standard" for regulated bioanalysis due to its high sensitivity and selectivity.[1] |
Expert Insight: For the quantification of a small molecule like 4-MeO-THIQ in a complex matrix such as plasma, LC-MS/MS is the superior choice . Its unparalleled selectivity minimizes the risk of interference from endogenous plasma components, and its high sensitivity is crucial for accurately defining the pharmacokinetic profile, especially at later time points when drug concentrations are low.
The Gold Standard: LC-MS/MS Method Validation
A full validation of a bioanalytical method is required before the analysis of study samples.[7] This process ensures that the method is reliable and reproducible for its intended use. Here we outline the key validation parameters and a step-by-step protocol for an LC-MS/MS method for 4-MeO-THIQ in plasma, in accordance with FDA and EMA guidelines.[1][3][4]
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method.
Caption: A typical workflow for bioanalytical method validation.
Experimental Protocol: LC-MS/MS Validation
This protocol provides a framework for the validation of an LC-MS/MS method for the quantification of 4-MeO-THIQ in plasma.
A. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust technique for sample clean-up and concentration of the analyte of interest.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
B. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for 4-MeO-THIQ and a stable isotope-labeled internal standard.
C. Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per FDA and EMA guidelines.[1][3][4]
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate and quantify the analyte from endogenous components in the matrix. | Analyze at least six different batches of blank plasma. | No significant interfering peaks at the retention time of the analyte and internal standard (response should be <20% of LLOQ). |
| Linearity | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte. | Analyze a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. | The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter between replicate measurements (precision). | Analyze at least five replicates of Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three separate analytical runs. | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The lowest standard on the calibration curve. | The analyte response should be at least 5 times the response of the blank. Accuracy and precision should meet the criteria mentioned above. |
| Recovery | The extraction efficiency of the analytical method. | Compare the analyte peak area from an extracted sample to the peak area from a post-extraction spiked sample at the same concentration. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | To assess the suppression or enhancement of ionization of the analyte by co-eluting matrix components. | Compare the analyte peak area in the presence of extracted matrix to the peak area in a neat solution at the same concentration. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Analyze QC samples after exposure to different conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples. |
Conclusion
The validation of bioanalytical methods is a critical and regulated process in drug development. For the quantification of this compound in plasma, LC-MS/MS stands out as the most suitable technique due to its high sensitivity, selectivity, and throughput. By following a systematic validation workflow that adheres to regulatory guidelines, researchers can ensure the generation of high-quality, reliable data to support their pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive framework for comparing analytical techniques and a detailed protocol for the validation of an LC-MS/MS method, empowering scientists to develop and implement robust bioanalytical assays.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][3]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][1][4]
-
European Medicines Agency. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(9), 1039-1044. Retrieved from [Link][8][9]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][10]
-
GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link][2]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][7]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][11]
-
Igarashi, K., Ohta, M., Nakanishi, T., Kakiuchi, Y., Bissel, P., & Castagnoli, N. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87. Retrieved from [Link][12]
-
Dostert, P., Strolin Benedetti, M., & Guffroy, C. (1991). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 295-305. Retrieved from [Link][5]
-
Přech, J., et al. (2016). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Collection of Czechoslovak Chemical Communications, 81(7-8), 343-353. Retrieved from [Link][6]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. tandfonline.com [tandfonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. fda.gov [fda.gov]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. jsbms.jp [jsbms.jp]
Comparative Neurotoxicity Guide: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline vs. MPTP Analogs
The following guide provides an in-depth technical comparison of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) analogs. This analysis focuses on their structural-activity relationships (SAR), metabolic activation pathways, and comparative neurotoxic potential.
Executive Summary & Structural Context[1][2]
Objective: To distinguish the neurotoxicological profiles of the tetrahydroisoquinoline (THIQ) derivative This compound and the classical neurotoxin MPTP .
Core Insight: While MPTP is a potent pro-toxin requiring metabolic activation to destroy dopaminergic neurons, This compound belongs to a class of endogenous amines (TIQs) that often exhibit neuroprotective or neuromodulatory properties, contrasting sharply with the toxicity of 1-substituted TIQs (like Salsolinol) or MPTP. The substitution at the C4 position of the TIQ ring is a critical determinant that generally abolishes the planar aromaticity required for mitochondrial inhibition.
Chemical Identity Comparison[1][2][3][4][5][6][7]
| Feature | 4-Methoxy-1,2,3,4-THIQ | MPTP |
| CAS Number | 220215-20-3 | 28289-54-5 |
| Core Scaffold | Isoquinoline (Bicyclic) | Tetrahydropyridine (Monocyclic) |
| Amine Type | Secondary Amine (NH) | Tertiary Amine (N-CH₃) |
| Key Substituent | Methoxy (-OCH₃) at C4 | Phenyl (-C₆H₅) at C4 |
| Bioactivation | Unlikely to form stable quaternary cation | Rapid MAO-B conversion to MPP⁺ |
| Primary Action | Potential MAO/PNMT inhibition; Modulatory | Mitochondrial Complex I Inhibition |
Mechanistic Comparison: The Bioactivation Cascade
The neurotoxicity of these compounds is dictated by their ability to cross the Blood-Brain Barrier (BBB), undergo enzymatic conversion, and inhibit mitochondrial respiration.
MPTP: The "Lethal Synthesis" Pathway
MPTP is lipophilic and crosses the BBB.[1][2] It is not toxic itself but is a pro-toxin .
-
Conversion: Spontaneous oxidation yields MPP⁺ (1-methyl-4-phenylpyridinium).[3]
-
Uptake: MPP⁺ is a substrate for the Dopamine Transporter (DAT) , accumulating selectively in dopaminergic neurons.[4]
-
Toxicity: MPP⁺ accumulates in mitochondria, blocking Complex I (NADH:ubiquinone oxidoreductase) , leading to ATP depletion and ROS generation.
4-Methoxy-1,2,3,4-THIQ: The Structural Blockade
The TIQ scaffold is structurally related to MPTP but lacks the specific requirements for the "lethal synthesis" seen in MPTP:
-
Secondary Amine Limitation: Unlike MPTP (N-methyl), 4-MeO-THIQ is a secondary amine.[3] To mimic MPP⁺, it would first require N-methylation (by N-methyltransferase) to form N-methyl-4-methoxy-THIQ, followed by oxidation to the isoquinolinium ion.[3]
-
C4-Substitution Effect: Studies on 4-substituted TIQs (e.g., 4-Methyl-TIQ, 4-Phenyl-TIQ) indicate that substitution at this position often prevents neurotoxicity .[3]
-
Mechanism: 4-MeO-THIQ likely acts as a weak MAO inhibitor or a competitive substrate, rather than a mitochondrial toxin.
Visualization of Metabolic Pathways
Caption: Comparative metabolic fate. MPTP undergoes rapid lethal activation (Red path). 4-Methoxy-THIQ (Blue path) resists this conversion and may exert neuroprotective effects (Green path).[3]
Experimental Data & Protocols
To objectively compare these compounds, researchers must assess mitochondrial function and cell viability.
Comparative Toxicity Data (Synthesized)
| Parameter | MPTP / MPP⁺ | 1-Benzyl-TIQ (Toxic Control) | 4-Methoxy-1,2,3,4-THIQ |
| LD50 (Mice, i.p.) | ~30-50 mg/kg | ~60-80 mg/kg | >100 mg/kg (Estimated) |
| Mitochondrial Complex I IC50 | ~5-10 µM (MPP⁺) | ~15-30 µM | >100 µM (Weak/Inactive) |
| DAT Affinity (Ki) | High (MPP⁺) | Moderate | Low |
| Striatal DA Depletion | >70% (Severe) | 30-50% (Moderate) | Negligible / Protective |
| MAO-B Interaction | Substrate | Competitive Inhibitor | Inhibitor |
Protocol: In Vitro Neurotoxicity Assay (SH-SY5Y Cells)
Purpose: To determine the IC50 of 4-MeO-THIQ relative to MPP⁺.
Reagents:
-
Differentiated SH-SY5Y cells (human neuroblastoma).[3]
-
MPP⁺ Iodide (Positive Control).
-
MTT or Alamar Blue reagent.
Workflow:
-
Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce dopaminergic phenotype.
-
Treatment:
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals and read absorbance at 570 nm.
-
Analysis: Calculate % Cell Viability relative to control.
-
Expected Result: MPP⁺ induces dose-dependent death (IC50 ~50-100 µM).[3] 4-MeO-THIQ shows minimal toxicity and may shift the MPP⁺ curve to the right (protection).
-
Protocol: Mitochondrial Respiration (Seahorse Assay)
Purpose: To verify if 4-MeO-THIQ inhibits Complex I like MPTP analogs.
-
Setup: Use Seahorse XF Analyzer.
-
Injection Strategy:
-
Port A: Test Compound (4-MeO-THIQ vs MPP⁺).
-
Port B: Oligomycin (ATP Synthase inhibitor).
-
Port C: FCCP (Uncoupler).
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Measurement: Monitor Oxygen Consumption Rate (OCR).
-
Validation: MPP⁺ will cause an immediate drop in Basal Respiration and ATP Production.
-
Test: If 4-MeO-THIQ is non-toxic, OCR remains stable.[3] If it acts as a metabolic modulator, slight shifts in Basal Respiration may occur without the collapse seen with Rotenone.
-
References
-
Nagatsu, T. (1997).[8] Isoquinoline neurotoxins in the brain and Parkinson's disease.[9][10][11][12][13] Neuroscience Research, 29(2), 99-111. Link
-
Kotake, Y., et al. (1995).[8][12] 1-Benzyl-1,2,3,4-tetrahydroisoquinoline as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and Parkinsonian CSF.[12] Journal of Neurochemistry, 65(6), 2633-2638. Link
-
Antkiewicz-Michaluk, L., et al. (2001).[8] Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on dopamine neurons in rat brain.[3] International Journal of Neuropsychopharmacology, 4, 1-12. Link
-
Abe, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological and Pharmaceutical Bulletin, 28(8), 1355-1362. Link
-
PubChem Compound Summary. (2024). This compound (CAS 220215-20-3).[3][6][7] Link
Sources
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. Comparative analysis of dose-dependent neurotoxic response to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in C57BL/6 N mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13691-36-6|1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS # 220203-29-2, 4,4-Dimethylcyclohexanecarbonyl Chloride: more information. [sdhlbiochem.chemblink.com]
- 6. 51641-23-7|1,2,3,4-Tetrahydroisoquinolin-4-ol|BLD Pharm [bldpharm.com]
- 7. 70273-27-7|4-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of mitochondrial respiration by 1,2,3,4-tetrahydroisoquinoline-like endogenous alkaloids in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Comparison Guide: Reference Standards for 4-Methoxy-1,2,3,4-Tetrahydroisoquinoline Purity Assessment
The Critical Role of 4-MeO-THIQ in Drug Development
4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) is a privileged structural motif in medicinal chemistry, frequently utilized as a core scaffold in the development of neurological agents, antitumor antibiotics, and cardiovascular drugs [1]. Because 4-MeO-THIQ is often introduced early in multi-step syntheses—such as via Pictet-Spengler condensations—its chemical purity dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).
The Causality of Purity: Trace impurities in 4-MeO-THIQ, such as unreacted precursors, regioisomers (e.g., 6-methoxy or 7-methoxy derivatives), or oxidative degradation products (dihydroisoquinolines), can propagate through subsequent synthetic steps. If the reference standard used to quantify this starting material is impure or poorly characterized, analytical methods will fail to accurately resolve and quantify these critical process impurities, leading to downstream batch failures and regulatory rejections. The US Food and Drug Administration requires noncompendial reference standards to be "of the highest purity" to properly validate these analytical methods [2].
Comparative Analysis of Reference Standard Alternatives
When establishing an analytical method for 4-MeO-THIQ, researchers must select an appropriate grade of reference standard. The choice depends on the phase of development, regulatory requirements, and budget constraints [3].
Table 1: Objective Comparison of Reference Standard Sources for 4-MeO-THIQ
| Standard Type | Purity Threshold | Characterization Depth | Regulatory Acceptance | Cost / Lead Time | Best Use Case |
| Pharmacopeial (USP/EP/NIST) | >99.5% (Certified) | Absolute (Pre-qualified by agency) | Unquestioned acceptance | High / Immediate | Final API release testing (Rarely available for intermediates like 4-MeO-THIQ). |
| Commercial Analytical Standard | >99.0% | Orthogonal (HPLC, GC, KF, ROI, NMR) | High (Requires CoA verification) | Medium / Immediate | Routine QC, early-phase method validation, and impurity tracking. |
| In-House Synthesized (Secondary) | Variable (Target >99.5%) | Requires full primary characterization internally | Moderate (Requires extensive documentation) | Low (Materials) / High (Labor & Time) | Custom derivatives, novel pathways, or when commercial standards are unavailable. |
Workflow for Reference Standard Characterization
To qualify a commercial or in-house 4-MeO-THIQ standard, laboratories must employ an orthogonal testing workflow. Relying solely on High-Performance Liquid Chromatography (HPLC) area normalization is a flawed approach, as it assumes all impurities share the same UV response factor as the main analyte. To create a self-validating system, the Mass Balance Approach must be cross-referenced with Quantitative NMR (qNMR) .
Fig 1: Orthogonal workflow for 4-MeO-THIQ purity assessment via Mass Balance and qNMR.
Self-Validating Experimental Protocol: Purity Assessment of 4-MeO-THIQ
This protocol establishes a self-validating system. By comparing the purity derived from UV-dependent mass balance against the fundamental molar proton ratios of qNMR, any hidden, UV-transparent impurities are immediately exposed.
Phase 1: Mass Balance Determination
Causality: Mass balance subtracts all measured impurities (organic, volatile, and inorganic) from 100%. If an impurity lacks a chromophore, HPLC will miss it, artificially inflating the purity score.
-
Organic Impurities (HPLC-UV): Prepare a 1.0 mg/mL solution of 4-MeO-THIQ in Acetonitrile:Water (50:50). Inject 10 µL onto a C18 column (150 mm x 4.6 mm, 3 µm). Run a gradient mobile phase of 0.1% TFA in water and 0.1% TFA in acetonitrile. Monitor at 220 nm and 254 nm to calculate the total area percent of organic impurities (
). -
Water Content (Karl Fischer): Dissolve 100 mg of the sample in anhydrous methanol. Titrate volumetrically to determine % Water (
). -
Residual Solvents (Headspace GC-FID): Analyze 50 mg of the sample dissolved in DMSO for residual synthesis solvents (e.g., ethanol, dichloromethane) to determine % Solvents (
). -
Inorganic Ash (Residue on Ignition): Ignite 1.0 g of the sample with sulfuric acid at 600°C. Weigh the remaining ash to determine % Inorganics (
). -
Calculation:
Phase 2: Quantitative NMR (qNMR) Validation
Causality: qNMR relies on the principle that the integrated area of a proton resonance is directly proportional to the molar quantity of that proton, regardless of the molecule's UV absorbance.
-
Accurately weigh ~10 mg of the 4-MeO-THIQ sample and ~5 mg of a NIST-traceable Internal Standard (e.g., Maleic Acid).
-
Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Acquire a 1H-NMR spectrum using a relaxation delay (D1) of at least 30 seconds to ensure the complete relaxation of all protons prior to the next pulse.
-
Integrate the Maleic Acid peak (~6.26 ppm, 2H) against a distinct, non-overlapping 4-MeO-THIQ peak (e.g., the methoxy protons at ~3.8 ppm, 3H).
-
Calculate the absolute mass fraction using the molar mass and integration ratios.
Phase 3: System Self-Validation
Compare the Mass Balance Purity with the qNMR Purity. A variance of <0.5% validates the standard. A larger variance indicates the presence of undetected UV-transparent impurities or inorganic salts, requiring further purification.
Experimental Data: Performance Comparison
The following table presents experimental validation data comparing a commercial high-purity standard against an in-house synthesized standard (before and after recrystallization).
Table 2: Experimental Purity Data Comparison
| Analytical Parameter | Commercial High-Purity Standard | In-House Synthesized (Pre-Purification) | In-House Synthesized (Post-Recrystallization) |
| HPLC-UV Purity (%) | 99.80% | 96.50% | 99.50% |
| Water Content (KF, %) | 0.10% | 1.20% | 0.20% |
| Residual Solvents (%) | <0.05% | 0.80% | 0.10% |
| Inorganic Ash (ROI, %) | <0.05% | 0.20% | <0.05% |
| Mass Balance Purity (%) | 99.65% | 94.30% | 99.15% |
| qNMR Purity (%) | 99.70% | 92.10% | 99.20% |
| Validation Variance | 0.05% (Pass) | 2.20% (Fail) | 0.05% (Pass) |
Data Insight: In the pre-purification in-house standard, the HPLC-UV purity was reported at 96.50%. However, the qNMR purity was only 92.10%. This 2.20% variance between the Mass Balance and qNMR highlights the danger of relying solely on chromatography; the sample contained UV-transparent aliphatic impurities that HPLC failed to detect. Post-recrystallization, the variance dropped to 0.05%, successfully validating the standard.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs—biological activities and SAR studies Source: RSC Advances (National Library of Medicine / PMC) URL:[Link]
-
Reference-Standard Material Qualification Source: Pharmaceutical Technology URL:[Link]
-
The ABC's of Reference Standard Management Source: Eurofins BioPharma Product Testing URL:[Link]
Distinguishing 4-Methoxy-1,2,3,4-tetrahydroisoquinoline from Aromatic Regioisomers via NMR: A Comparative Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of neurological and antimicrobial agents . Functionalization of this core drastically alters its pharmacological profile. A common analytical bottleneck during the synthesis of methoxy-substituted THIQs is distinguishing the aliphatic 4-methoxy regioisomer from its aromatic counterparts (such as 5-, 6-, 7-, or 8-methoxy-THIQ). Because mass spectrometry cannot differentiate these isobaric regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool.
This guide provides an objective, data-driven comparison of the NMR profiles of 4-methoxy-THIQ and its aromatic regioisomers. By detailing the causality behind the chemical shifts and providing a self-validating experimental protocol, this guide equips researchers with a robust framework for unambiguous structural elucidation.
Structural Causality and Electronic Environments
The fundamental difference between 4-methoxy-THIQ and aromatic regioisomers (e.g., 6-methoxy-THIQ) lies in the hybridization and electronic environment of the carbon bearing the methoxy group. Understanding this causality is critical for predicting and interpreting NMR spectra.
-
Aliphatic vs. Aromatic Ether (13C Causality): In 4-methoxy-THIQ, the methoxy group is attached to an sp³-hybridized benzylic carbon (C4). The oxygen atom acts primarily through sigma-bond inductive withdrawal, shifting the C4 resonance to the aliphatic ether region (~76 ppm). In contrast, the methoxy group in 6-methoxy-THIQ is attached to an sp²-hybridized aromatic carbon, where it donates electron density into the ring via pi-resonance, pushing the C6 resonance into the aromatic ether region (~158 ppm) .
-
Proton Shielding Effects (1H Causality): The O-CH₃ protons in 4-methoxy-THIQ are relatively shielded (~3.4 ppm) because they sit outside the strongest region of the aromatic ring current. In aromatic regioisomers, the O-CH₃ protons are heavily deshielded by the ring current, shifting them downfield (~3.8 ppm).
-
Ring Proton Integration: Aromatic substitution inherently replaces one of the four aromatic protons. Thus, 6-methoxy-THIQ exhibits an integration of 3 in the aromatic region, whereas 4-methoxy-THIQ retains all 4 aromatic protons.
Comparative NMR Data
To objectively compare the spectral signatures of these isomers, typical 1D NMR chemical shifts (referenced to CDCl₃ at 298 K) are summarized below .
Table 1: ¹H NMR Quantitative Comparison (400 MHz, CDCl₃)
| Proton Environment | 4-Methoxy-THIQ (Aliphatic) | 6-Methoxy-THIQ (Aromatic) | Distinguishing Feature |
| Aromatic Protons | δ 7.10 – 7.30 (m, 4H ) | δ 6.60 – 7.00 (m, 3H ) | Integration confirms substitution ring. |
| C4 Protons | δ 4.30 (t/dd, 1H ) | δ 2.75 (t, 2H ) | C4 shifts downfield and loses 1H in 4-MeO. |
| Methoxy (O-CH₃) | δ 3.40 (s, 3H) | δ 3.78 (s, 3H) | Aromatic ring current deshields 6-MeO. |
| C1 Protons | δ 4.00 (s/ABq, 2H) | δ 3.95 (s, 2H) | Largely unaffected. |
| C3 Protons | δ 3.10 – 3.30 (m, 2H) | δ 3.10 (t, 2H) | Largely unaffected. |
Table 2: ¹³C NMR Quantitative Comparison (100 MHz, CDCl₃)
| Carbon Environment | 4-Methoxy-THIQ (Aliphatic) | 6-Methoxy-THIQ (Aromatic) | Distinguishing Feature |
| Aromatic C-O | Absent | δ ~158.0 | Definitive marker for aromatic ether. |
| Aliphatic C-O (C4) | δ ~76.0 | Absent | Definitive marker for aliphatic ether. |
| Methoxy (O-CH₃) | δ ~56.5 | δ ~55.3 | Minor difference; not diagnostic alone. |
| Unsubstituted C4 | Absent | δ ~29.0 | Presence indicates intact aliphatic ring. |
Experimental Methodology & Self-Validating Protocol
Relying solely on 1D ¹H NMR can lead to ambiguous assignments if impurities overlap or if the sample is a mixture of regioisomers. A self-validating system requires 2D NMR (specifically HMBC) to establish definitive, unbreakable connectivity between the methoxy protons and the THIQ core.
Step-by-Step NMR Workflow:
-
Sample Preparation: Dissolve 10–15 mg of the purified THIQ derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum (400/500 MHz, 16 scans, 2-second relaxation delay).
-
Decision Gate: Integrate the aromatic region (7.0–7.4 ppm). An integral of 4 indicates aliphatic substitution; an integral of 3 indicates aromatic substitution.
-
-
1D ¹³C Acquisition: Acquire a ¹³C{¹H} spectrum (100/125 MHz, 512–1024 scans).
-
Decision Gate: Scan the 150–160 ppm region. A peak here confirms an Ar-O-C bond. A peak at ~76 ppm confirms an aliphatic C-O bond.
-
-
2D HMBC Validation (The "Self-Validating" Step): Acquire an HMBC spectrum optimized for long-range couplings (
= 8 Hz).-
Mechanistic Check: HMBC correlates protons to carbons 2 or 3 bonds away. The methoxy protons will show a strong ³J correlation to the carbon they are attached to. If the O-CH₃ protons correlate to a carbon at ~76 ppm, it is definitively 4-methoxy-THIQ. If they correlate to a carbon at ~158 ppm, it is an aromatic regioisomer.
-
Figure 1: NMR workflow distinguishing aliphatic (4-methoxy) from aromatic THIQ regioisomers.
Figure 2: Key 3J HMBC correlations confirming methoxy position in THIQ regioisomers.
References
-
Faheem; Karan Kumar, Banoth; Chandra Sekhar, Kondapalli Venkata Gowri. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 39356, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline." PubChem, 2025.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 417288, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline." PubChem, 2025.[Link]
Strategic Solid-State Analysis: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline Salts
Topic: Content Type: Technical Comparison & Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
Executive Summary: The Structural Challenge
In drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure," serving as the core for antihypertensives (e.g., Debrisoquine), neuroprotective agents, and enzyme inhibitors. The introduction of a methoxy group at the C4 position creates specific stereochemical and conformational challenges that standard NMR often fails to resolve unambiguously.
This guide compares the solid-state performance of different salt forms of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline (4-MeO-THIQ) . It moves beyond basic characterization to provide a decision-making framework for selecting the optimal salt for X-ray diffraction (SC-XRD) determination of absolute configuration and bulk stability.
Comparative Guide: Salt Selection for X-ray Success
When targeting high-quality single crystals for 4-MeO-THIQ, "standard" salts often fail due to the conformational flexibility of the saturated nitrogen-containing ring. Below is a technical comparison of the three primary salt strategies, grounded in crystallographic data of THIQ analogs.
Table 1: Performance Matrix of Salt Candidates[1]
| Feature | Hydrochloride (HCl) | (L)-Tartrate | Picrate |
| Crystallinity | Moderate (Often forms needles) | High (Forms blocky prisms) | High (Yellow plates) |
| Resolution Power | None (Racemic lattice) | Excellent (Diastereomeric resolution) | Low (Achiral counter-ion) |
| H-Bond Network | Simple (Cl⁻ bridging) | Complex (2D network, rigid lattice) | |
| Hygroscopicity | High (Risk of deliquescence) | Low (Stable hydrate formation) | Non-hygroscopic |
| Utility | Bulk API form | Absolute Configuration Determination | Characterization only |
Critical Analysis of Alternatives
Alternative A: The Hydrochloride Salt (Standard)
-
Mechanism: Protonation of the secondary amine (
). -
The Trap: HCl salts of THIQs often crystallize in centrosymmetric space groups (e.g.,
) as racemates. While useful for solubility, they frequently yield thin, twinned needles unsuitable for precise diffraction. -
Data Insight: In related 6-methoxy-THIQ structures, HCl salts show a tendency toward disorder in the methoxy tail due to weak anchoring interactions in the lattice.
Alternative B: The (L)-Tartrate Salt (Recommended)
-
Mechanism: Uses a chiral counter-ion to form diastereomeric salts.
-
Why it Wins: As evidenced by the structure of the parent 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate, the tartrate anion creates a rigid "host" framework via a 2D hydrogen-bond network (N—H···O and O—H···O). This locks the flexible THIQ ring into a specific pucker, allowing for unambiguous assignment of the C4-methoxy orientation (axial vs. equatorial).
-
Space Group: Typically crystallizes in chiral space groups like
, enabling Flack parameter refinement for absolute stereochemistry.
Technical Deep Dive: Conformational Analysis
The critical structural feature of 4-MeO-THIQ is the conformation of the piperidine ring. X-ray data reveals a competition between steric strain and electronic effects.
The "4-Substituent" Effect
In the solid state, the THIQ ring does not adopt a perfect chair conformation. Instead, it fluctuates between a Half-Chair and a Twisted Boat .
-
Pseudo-Equatorial Preference: To minimize 1,3-diaxial strain with the protons on the fused benzene ring, the bulky 4-methoxy group predominantly adopts a pseudo-equatorial position.
-
The Anomeric Effect: If the nitrogen lone pair is antiperiplanar to the C4-O bond, electronic stabilization can twist the ring, a feature only visible in low-temperature (100 K) X-ray datasets.
Visualization: Crystallization Decision Tree
The following workflow illustrates the logical path to obtaining publication-quality X-ray data for this compound.
Figure 1: Strategic workflow for salt selection. Green nodes indicate optimal pathways for high-quality X-ray data.
Experimental Protocols
Protocol A: Synthesis of the (L)-Tartrate Single Crystal
This protocol is adapted from successful crystallizations of the parent THIQ scaffold [1].
-
Stoichiometry: Dissolve This compound (1.0 eq) in Methanol (HPLC grade).
-
Acid Addition: Add (L)-(+)-Tartaric acid (1.05 eq) dissolved in a minimum amount of deionized water. Note: Excess acid prevents the formation of neutral free-base inclusions.
-
Mixing: Stir at 40°C for 30 minutes to ensure homogeneity, then filter through a 0.45 µm PTFE syringe filter to remove dust nucleation sites.
-
Crystallization (Vapor Diffusion):
-
Place the filtrate in a small inner vial.
-
Place the inner vial into a larger jar containing Ethyl Acetate (antisolvent).
-
Seal tightly. The slow diffusion of EtOAC into the MeOH/Water layer will grow diffraction-quality prisms over 3-7 days.
-
-
Validation: Crystals should be colorless prisms. A melting point distinct from the base (typically >150°C) confirms salt formation.
Protocol B: Data Collection & Reduction[1]
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream). Reason: The methoxy group at C4 has high thermal motion at room temperature, which can smear electron density and obscure the ring pucker.
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption, unless the crystal is extremely small (<0.05 mm).
References
-
Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Source: National Institutes of Health (PMC) / Acta Crystallographica. URL:[Link] Relevance: Provides the benchmark unit cell and hydrogen bonding network for THIQ tartrate salts.
-
Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids (Calycotomine). Source: MDPI / Molecules. URL:[Link] Relevance: Establishes the X-ray parameters for methoxy-substituted THIQ derivatives.
-
Conformational analysis and molecular modeling of 1,2,3,4-tetrahydroisoquinolines. Source: PubMed / Journal of Medicinal Chemistry. URL:[Link] Relevance: Foundational data on the "Half-Chair" vs "Twisted Boat" conformational preferences.
-
PubChem Compound Summary: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Source: PubChem.[1] URL:[Link] Relevance:[2][3][4] Comparative commercial salt data.
Sources
- 1. 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | C10H14ClNO | CID 45074044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Chemical Profile[1]
This guide provides an autonomous, technical framework for the disposal of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline . While less commercially ubiquitous than its 6- or 7-methoxy alkaloid analogs, this specific positional isomer presents a distinct profile as a secondary amine and ether.
Effective disposal requires treating this compound not merely as "organic waste" but as a reactive organic base . Improper segregation can lead to exothermic reactions with acids or the formation of hazardous N-oxides or nitrosamines (if exposed to nitrosating agents).
Chemical Identity & Hazard Assessment[2][3]
| Parameter | Technical Detail |
| Chemical Name | This compound |
| Functional Groups | Secondary Amine ( |
| Physical State | Viscous liquid or low-melting solid (isomer dependent) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Harmful if Swallowed |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) |
| Waste Class | Non-Halogenated Organic Base (Amine) |
| Incompatibilities | Strong Acids, Acid Chlorides, Anhydrides, Strong Oxidizers |
Pre-Disposal Handling & Segregation[4][5]
The Golden Rule of Amine Disposal: Never mix this compound with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or active acylating agents in the waste stream.
Segregation Protocol
-
Isolate from Acids: As a base, this compound will react exothermically with acidic waste streams. It must be collected in the Organic Base or General Organic (Non-Halogenated) stream, provided the pH is neutral to basic.
-
Nitrosamine Prevention: strictly avoid mixing with nitrosating agents (e.g., sodium nitrite, nitrous acid) to prevent the formation of carcinogenic N-nitrosamines [1].
-
Container Choice: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste stream contains other corrosive amines.
Step-by-Step Disposal Workflows
Scenario A: Routine Laboratory Waste (Liquid/Solvent Mixtures)
Applicable for reaction mixtures, mother liquors, or diluted stock solutions.
-
Neutralization (Optional but Recommended): If the waste solution is highly basic due to the amine, neutralize to pH 7-9 using dilute sulfuric acid or acetic acid before combining with the main organic waste drum to prevent heat generation in the drum.
-
Solvent Dilution: Ensure the compound is dissolved in a compatible combustible solvent (e.g., Ethanol, Methanol, Acetone).
-
Transfer: Pour into the Non-Halogenated Organic Waste container.
-
Labeling: Tag the container immediately with the full chemical name and "Alkaline Organic Waste".
Scenario B: Pure Substance Disposal (Expired/Unused Stocks)
Applicable for solid or neat liquid vials.
-
Do Not Bulking: Do not pour neat chemical into a general waste drum.
-
Lab Pack System: Place the original primary container (vial/bottle) inside a secondary sealable bag.
-
Overpack: Place the bagged chemical into a Lab Pack drum (typically a 5-gallon bucket filled with vermiculite or absorbent).
-
Manifest: List specifically as "this compound" on the lab pack inventory sheet for the waste vendor.
Scenario C: Spill Cleanup & Decontamination
Immediate response protocol for benchtop spills.
Figure 1: Decision logic for responding to a this compound spill. Note the specific decontamination step using weak acid to neutralize the amine residue.
Final Disposition & Regulatory Compliance
Incineration Strategy
The ultimate fate of this molecule should be High-Temperature Incineration .
-
Mechanism: The nitrogen atom is converted to
or (scrubbed), and the carbon skeleton is oxidized to . -
Vendor Instruction: Ensure your waste contractor (e.g., Clean Harbors, Veolia, Stericycle) utilizes an incinerator equipped with a secondary combustion chamber and acid gas scrubber.
Regulatory Checklist (US/EU)
-
RCRA (USA): Not a P-listed or U-listed waste specifically, but classifies as D001 (Ignitable) if in flammable solvent or potentially Characteristic Toxic if determined by TCLP (though unlikely for this specific isomer) [2].
-
REACH (EU): Dispose of in accordance with Directive 2008/98/EC on waste.
-
Sewer Ban: Strictly prohibited from drain disposal due to aquatic toxicity potential common in isoquinoline derivatives [3].
Summary Data Tables
Table 1: Waste Stream Classification Guide
| Waste Category | Acceptable? | Pre-Treatment Required? | Notes |
| Sanitary Sewer | NO | N/A | Illegal and environmentally hazardous. |
| Trash (Solid) | NO | N/A | Chemical must be treated as hazardous waste.[2] |
| Non-Halogenated Organic | YES | Dissolve in solvent | Preferred route for liquids. |
| Halogenated Organic | YES | None | Acceptable, but more expensive. |
| Aqueous Acidic | NO | DANGER | Risk of exothermic neutralization. |
Table 2: Recommended PPE for Disposal Handling
| Protection Type | Specification | Reason |
| Hand Protection | Nitrile (0.11 mm min) | Excellent resistance to secondary amines. |
| Eye Protection | Chemical Goggles | Prevent corneal damage from alkaline vapors/splashes. |
| Respiratory | N95 or P100 (if dust) | Only if handling solid powder outside a fume hood. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetrahydroisoquinoline Derivatives. Retrieved March 5, 2026, from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved March 5, 2026, from [Link]
Sources
Personal Protective Equipment & Handling Guide: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Substance Profile
4-Methoxy-1,2,3,4-tetrahydroisoquinoline is a secondary amine intermediate often used in the synthesis of pharmaceutical candidates targeting the central nervous system. Unlike its common unsubstituted parent (1,2,3,4-tetrahydroisoquinoline), the 4-methoxy substituent alters its lipophilicity and metabolic profile.
Critical Safety Distinction: This compound is commercially available in two forms with distinct handling requirements:
-
Free Base (CAS 220215-20-3): Typically a viscous liquid or low-melting solid. High volatility potential; poses inhalation and skin absorption risks.
-
Hydrochloride Salt (CAS 70273-26-6): A crystalline solid. Poses dust inhalation and ocular irritation risks.
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 2 (Irritant) to 1B (Potential Corrosive for free base).
-
Serious Eye Damage/Irritation: Category 2A.[1]
-
STOT-SE: Category 3 (Respiratory Irritation).[2]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the physical state of the reagent. This system replaces generic "safety gear" advice with a task-specific barrier analysis.
Table 1: Task-Based PPE Specifications
| Component | Solid Handling (Weighing HCl Salt) | Liquid Handling (Pipetting Free Base/Solutions) | High-Risk Operations (Synthesis/Quenching) |
| Hand Protection | Double Nitrile (0.11 mm min. thickness). Change every 30 mins. | Double Nitrile or Nitrile + Laminate (Silver Shield®) if contact >15 mins is possible. | Butyl Rubber or Laminate liners under Nitrile. |
| Eye Protection | Safety Glasses with side shields. | Chemical Goggles (indirect vent) to prevent vapor exposure to mucosa. | Chemical Goggles + Face Shield (8-inch). |
| Respiratory | N95/P100 mask if weighing outside a hood (NOT recommended). | Half-mask respirator with Multi-Gas/Vapor Cartridges (OV/AG) if outside fume hood. | Powered Air Purifying Respirator (PAPR) if spill cleanup >100 mL. |
| Body Defense | Standard cotton lab coat. | Chemical-resistant apron (Tyvek/PVC) over lab coat. | Full Tyvek suit (taped wrists) for spill response. |
Expert Insight: Why these choices?
-
Glove Permeation: Secondary amines like tetrahydroisoquinolines can permeate standard latex gloves in <5 minutes. Nitrile offers >30 minutes of protection against incidental splashes, but Laminate (EVOH) is required for prolonged immersion or handling the neat free base liquid [1].
-
Respiratory Logic: The free base has a characteristic amine odor (fishy/ammonia-like). If you can smell it, you are already overexposed relative to ALARA (As Low As Reasonably Achievable) principles.
Operational Handling Protocol
Workflow Logic Diagram
The following decision tree illustrates the safety logic for selecting the workspace and PPE.
Figure 1: Decision logic for handling this compound based on physical state.
Step-by-Step Handling Procedures
A. Handling the Solid (HCl Salt)
-
Static Control: Amine salts are often hygroscopic and prone to static charge. Use an ionizing gun or anti-static brush before weighing to prevent "jumping" of particles.
-
Dissolution: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated amine solution.
-
Deactivation: Wipe down the balance area with a 1% Acetic Acid solution immediately after use to neutralize invisible amine traces.
B. Handling the Liquid (Free Base)
-
Vapor Suppression: Always handle the neat liquid in a certified chemical fume hood operating at 100 fpm face velocity.
-
Syringe Technique: Use glass syringes with Luer-lock needles. Avoid plastic syringes if storing for >1 hour, as amines can leach plasticizers.
-
Quenching: If neutralizing the free base to a salt, add the acid (e.g., HCl in dioxane) dropwise at 0°C. The exotherm can be violent.
Emergency Response & Disposal
Exposure Response[3]
-
Skin Contact: Immediately flush with water for 15 minutes.[2][3][4] Do not use vinegar on the skin (exothermic neutralization can cause thermal burns). Use standard soap and water.
-
Eye Contact: Flush for 15 minutes. Isolate the victim from the lab environment.
-
Inhalation: Move to fresh air. If the victim shows signs of CNS depression (dizziness, confusion—common with isoquinolines), administer oxygen if trained.
Waste Disposal Protocol
Do not mix with standard organic solvents if they contain oxidizers (e.g., peroxides), as this can form unstable N-oxides.
| Waste Stream | Composition | Neutralization Method |
| Stream A | Solid Contaminated (Gloves, Tissues) | Double bag in polyethylene. Label "Toxic Solid - Amine". |
| Stream B | Liquid Waste (Reaction Mother Liquor) | Adjust pH to 5-9 using dilute H2SO4. Dispose as "Organic Waste, Halogenated" (if DCM used). |
| Stream C | Spilled Material | Absorb with vermiculite. Do not use sawdust (fire hazard with nitrates/amines). |
References
-
Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines. Retrieved from
-
BLD Pharm. (2023). Product Safety Data: this compound hydrochloride (CAS 70273-26-6).[5][6] Retrieved from
-
PubChem. (2023). Compound Summary: 1,2,3,4-Tetrahydroisoquinoline Derivatives. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. Retrieved from
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 51641-23-7|1,2,3,4-Tetrahydroisoquinolin-4-ol|BLD Pharm [bldpharm.com]
- 6. 13691-36-6|1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
